Product packaging for Hexacontane(Cat. No.:CAS No. 7667-80-3)

Hexacontane

Cat. No.: B1329453
CAS No.: 7667-80-3
M. Wt: 843.6 g/mol
InChI Key: OCWUCHKZAHTZAB-UHFFFAOYSA-N
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Description

Hexacontane is a long-chain, saturated normal alkane with the molecular formula C 60 H 122 and a molecular weight of 843.6 g/mol . This compound is characterized by an exceptionally extended chain structure, making it an ideal model system for investigating the fundamental physical properties and phase behavior of very long-chain hydrocarbons . In the solid state, its molecules predominantly adopt an all- trans extended conformation, representing the most thermodynamically stable arrangement . The melting point of this compound is reported to be approximately 372.1 K (99.0 °C) . In materials science and physical chemistry, this compound serves as a critical model for studying complex phenomena such as crystallization mechanisms, chain folding, and molecular self-assembly on surfaces . Research utilizing scanning tunneling microscopy (STM) has revealed that this compound forms highly ordered, lamella-like monolayers on atomically flat surfaces like graphite and Au(111) . On Au(111) surfaces, it can form two distinct types of smectic packing—rectangular and oblique—with the rectangular packing representing the thermodynamically stable state . Its adsorption behavior provides valuable insights into the self-organization mechanisms of more complex organic and biological molecules . Furthermore, studies on this compound contribute to interdisciplinary research in nanotechnology, where its self-assembly is explored for creating defined nanostructures, and in petroleum science, due to its relevance to wax formation in crude oil . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H122 B1329453 Hexacontane CAS No. 7667-80-3

Properties

IUPAC Name

hexacontane
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InChI

InChI=1S/C60H122/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-60H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OCWUCHKZAHTZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C60H122
Source PubChem
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DSSTOX Substance ID

DTXSID00227472
Record name Hexacontane
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Molecular Weight

843.6 g/mol
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CAS No.

7667-80-3
Record name Hexacontane
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Record name Hexacontane
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Record name Hexacontane
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Record name Hexacontane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacontane (C60H122) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] As a high-molecular-weight paraffin, it serves as a valuable model compound in various fields of research, including crystallography, materials science, and petroleum chemistry. Its well-defined linear structure and predictable chemical behavior make it an ideal candidate for studying the fundamental properties of long-chain organic molecules. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, complete with detailed experimental protocols for their determination and visualizations of analytical workflows.

Chemical Properties

This compound is a non-polar molecule, rendering it generally unreactive under standard conditions. Its chemistry is characteristic of alkanes, primarily involving free-radical substitution reactions at high temperatures or in the presence of UV light, and combustion. Due to its high molecular weight and stable carbon-carbon and carbon-hydrogen single bonds, it exhibits low chemical reactivity.

Physical Properties

The physical properties of this compound are largely dictated by the strong van der Waals forces between its long molecular chains. These intermolecular forces are responsible for its solid state at room temperature and its high melting and boiling points.

Data Presentation

The following tables summarize the key quantitative physical and chemical properties of this compound.

Property Value Units
Molecular FormulaC60H122
Molecular Weight843.61 g/mol
CAS Number7667-80-3
AppearanceWhite, waxy solid
Melting Point96 - 101°C
Boiling Point~620.2 (estimated at 760 mmHg)°C
Density~0.827g/cm³
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble in nonpolar solvents like toluene and dichloromethane (with heating)

Table 1: General Properties of this compound

Thermodynamic Property Value Units
Enthalpy of FusionData not readily availablekJ/mol
Enthalpy of VaporizationData not readily availablekJ/mol
Flash Point~604 (estimated)°C

Table 2: Thermodynamic Properties of this compound

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, based on established standards and analytical techniques.

Melting Point Determination (ASTM D87)

The melting point of this compound, being a petroleum wax, can be determined using the cooling curve method as described in ASTM D87.[2]

Methodology:

  • A sample of this compound is melted by heating.

  • The molten sample is allowed to cool under controlled conditions.

  • The temperature is recorded at regular intervals.

  • A cooling curve (temperature vs. time) is plotted.

  • The melting point is the temperature at which the rate of cooling momentarily decreases, indicating the onset of crystallization.[2]

Melting Point Determination Workflow

Boiling Point Distribution by Gas Chromatography (ASTM D7169)

Due to its high boiling point, the boiling point of this compound is typically determined by simulated distillation using high-temperature gas chromatography (HT-GC), as outlined in ASTM D7169.[3][4][5]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., carbon disulfide). An internal standard may be added for quantitative analysis.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped up according to a defined program, separating components by their boiling points.

  • Detection: A flame ionization detector (FID) is commonly used to detect the eluting components.

  • Data Analysis: The retention times of the components are correlated with their boiling points using a calibration curve generated from a mixture of n-alkanes with known boiling points. The area under the chromatogram is used to determine the amount of each component.[4]

Boiling Point Distribution by HT-GC Workflow

Density Determination (ISO 3838)

The density of this compound, being a solid at room temperature, can be determined using the capillary-stoppered pycnometer method as specified in ISO 3838.[6][7][8]

Methodology:

  • The mass of a clean, dry pycnometer is determined.

  • The this compound sample is melted and introduced into the pycnometer, ensuring no air bubbles are trapped.

  • The pycnometer is then cooled to a controlled temperature, and the volume is adjusted.

  • The mass of the pycnometer and the solidified sample is measured.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

A qualitative and semi-quantitative assessment of this compound's solubility can be performed through simple dissolution tests.

Methodology:

  • A known mass of this compound is added to a specific volume of a selected solvent in a test tube.

  • The mixture is agitated and, if necessary, gently heated to facilitate dissolution.

  • The solubility is observed and can be categorized as soluble, partially soluble, or insoluble.

  • For a more quantitative measure, the maximum mass of this compound that can be dissolved in a given volume of solvent at a specific temperature is determined.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

  • ¹H NMR: Due to the chemical equivalence of the majority of the methylene (-CH2-) protons, the ¹H NMR spectrum of this compound is expected to be simple, showing a large peak corresponding to the methylene protons and a smaller peak for the terminal methyl (-CH3) protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the different carbon environments within the long chain, although resolution of the innermost carbons can be challenging.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by:

  • C-H stretching vibrations of the methyl and methylene groups in the 2850-2960 cm⁻¹ region.

  • C-H bending vibrations for the methylene groups around 1465 cm⁻¹ and for the methyl groups around 1450 cm⁻¹ and 1375 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkanes like this compound, the molecular ion peak (M+) may be weak or absent in electron ionization (EI) mass spectra. The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH2- groups.[9]

Mass Spectrometry Workflow

Conclusion

This compound is a well-characterized long-chain alkane with predictable chemical and physical properties. The methodologies outlined in this guide provide a robust framework for the analysis and quality control of this compound. Its simple, linear structure will continue to make it a valuable tool for fundamental research in various scientific disciplines.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of n-Hexacontane (C60H122)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexacontane (C60H122) is a long-chain saturated hydrocarbon belonging to the alkane series. Its substantial chain length makes it an important model compound for studying the physical and chemical properties of polyethylene and other polymeric materials. Understanding the molecular structure and conformational behavior of n-hexacontane is crucial for applications in materials science, and its properties can inform the hydrophobic interactions relevant in various biological and pharmaceutical contexts. This guide provides a detailed overview of the molecular geometry and conformational landscape of n-hexacontane, supported by structural data and outlining experimental methodologies for its characterization.

Molecular Structure

The fundamental structure of n-hexacontane is a linear chain of sixty carbon atoms, each saturated with hydrogen atoms. The carbon atoms exhibit sp³ hybridization, resulting in a tetrahedral geometry for each carbon atom along the chain.[1] This leads to characteristic bond lengths and angles that define the molecule's overall shape.

Bond Parameters

The C-C and C-H bond lengths and the C-C-C and H-C-H bond angles in alkanes are well-established.[1] While minor variations can occur due to the local environment within the long chain, the idealized values provide a robust model for the molecular geometry of n-hexacontane.

ParameterValue
C-C Bond Length~1.54 Å
C-H Bond Length~1.09 Å
C-C-C Bond Angle~109.5°
H-C-H Bond Angle~109.5°
Table 1: Idealized Bond Parameters for n-Hexacontane.

Molecular Conformation

The conformational flexibility of n-hexacontane arises from the rotation around its fifty-nine carbon-carbon single bonds. This rotation leads to a multitude of possible three-dimensional arrangements of the carbon backbone.

Dihedral Angles and Key Conformations

The relative orientation of adjacent carbon-carbon bonds is described by the dihedral (or torsional) angle. The stability of different conformations is primarily governed by torsional strain and steric hindrance.

  • Trans Conformation: A dihedral angle of approximately 180° is the most stable arrangement, minimizing steric repulsion between hydrogen atoms and carbon groups on adjacent carbons. The all-trans conformation, where all C-C-C-C dihedral angles are 180°, results in a fully extended, planar zigzag chain. This is the lowest energy conformation and is adopted by n-hexacontane in the crystalline solid state.

  • Gauche Conformation: A dihedral angle of ±60° represents a local energy minimum. However, it is less stable than the trans conformation due to steric hindrance between hydrogen atoms on the involved carbon atoms. The presence of gauche conformations introduces "kinks" into the carbon chain.

The energy difference between the gauche and trans conformations in long-chain alkanes is approximately 0.5-0.8 kcal/mol.

ConformationDihedral AngleRelative Energy (kcal/mol)
Trans~180°0
Gauche~±60°~0.5 - 0.8
Eclipsed0°, 120°Higher (local maxima)
Table 2: Energetics of Key Conformations in Alkanes.
Conformational States of n-Hexacontane
  • Solid State: In its crystalline form, n-hexacontane molecules are arranged in a highly ordered manner, adopting the all-trans conformation. The molecules pack in an orthorhombic crystal lattice.

  • Liquid and Gas Phases: In the liquid and gaseous states, the increased thermal energy allows for the population of less stable gauche conformations. This results in the molecule adopting a more flexible, coiled structure. The overall shape is an average of a vast ensemble of different conformations.

Experimental Protocols

The characterization of the structure and conformation of n-hexacontane involves its synthesis, purification, and subsequent analysis by various analytical techniques.

Synthesis and Purification of n-Hexacontane

A representative method for the synthesis of long-chain alkanes like n-hexacontane is through coupling reactions of shorter-chain precursors. One common approach is the Kolbe electrolysis of a long-chain carboxylic acid, or the coupling of alkyl halides using an organometallic reagent.

Example Protocol: Grignard Coupling

  • Preparation of Grignard Reagent: A 30-carbon alkyl bromide (e.g., 1-bromotriacontane) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent (triacontylmagnesium bromide).

  • Coupling Reaction: The Grignard reagent is then reacted with another molecule of 1-bromotriacontane in the presence of a suitable catalyst, such as a copper(I) salt, to yield n-hexacontane.

  • Workup and Purification: The reaction mixture is quenched with a dilute acid, and the organic layer is separated, washed, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of alkanes) to obtain high-purity crystalline n-hexacontane.

Structural and Conformational Analysis
  • X-ray Diffraction (XRD): Single-crystal or powder XRD is the primary method for determining the precise molecular structure of n-hexacontane in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of n-hexacontane. In solution, the high degree of conformational freedom often leads to averaged signals. However, solid-state NMR can provide information about the conformation in the crystalline state.[2]

  • Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy are sensitive to the vibrational modes of the molecule, which are in turn dependent on the molecular conformation.[3][4][5][6] Specific vibrational bands can be assigned to trans and gauche segments of the alkane chain, allowing for the study of conformational changes with temperature and phase.

TechniqueInformation Obtained
XRDPrecise bond lengths, bond angles, dihedral angles in the solid state; crystal packing information.
NMRConfirmation of the carbon-hydrogen framework; can provide insights into conformational dynamics in solution and solid states.[2][7][8][9]
IR/RamanIdentification of functional groups (C-H, C-C); analysis of conformational isomers (trans vs. gauche).[3][4][5][6]
Table 3: Spectroscopic and Diffraction Techniques for the Analysis of n-Hexacontane.

Visualizations

The following diagrams illustrate the conformational aspects of n-hexacontane and a logical workflow for its structural analysis.

G cluster_0 Conformations of a C-C-C-C unit cluster_1 Resulting Chain Structure Trans Trans (180°) Lowest Energy Gauche Gauche (±60°) Higher Energy Trans->Gauche Rotation All_Trans All-Trans (Solid State) Zigzag Chain Eclipsed Eclipsed (0°) Transition State Gauche->Eclipsed Rotation Mixed_Conformers Trans + Gauche (Liquid/Gas State) Random Coil Eclipsed->Trans Rotation

Figure 1: Conformational energy landscape of a C-C-C-C dihedral unit and its impact on the overall chain structure of n-hexacontane.

G Start Synthesis of n-Hexacontane Purification Purification by Recrystallization Start->Purification Characterization Structural and Conformational Characterization Purification->Characterization XRD X-ray Diffraction (Solid State) Characterization->XRD NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Characterization->Vibrational Data_Analysis Data Analysis and Structural Refinement XRD->Data_Analysis NMR->Data_Analysis Vibrational->Data_Analysis Final_Structure Determination of Molecular Structure and Conformation Data_Analysis->Final_Structure

Figure 2: Logical workflow for the experimental determination of the molecular structure and conformation of n-hexacontane.

Conclusion

n-Hexacontane (C60H122) serves as a quintessential model for understanding the structural and conformational properties of long-chain hydrocarbons. Its molecular geometry is defined by the tetrahedral arrangement of its sp³-hybridized carbon atoms. The molecule's conformation is dominated by the low-energy all-trans state in the solid phase, leading to a well-ordered crystalline structure. In contrast, the liquid and gaseous phases exhibit a rich conformational landscape with the inclusion of higher-energy gauche conformers, resulting in a flexible, coiled structure. The experimental characterization of n-hexacontane relies on a combination of synthesis, purification, and advanced analytical techniques, with X-ray diffraction, NMR, and vibrational spectroscopy being central to a comprehensive analysis. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with long-chain alkanes and related polymeric systems.

References

Theoretical Modeling of Hexacontane Phase Behavior: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a comprehensive overview of the theoretical and experimental approaches used to characterize the complex phase behavior of hexacontane (n-C60H122), a long-chain n-alkane that serves as a crucial model system for understanding the crystallization, polymorphism, and phase transitions in waxes, polymers, and biological lipids.

Introduction: The Significance of this compound

This compound (C60H122) is a linear, saturated hydrocarbon that, due to its chain length, exhibits complex solid-phase behavior, including multiple polymorphic forms and intermediate "rotator" phases.[1] These rotator phases are characterized by long-range translational order, similar to a crystal, but with molecules retaining rotational freedom about their long axis, akin to a liquid. Understanding the transitions between the fully ordered crystalline state, these intermediate rotator phases, and the isotropic liquid melt is fundamental for applications in materials science (e.g., phase-change materials for thermal energy storage) and drug development (e.g., lipid-based formulation stability).

Theoretical modeling, particularly molecular dynamics simulations, offers a powerful lens to investigate the molecular-level mechanisms driving these transitions, complementing experimental characterization techniques.

Theoretical Modeling of Phase Behavior

The primary computational method for investigating the phase transitions of long-chain alkanes is Molecular Dynamics (MD) simulation . MD simulations model the behavior of a system by numerically solving Newton's equations of motion for a collection of atoms, allowing for the observation of dynamic processes like melting and crystallization.[2]

The accuracy of any MD simulation is fundamentally dependent on the force field , which is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its constituent atoms.

The Role of Force Fields

A force field approximates the total potential energy of a system as a sum of bonded and non-bonded interaction terms. The quality of the force field dictates its ability to reproduce experimental thermodynamic and structural properties. For long-chain alkanes like this compound, several well-established force fields are commonly employed:

  • OPLS (Optimized Potentials for Liquid Simulations): Available in all-atom (OPLS-AA) and united-atom (OPLS-UA) versions, this force field has been refined specifically to improve the thermodynamic and dynamic properties of liquid alkanes.[3][4]

  • TraPPE (Transferable Potentials for Phase Equilibria): This is a united-atom force field where CH₂, CH₃, etc., groups are treated as single interaction sites. It is highly regarded for its accuracy in reproducing the phase equilibria and liquid densities of alkanes.[5][6]

  • CHARMM: While extensively used for biomolecular simulations, its parameters for aliphatic chains are applicable to long-chain alkanes.

  • Williams Force Fields: These force fields, based on the Buckingham potential, have shown success in reproducing the correct sequence of solid and rotator phases for long-chain alkanes upon heating.[7]

The choice of force field is critical, as different parameterizations can yield varying predictions for transition temperatures and phase stability.[5]

ForceField cluster_bonded Bonded Interactions cluster_nonbonded Non-Bonded Interactions TotalEnergy Total Potential Energy BondStretch Bond Stretching TotalEnergy->BondStretch AngleBend Angle Bending TotalEnergy->AngleBend Torsion Torsional Dihedrals TotalEnergy->Torsion VDW van der Waals (Lennard-Jones) TotalEnergy->VDW Electrostatic Electrostatic (Coulomb) TotalEnergy->Electrostatic

Caption: Conceptual breakdown of a typical molecular mechanics force field.

Experimental Characterization of this compound Phase Behavior

Experimental data provides the ground truth for validating theoretical models. The primary techniques used to study the phase transitions of this compound are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Experimental Data

Calorimetric studies have identified the key phase transitions in this compound. The NIST Chemistry WebBook provides compiled data from various sources.[8]

ParameterValueUnitsMethodReference
Melting Point (Tfus)373.2K (100.05 °C)DSCLourdin, Roux, et al., 1992[8]
Enthalpy of Fusion (ΔfusH)186.8kJ/molDSCLourdin, Roux, et al., 1992[1][8]
Melting Point (Tfus)372.1K (99.0 °C)N/ACarothers, Hill, et al., 1930[8]

Note: Variations in reported melting points can arise from differences in sample purity, crystallization conditions, and heating/cooling rates.

Long-chain even n-alkanes are known to exhibit complex solid-solid phase transitions before melting.[9] For alkanes like hexadecane, these intermediate rotator phases (e.g., RI) have been identified as face-centered orthorhombic structures.[10][11] While specific rotator transition temperatures for this compound are less commonly reported, their existence is a key feature that theoretical models aim to capture.

Simulation Workflow and Analysis

A typical MD simulation workflow to study phase transitions involves heating a pre-equilibrated solid structure and observing the changes in structural and energetic properties.

MD_Workflow cluster_setup System Preparation cluster_equilibration Equilibration cluster_production Production & Analysis A 1. Define Initial Structure (e.g., Crystal Lattice) B 2. Select Force Field (e.g., TraPPE-UA, OPLS) A->B C 3. Solvate & Apply Periodic Boundary Conditions B->C D 4. Energy Minimization C->D E 5. NVT Equilibration (Constant Volume, Temp) D->E F 6. NPT Equilibration (Constant Pressure, Temp) E->F G 7. Production MD Run (Simulated Heating/Cooling) F->G H 8. Trajectory Analysis (Energy, Density, RDF, Order Parameters) G->H

Caption: Standard workflow for a Molecular Dynamics (MD) simulation study.

During the simulation, key properties are monitored to identify phase transitions. A sharp jump in the potential energy or a sudden decrease in density typically signifies the melting transition. The self-diffusion coefficient also shows a distinct change, increasing significantly as the system transitions from a solid to a liquid state.[2][12]

Phase_Transitions Solid Crystalline Solid (Orthorhombic/Triclinic) Rotator Rotator Phase(s) (e.g., Hexagonal) Solid->Rotator Heating Liquid Isotropic Liquid Rotator->Liquid Melting

Caption: Thermally induced phase transition pathway for a long-chain n-alkane.

Key Experimental Protocols

Reproducible experimental data is essential for validating simulation results. The following outlines the standard protocols for the primary analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To measure the temperatures and heat flows associated with phase transitions in a material.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • An initial cooling step to a low temperature (e.g., 25°C) to ensure a consistent starting crystal structure.

    • A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 120°C).

    • A cooling ramp at the same rate back to the starting temperature.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the program.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. Endothermic peaks on the heating curve correspond to melting and solid-solid transitions. The onset temperature of the peak is typically reported as the transition temperature, and the integrated area under the peak corresponds to the enthalpy of the transition (ΔH).[13]

Powder X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify different solid phases.

Methodology:

  • Sample Preparation: A fine powder of crystalline this compound is packed into a sample holder or a capillary tube.

  • Instrument Setup: The sample is placed in a diffractometer equipped with a temperature-controlled stage. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • Data Acquisition: The detector scans a range of angles (2θ) to measure the intensity of the scattered X-rays. For phase transition studies, diffraction patterns are collected at various temperatures as the sample is heated or cooled.

  • Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline structure.

    • The positions of the diffraction peaks are used to determine the unit cell parameters (lattice constants) via Bragg's Law.

    • The crystalline phase (e.g., triclinic, orthorhombic) is identified by comparing the peak positions to known structures.

    • The transition to a rotator phase is often marked by the coalescence of certain peaks into a single, strong reflection, indicating a higher symmetry (e.g., hexagonal).[7] The disappearance of all sharp peaks indicates the transition to the amorphous liquid state.

Conclusion

The phase behavior of this compound is a rich and complex field where theoretical modeling and experimental validation are deeply intertwined. Molecular dynamics simulations, powered by increasingly accurate force fields like TraPPE and refined versions of OPLS, provide invaluable atomistic insights into the mechanisms of melting and the nature of intermediate rotator phases.[4][5] These computational predictions are rigorously tested against robust experimental data from techniques like DSC and XRD. The continued synergy between these approaches is crucial for advancing our fundamental understanding of long-chain hydrocarbon systems and for designing materials with tailored thermal and structural properties for scientific and pharmaceutical applications.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacontane (n-C60H122) is a long-chain n-alkane that serves as a significant model compound for understanding the crystallization behavior of linear polymers and waxes. Its polymorphic nature, the ability to exist in multiple crystal structures, is of critical interest in various fields, including materials science, petroleum engineering, and pharmaceuticals. The specific crystalline form of a substance can profoundly influence its physical properties, such as melting point, solubility, and mechanical strength. In the pharmaceutical industry, controlling polymorphism is paramount as different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied bioavailability and stability, directly impacting drug efficacy and safety. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, detailing its known crystalline forms, the thermodynamics of its phase transitions, and the experimental methodologies employed for its characterization.

Crystal Structure and Polymorphism of this compound

Under standard conditions, this compound crystallizes in an orthorhombic symmetry.[1] However, like other long-chain n-alkanes, it exhibits complex polymorphic behavior, transitioning between different crystal structures with changes in temperature. The primary polymorphic forms observed in long-chain even-numbered n-alkanes, including this compound, are typically triclinic, monoclinic, and orthorhombic, along with a high-temperature hexagonal phase known as a "rotator" phase.

The transition between these forms is a key area of study. As the chain length of n-alkanes increases, there is a general progression in the stable crystal structure from triclinic to monoclinic and then to orthorhombic.

Polymorphic Forms and Transitions

The solid-state phase behavior of this compound is characterized by transitions between different crystalline arrangements. While the orthorhombic form is commonly observed, other polymorphs can be accessed under specific crystallization conditions. Just below its melting point, this compound, like many long-chain alkanes, can exist in a rotator phase. In this phase, the molecules have long-range positional order but exhibit rotational disorder around their long axes. This unique state of matter is crucial for understanding the initial stages of crystallization and the properties of waxes.

The transitions between these solid phases are first-order transitions, characterized by discontinuous changes in enthalpy, entropy, and volume. These transitions can be systematically studied using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Quantitative Data on this compound Polymorphism

The following tables summarize the key quantitative data related to the crystal structure and phase transitions of this compound and its polymorphs.

Table 1: Crystallographic Data for this compound Polymorphs

Polymorphic FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Orthorhombic OrthorhombicPca2₁7.424.9679.9909090
Monoclinic MonoclinicP2₁/a7.765.4779.990119.190

Note: The crystallographic data presented here is based on studies of long-chain n-alkanes and represents the most likely structures for this compound. Specific experimental data for all this compound polymorphs is a subject of ongoing research.

Table 2: Thermodynamic Data for Phase Transitions of this compound

TransitionTransition Temperature (°C)Enthalpy of Transition (kJ/mol)Entropy of Transition (J/mol·K)
Solid-Solid (Orthorhombic to Rotator) ~95Data not readily availableData not readily available
Melting (Rotator to Liquid) 98-101~150~400

Note: The enthalpy and entropy of the solid-solid transition are typically smaller than those of melting. The values provided are estimates based on data for similar long-chain alkanes.

Experimental Protocols

The characterization of this compound's polymorphism relies on a suite of analytical techniques. Detailed experimental protocols are crucial for obtaining reproducible and accurate data.

Differential Scanning Calorimetry (DSC)

DSC is a primary tool for determining the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). A nitrogen purge is used to maintain an inert atmosphere.

  • Thermal Program:

    • Heating Scan: The sample is heated at a controlled rate, typically 10 °C/min, from a sub-ambient temperature (e.g., 25 °C) to a temperature above the melting point (e.g., 120 °C).

    • Cooling Scan: The sample is then cooled back to the starting temperature at the same controlled rate.

    • Second Heating Scan: A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history, which can help in identifying metastable forms.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (endothermic peaks for melting and solid-solid transitions, exothermic peaks for crystallization).

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different polymorphs.

Methodology:

  • Sample Preparation: A fine powder of this compound is prepared by grinding the crystalline material in a mortar and pestle. The powder is then carefully packed into a sample holder to ensure a flat, smooth surface.

  • Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is aligned and calibrated.

  • Data Collection: The XRD pattern is collected over a specific 2θ range (e.g., 2° to 40°) with a defined step size and scan speed. For temperature-dependent studies, a heating/cooling stage is used to control the sample temperature during data collection.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the d-spacings. This information is then used to identify the crystal system, space group, and calculate the unit cell parameters of the polymorph.

Spectroscopic Techniques

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide complementary information about the molecular conformation and packing in different polymorphic forms.

Methodology:

  • Sample Preparation: For FTIR, the this compound sample can be prepared as a KBr pellet or as a thin film. For Raman spectroscopy, the powdered sample can be analyzed directly.

  • Data Collection: Spectra are collected over the relevant wavenumber range. Temperature-controlled cells can be used to study spectral changes during phase transitions.

  • Data Analysis: Changes in the position, shape, and intensity of specific vibrational bands (e.g., C-H stretching, CH₂ rocking, and scissoring modes) are correlated with changes in the crystal structure and molecular conformation.

Visualization of Polymorphic Relationships and Experimental Workflows

Logical Relationship between this compound Polymorphs

The following diagram illustrates the thermodynamic relationships between the different polymorphic forms of this compound as a function of temperature.

G cluster_temp Increasing Temperature Orthorhombic Orthorhombic (Stable at lower temperatures) Rotator Rotator Phase (Hexagonal) Orthorhombic->Rotator Solid-Solid Transition Liquid Isotropic Liquid (Melt) Rotator->Liquid Melting

Polymorphic transitions of this compound with increasing temperature.
Experimental Workflow for Polymorph Characterization

This diagram outlines the typical experimental workflow for the comprehensive characterization of this compound polymorphism.

G cluster_workflow Experimental Workflow Start This compound Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC XRD X-ray Diffraction (XRD) Start->XRD Spectroscopy FTIR / Raman Spectroscopy Start->Spectroscopy Data_Analysis Data Analysis and Structure Determination DSC->Data_Analysis XRD->Data_Analysis Spectroscopy->Data_Analysis Results Polymorph Identification, Thermodynamic Data, Crystal Structure Data_Analysis->Results

Workflow for the characterization of this compound polymorphs.

Conclusion

The study of this compound's crystal structure and polymorphism provides fundamental insights into the solid-state behavior of long-chain organic molecules. A thorough understanding of its various crystalline forms, the conditions under which they form, and their thermodynamic relationships is essential for applications ranging from materials science to pharmaceuticals. The combination of thermal analysis, diffraction, and spectroscopic techniques, as outlined in this guide, provides a robust framework for the comprehensive characterization of this and other polymorphic systems. For drug development professionals, the principles demonstrated through the study of this compound are directly applicable to the critical task of solid-form screening and selection of APIs, ensuring the development of safe, stable, and effective medicines.

References

The Pivotal Role of Hexacontane in Crude Oil Wax Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the influence of high-molecular-weight n-alkanes on wax precipitation, crystallization, and deposition.

Introduction

Crude oil is a complex mixture of hydrocarbons, including saturates, aromatics, resins, and asphaltenes.[1] Within the saturate fraction, the presence of long-chain n-alkanes, or paraffins, is a primary contributor to the formation of wax deposits—a significant flow assurance challenge in the petroleum industry.[1] As crude oil cools during production and transportation, these paraffin molecules can crystallize and precipitate, leading to increased viscosity, gelation, and potential pipeline blockage.[1][2]

This technical guide focuses on the specific role of hexacontane (C60H122) , a high-molecular-weight n-alkane, in the complex process of crude oil wax formation. While much of the literature on wax formation centers on the more abundant C20 to C50 paraffins, the presence of even small amounts of very long-chain n-alkanes like this compound can have a disproportionately large impact on the thermodynamics and kinetics of wax crystallization.[1] This document will provide a detailed overview of the physicochemical properties of this compound, its theoretical and observed influence on wax formation, relevant experimental protocols for its study, and a summary of its overall impact.

Physicochemical Properties of this compound

This compound is a linear saturated hydrocarbon with 60 carbon atoms. Its high molecular weight and long, straight-chain structure impart distinct physical properties that are critical to its role in wax formation.

PropertyValue
Molecular Formula C60H122
Molecular Weight 843.6 g/mol
Melting Point ~100-102 °C
Boiling Point > 600 °C (decomposes)
Appearance White, waxy solid
Crystal Structure Orthorhombic

The exceptionally high melting point of this compound compared to the bulk of paraffin waxes found in crude oil is a key determinant of its behavior.

The Influence of this compound on Wax Formation

The presence of this compound in crude oil, even at low concentrations, can significantly alter the wax formation process through its effects on nucleation, crystal growth, and the Wax Appearance Temperature (WAT).

Role in Nucleation

Wax formation begins with nucleation, the process by which a small number of paraffin molecules aggregate to form a stable crystalline nucleus.[2] Due to its high melting point and consequently low solubility in the oil matrix at elevated temperatures, this compound is one of the first n-alkanes to become supersaturated as the crude oil cools. This leads to the hypothesis that This compound molecules can act as nucleation sites , initiating the crystallization process at a higher temperature than would occur in their absence. These initial this compound crystals then provide a template for the subsequent crystallization of shorter-chain paraffins.

Impact on Crystal Growth and Morphology

Once nucleation has occurred, wax crystals grow by the addition of more paraffin molecules. The long, linear structure of this compound is conducive to the formation of large, well-ordered lamellar crystals. When this compound co-crystallizes with shorter-chain n-alkanes, it can lead to the formation of a more robust and interconnected crystal network. This can result in a wax deposit with higher mechanical strength, making it more difficult to remove from pipeline walls.

Effect on Wax Appearance Temperature (WAT)

The Wax Appearance Temperature (WAT) is the temperature at which the first wax crystals are formed upon cooling of the crude oil. It is a critical parameter for flow assurance management. The presence of high-molecular-weight components with high melting points generally leads to an increase in the WAT of a mixture. Therefore, the introduction of this compound into a crude oil is expected to elevate the WAT . This means that wax formation will begin at a higher temperature, increasing the risk of deposition over a larger portion of the production and transportation system.

The logical relationship of this compound's influence on wax formation can be visualized as follows:

Hexacontane_Influence This compound This compound (C60H122) in Crude Oil High_MP High Melting Point & Low Solubility This compound->High_MP Nucleation Acts as Nucleation Sites High_MP->Nucleation WAT Increased Wax Appearance Temp. (WAT) Nucleation->WAT Crystal_Growth Co-crystallization with shorter n-alkanes Nucleation->Crystal_Growth Robust_Network Formation of a more robust crystal network Crystal_Growth->Robust_Network

Caption: Logical pathway of this compound's impact on wax formation.

Quantitative Data on High Molecular Weight n-Alkanes

Table 1: Melting Points of Select n-Alkanes

n-AlkaneCarbon NumberMelting Point (°C)
EicosaneC2036.7
TriacontaneC3065.8
TetracontaneC4081.5
PentacontaneC5091.7
This compound C60 ~101

The significant jump in melting point for this compound underscores its potential to initiate crystallization at higher temperatures.

Studies on binary mixtures of n-alkanes have shown that the presence of a heavier component raises the solid-liquid phase boundary. While specific data for this compound mixtures in crude oil is lacking, the principles of solid-liquid equilibria for paraffinic systems suggest a similar effect.

Experimental Protocols for Studying the Role of this compound

Investigating the influence of a high-molecular-weight paraffin like this compound requires specialized experimental procedures to ensure its complete dissolution and to accurately measure its effects on wax formation.

Sample Preparation
  • Solvent Selection: A suitable solvent that can dissolve both the crude oil and the this compound at elevated temperatures is required. Toluene or a mixture of toluene and heptane is often used.

  • Heating and Mixing: The crude oil or model oil is heated to a temperature well above the expected WAT and the melting point of this compound (e.g., 110-120°C).

  • Addition of this compound: A precisely weighed amount of this compound is added to the heated oil.

  • Homogenization: The mixture is stirred vigorously for an extended period (e.g., several hours) to ensure complete dissolution and homogenization of the this compound. This step is critical to avoid the presence of undissolved this compound crystals that would lead to erroneous results.

Key Experimental Techniques

A general workflow for characterizing the impact of this compound on wax formation is as follows:

Experimental_Workflow Start Start: Crude Oil or Model Oil Sample Prep Sample Preparation: Addition & Homogenization of this compound Start->Prep DSC Differential Scanning Calorimetry (DSC) Prep->DSC CPM Cross-Polarized Microscopy (CPM) Prep->CPM Rheometry Rheometry Prep->Rheometry WAT Determine Wax Appearance Temperature (WAT) DSC->WAT Morphology Analyze Crystal Size & Morphology CPM->Morphology Viscosity Measure Viscosity & Gel Strength Rheometry->Viscosity

Caption: Experimental workflow for wax characterization.

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the Wax Appearance Temperature (WAT) and the amount of wax precipitated as a function of temperature.

  • Methodology:

    • A small, weighed amount of the prepared sample is placed in a DSC pan.

    • The sample is heated to a high temperature (e.g., 120°C) to erase any thermal history.

    • The sample is then cooled at a controlled rate (e.g., 1°C/min).

    • The heat flow from the sample is monitored. The onset of an exothermic peak during cooling corresponds to the WAT.

    • The area under the exothermic peak can be integrated to quantify the total heat of crystallization, which is proportional to the amount of wax precipitated.

2. Cross-Polarized Microscopy (CPM)

  • Objective: To visually observe the formation of wax crystals and analyze their morphology.

  • Methodology:

    • A small drop of the heated sample is placed on a microscope slide and covered with a coverslip.

    • The slide is placed on a temperature-controlled stage of a polarized light microscope.

    • The sample is cooled at a controlled rate.

    • Images are captured at regular temperature intervals.

    • The appearance of the first bright spots (birefringent wax crystals) against the dark background indicates the WAT.

    • The size, shape, and aggregation of the crystals can be analyzed as a function of temperature.

3. Rheometry

  • Objective: To measure the effect of wax formation on the rheological properties of the crude oil, such as viscosity and gel strength.

  • Methodology:

    • The sample is loaded into the rheometer, which is equipped with a temperature-controlled cell.

    • The sample is heated to ensure all wax is dissolved.

    • A controlled cooling ramp is applied while the sample is subjected to a constant low shear rate.

    • The viscosity is measured as a function of temperature. A sharp increase in viscosity is indicative of the onset of wax crystallization.

    • Once the sample has cooled to a target temperature, an oscillatory stress sweep can be performed to determine the yield stress and gel strength of the waxy oil gel.

Conclusion

This compound, as a high-molecular-weight n-alkane, is poised to play a critical role in the initiation and propagation of wax formation in crude oil. Although specific quantitative data on its effects in complex crude oil systems is limited, fundamental thermodynamic principles and evidence from studies of other heavy paraffins strongly suggest that its presence leads to:

  • An increase in the Wax Appearance Temperature (WAT) , widening the temperature window for potential wax deposition.

  • The formation of more stable and robust wax crystal networks , which can result in harder-to-remediate deposits.

  • An overall exacerbation of flow assurance challenges associated with waxy crude oils.

Further experimental research focusing on the impact of this compound and other very long-chain n-alkanes on the phase behavior and rheology of crude oils is essential for developing more accurate predictive models and more effective wax mitigation strategies. This technical guide provides a foundational understanding for researchers and professionals in the field to build upon in their efforts to manage the complex challenges of wax formation.

References

Hexacontane: A Premier Model System for Elucidating the Behavior of Long-Chain Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacontane (n-C60H122) is a long-chain aliphatic hydrocarbon that has emerged as a critical model system in various scientific and industrial research fields. Its well-defined chemical structure and chain length provide an ideal platform for investigating the fundamental principles governing the physicochemical properties of long-chain hydrocarbons, including those of significant industrial relevance like polyethylene. This technical guide offers a comprehensive overview of this compound as a model system, detailing its properties, experimental analysis protocols, and its application in understanding complex phenomena such as crystallization, phase transitions, and self-assembly.

Physicochemical Properties of this compound

This compound is a linear alkane consisting of 60 carbon atoms and 122 hydrogen atoms.[1] At room temperature, it exists as a white, waxy solid.[2] Its long, unbranched chain structure is central to its utility as a model for more complex hydrocarbon systems.

PropertyValueUnitSource(s)
Molecular Formula C60H122-[1]
Molecular Weight 843.61 g/mol [1]
CAS Number 7667-80-3-[1]
Melting Point 96-101°C[3]
Boiling Point 620.2°C at 760 mmHg[4]
Density 0.827g/cm³[4]
Enthalpy of Fusion (ΔfusH) 44.65kcal/mol[5]

This compound as a Model System

The study of this compound provides invaluable insights into the behavior of long-chain hydrocarbons for several key reasons:

  • Crystallization and Chain Folding: this compound's chain length is sufficient to exhibit chain folding, a phenomenon of paramount importance in polymer crystallization. It serves as a simplified model to study the transition from extended-chain to folded-chain crystal structures.

  • Phase Transitions: Like many long-chain alkanes, this compound exhibits complex solid-state phase transitions before melting. These transitions, often involving changes in rotational and translational order, are crucial for understanding the processing and properties of hydrocarbon-based materials.

  • Polyethylene Model: The repeating -(CH2)- units in this compound make it an excellent molecular model for polyethylene (PE). Studying the crystallization and spectroscopic properties of this compound helps in the interpretation of more complex data from polydisperse PE samples.[6]

  • Self-Assembly and Nanostructures: The self-assembly of this compound molecules into ordered structures is a subject of interest in materials science for the development of nanostructures and well-defined molecular layers.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its melting point (e.g., 120 °C) to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 25 °C).

    • Hold isothermally for a few minutes to ensure complete crystallization.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to 120 °C to observe the melting behavior.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the temperatures and enthalpies of crystallization and melting. The peak maximum of the endotherm during heating is typically taken as the melting temperature, and the area under the peak corresponds to the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD is employed to investigate the crystal structure and lamellar spacing of this compound.

Methodology:

  • Sample Preparation: A fine powder of this compound is prepared. The powder is then mounted on a low-background sample holder. For oriented samples, single crystals can be grown from solution.

  • Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).

  • Data Collection: The diffraction pattern is recorded over a range of 2θ angles. Small-angle X-ray scattering (SAXS) is used to determine the lamellar repeat distance (long period), while wide-angle X-ray scattering (WAXS) provides information about the unit cell structure.

  • Data Analysis: The positions of the diffraction peaks are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ). For SAXS, the d-spacing of the first-order reflection corresponds to the lamellar thickness. For WAXS, the d-spacings are used to determine the crystal system and unit cell parameters.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the conformational order and intermolecular interactions in this compound.

FTIR Spectroscopy Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected.

  • Data Collection: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The FTIR spectrum is then recorded, typically in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for characteristic vibrational modes of alkanes, such as C-H stretching, CH₂ scissoring, and CH₂ rocking vibrations. The positions and splitting of these bands can provide information on the crystal packing and conformational order.

Raman Spectroscopy Methodology:

  • Sample Preparation: A small amount of this compound powder or a single crystal is placed on a microscope slide.

  • Instrument Setup: The sample is positioned under the objective of a Raman microscope. The instrument is calibrated using a known standard (e.g., silicon).

  • Data Collection: A laser of a specific wavelength is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

  • Data Analysis: The Raman spectrum is analyzed for characteristic vibrational modes, including the longitudinal acoustic mode (LAM), which is particularly sensitive to the length of the all-trans chain segments.

Quantitative Data

Thermal Analysis of this compound (DSC)

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (kJ/mol)
Crystallization (on cooling)~94~92-
Melting (on heating)~98~100186.8

Note: Specific values can vary depending on the heating/cooling rate and sample purity.

Vibrational Spectroscopy Peak Assignments for Solid n-Alkanes

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
~2962CH₃ asymmetric stretchingFTIR & Raman
~2917CH₂ asymmetric stretchingFTIR & Raman
~2873CH₃ symmetric stretchingFTIR & Raman
~2850CH₂ symmetric stretchingFTIR & Raman
~1473, 1463CH₂ scissoring (crystal field splitting)FTIR & Raman
~730, 720CH₂ rocking (crystal field splitting)FTIR & Raman
Variable (low frequency)Longitudinal Acoustic Mode (LAM)Raman

Visualizations

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg This compound pan Place in Al pan & Crimp weigh->pan load Load Sample & Reference Pans pan->load purge Purge with N2 load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program thermogram Obtain Thermogram (Heat Flow vs. Temp) program->thermogram analyze Determine Transition Temps & Enthalpies thermogram->analyze

Figure 1. Experimental workflow for DSC analysis of this compound.

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Run cluster_analysis Analysis init_config Initial Configuration (Randomly placed molecules) force_field Assign Force Field (e.g., CHARMM36) init_config->force_field energy_min Energy Minimization force_field->energy_min nvt NVT Ensemble (Constant Temp & Volume) energy_min->nvt npt NPT Ensemble (Constant Temp & Pressure) nvt->npt cool Simulated Annealing or Quenching npt->cool run MD Simulation at Crystallization Temperature cool->run trajectory Analyze Trajectory run->trajectory order_param Calculate Order Parameters (e.g., density, orientation) trajectory->order_param cryst_kinetics Determine Crystallization Kinetics order_param->cryst_kinetics

Figure 2. Workflow for molecular dynamics simulation of this compound crystallization.

Conclusion

This compound serves as an indispensable model system for advancing our understanding of the complex behaviors of long-chain hydrocarbons. Its well-defined structure allows for detailed experimental and computational investigations that provide fundamental insights into crystallization, phase transitions, and molecular self-assembly. The experimental protocols and data presented in this guide offer a solid foundation for researchers utilizing this compound to explore the properties of long-chain hydrocarbon systems, with broad implications for materials science, polymer physics, and industrial applications. The continued study of this compound will undoubtedly contribute to the development of new materials with tailored properties and improved processing characteristics.

References

Self-Assembly of n-Hexacontane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Self-Assembly Properties of n-Hexacontane (C60H122), its Characterization, and Potential Applications in Drug Delivery.

Introduction

n-Hexacontane, a linear long-chain alkane with the chemical formula C60H122, exhibits fascinating self-assembly properties driven by weak, non-covalent intermolecular forces. This technical guide provides a comprehensive overview of the principles governing the self-assembly of n-Hexacontane in solution, its characterization using various analytical techniques, and its potential applications in the pharmaceutical sciences, particularly in the formulation of novel drug delivery systems. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique physicochemical properties of very-long-chain alkanes for advanced applications.

Fundamentals of n-Hexacontane Self-Assembly

The spontaneous organization of n-Hexacontane molecules into ordered supramolecular structures is primarily governed by a delicate balance of intermolecular interactions, including van der Waals forces, and the thermodynamics of the system.

Driving Forces for Self-Assembly

The primary driving force for the self-assembly of n-Hexacontane in a solvent is the enthalpic gain from maximizing favorable van der Waals interactions between the long alkyl chains. In suitable solvents, these interactions lead to the formation of ordered, crystalline-like domains. The process is also influenced by entropy, as the ordering of solute molecules is entropically unfavorable and must be compensated by a sufficient enthalpic gain or a favorable entropy change in the solvent.

cluster_driving_forces Driving Forces for n-Hexacontane Self-Assembly cluster_resulting_structures Resulting Self-Assembled Structures van_der_Waals Van der Waals Interactions (Chain-Chain Attraction) Thermodynamics Thermodynamic Equilibrium (ΔG = ΔH - TΔS) van_der_Waals->Thermodynamics Enthalpic Contribution (ΔH < 0) Solvent_Effects Solvent-Solute Interactions (Solvophobicity) Solvent_Effects->Thermodynamics Entropic Contribution (ΔS) Lamellae Lamellar Structures (Crystalline Sheets) Thermodynamics->Lamellae Favors Ordered Packing Nanoparticles Nanoparticles / Nanoemulsions Thermodynamics->Nanoparticles Controlled Precipitation Organogels 3D Network (Organogels) Lamellae->Organogels Entanglement

Figure 1: Key driving forces and resulting structures in n-Hexacontane self-assembly.
Influence of Solvent and Temperature

The choice of solvent is critical in directing the self-assembly of n-Hexacontane. In "good" solvents, where solute-solvent interactions are favorable, n-Hexacontane will be fully solvated and exist as individual molecules. In "poor" solvents, solute-solute interactions become more favorable, leading to aggregation and self-assembly. Temperature plays a crucial role by influencing both solubility and the kinetic barrier to nucleation and growth of self-assembled structures. Generally, decreasing the temperature in a saturated solution of n-Hexacontane will induce self-assembly.

Physicochemical Properties and Self-Assembly Behavior

While specific quantitative data for the self-assembly of n-Hexacontane in various organic solvents is scarce in the literature, its behavior can be inferred from studies on other very-long-chain alkanes and its known physical properties.

Table 1: Physicochemical Properties of n-Hexacontane

PropertyValueReference
Molecular FormulaC60H122General Knowledge
Molecular Weight843.61 g/mol General Knowledge
Melting Point~99-102 °CGeneral Knowledge
Crystalline StructureOrthorhombic or MonoclinicInferred from long-chain alkanes
SolubilitySparingly soluble in non-polar organic solvents at room temperature; solubility increases with temperature.General Knowledge
Organogel Formation

n-Hexacontane, like other long-chain alkanes, can act as an organogelator. When a solution of n-Hexacontane in a suitable organic solvent (e.g., toluene, decane) is cooled from an elevated temperature, it can form a three-dimensional network of self-assembled crystalline fibers that immobilize the solvent, resulting in the formation of a gel.

Table 2: Qualitative Self-Assembly Behavior of n-Hexacontane in Organic Solvents

Solvent TypeExpected BehaviorResulting Structures
Non-polar (e.g., Toluene, Hexane)Low solubility at room temperature, self-assembles upon cooling.Crystalline precipitates, organogels at appropriate concentrations.
Moderately Polar (e.g., Dichloromethane)Slightly better solubility, especially with heating.Self-assembly upon cooling or solvent evaporation.
Polar (e.g., Ethanol, Water)Insoluble.No self-assembly from solution.

Experimental Protocols for Characterization

The study of n-Hexacontane self-assembly involves a range of analytical techniques to probe the structure, thermodynamics, and morphology of the resulting aggregates.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions associated with the dissolution and crystallization of n-Hexacontane in a solvent, providing information on the enthalpy of self-assembly.

Experimental Protocol: DSC Analysis of n-Hexacontane Organogel

  • Sample Preparation: A known concentration of n-Hexacontane is dissolved in an organic solvent (e.g., toluene) at an elevated temperature (e.g., 80°C) in a sealed DSC pan.

  • Thermal Program:

    • Equilibrate at a high temperature (e.g., 90°C) to ensure complete dissolution.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 20°C) to induce self-assembly (gelation).

    • Hold at the low temperature for a period to allow for thermal equilibration.

    • Heat the sample at the same controlled rate back to the high temperature to observe the dissolution/melting of the self-assembled structure.

  • Data Analysis: The exothermic peak on cooling corresponds to the formation of the self-assembled network, while the endothermic peak on heating corresponds to its dissolution. The enthalpy of these transitions can be calculated from the peak areas.

cluster_workflow DSC Experimental Workflow Start Start Dissolve Dissolve n-Hexacontane in Solvent at High Temp Start->Dissolve Cool Cool at Controlled Rate (e.g., 5°C/min) Dissolve->Cool Heat Heat at Controlled Rate (e.g., 5°C/min) Cool->Heat Analyze Analyze Thermogram (Exo- and Endotherms) Heat->Analyze End End Analyze->End

Figure 2: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

SAXS and WAXS are powerful techniques to probe the structure of self-assembled n-Hexacontane at different length scales. SAXS provides information on the larger-scale organization, such as the lamellar spacing in crystalline aggregates, while WAXS reveals the molecular-level packing within the crystalline domains.

Experimental Protocol: SAXS/WAXS Analysis of n-Hexacontane Solution

  • Sample Preparation: A solution or gel of n-Hexacontane is loaded into a temperature-controlled sample holder with X-ray transparent windows (e.g., quartz capillaries).

  • Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are collected on a 2D detector. Data is typically collected as a function of temperature to observe structural changes during self-assembly.

  • Data Analysis: The scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength), is used to analyze the data. Peaks in the SAXS region provide information on the long-range order (e.g., lamellar d-spacing), while peaks in the WAXS region indicate the short-range crystalline packing.

Potential Applications in Drug Delivery

The self-assembly of n-Hexacontane into well-defined structures makes it a candidate for the development of novel drug delivery systems, particularly for hydrophobic drugs. The long, biocompatible alkyl chain can form the core of nanoparticles for drug encapsulation.

Solid Lipid Nanoparticles (SLNs)

n-Hexacontane can be formulated into Solid Lipid Nanoparticles (SLNs), which are colloidal carriers with a solid lipid core. These systems are attractive for their potential to improve the oral bioavailability of poorly water-soluble drugs, provide controlled release, and offer good biocompatibility.

Table 3: Potential n-Hexacontane-Based Drug Delivery Systems

Delivery SystemDescriptionPotential Advantages
Solid Lipid Nanoparticles (SLNs)Nanoparticles with a solid n-Hexacontane core.Biocompatible, controlled release of hydrophobic drugs, protection of labile drugs.
NanoemulsionsOil-in-water emulsions with n-Hexacontane as the oil phase (in a molten state or co-dissolved).High drug loading capacity, suitable for parenteral and oral delivery.
Organogel-based FormulationsA drug dispersed within an n-Hexacontane-based organogel.Topical or implantable delivery, sustained release.
General Protocol for SLN Preparation (High-Pressure Homogenization)
  • Lipid Phase Preparation: n-Hexacontane and a hydrophobic drug are melted together at a temperature above the melting point of the alkane.

  • Aqueous Phase Preparation: A surfactant (e.g., Polysorbate 80) is dissolved in hot water.

  • Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is passed through a high-pressure homogenizer for several cycles to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down, causing the n-Hexacontane droplets to solidify and form SLNs.

cluster_sln_workflow Solid Lipid Nanoparticle (SLN) Preparation Workflow Start Start Melt Melt n-Hexacontane and Hydrophobic Drug Start->Melt Prepare_Aq Prepare Hot Aqueous Surfactant Solution Start->Prepare_Aq Pre_Emulsion Form Coarse Pre-emulsion Melt->Pre_Emulsion Prepare_Aq->Pre_Emulsion Homogenize High-Pressure Homogenization Pre_Emulsion->Homogenize Cool Cool to Form SLNs Homogenize->Cool End End Cool->End

An In-depth Technical Guide on the Discovery and Natural Occurrence of Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacontane (C₆₀H₁₂₂), a saturated hydrocarbon with a 60-carbon backbone, represents a class of very long-chain alkanes (VLCAs) that are of significant interest in materials science, geochemistry, and biology.[1] Its high molecular weight and linear structure confer unique physical properties, such as a high melting point and crystalline nature.[2][3] This document provides a comprehensive overview of the synthetic approaches to this compound, its prevalence in natural sources, and detailed experimental protocols for its extraction, isolation, and identification.

Synthesis of Very Long-Chain Alkanes

The definitive "discovery" of this compound is not marked by a singular event but is rather embedded in the broader history of the synthesis of very long-chain n-alkanes. Early synthetic techniques were often laborious and limited in their ability to produce high-purity compounds of such chain lengths.[4] Over the decades, advancements in organic chemistry have led to more efficient and versatile methods.

Key synthetic strategies that enable the construction of molecules like this compound include:

  • Coupling Reactions: Methods involving the coupling of shorter-chain alkyl halides or other precursors have been historically significant. For example, the action of sodium on decamethylene bromide was an early approach to preparing high-molecular-weight paraffins.[5]

  • Dithiane Chemistry: A more modern and facile three-step synthesis involves the alkylation of 1,3-dithiane. This approach overcomes the low solubility of intermediates that often plagues VLCA synthesis. The process typically involves the bisalkylation of a bis(dithianyl)alkane intermediate, followed by desulfurization with Raney nickel to yield the final long-chain alkane.[5]

  • Olefin Metathesis: The metathesis of terminal olefins provides another powerful route to constructing long carbon chains.[4]

  • Chain Extension Methodologies: Bidd and Whiting (1985) developed a versatile process for synthesizing pure n-paraffins with chain lengths extending up to four hundred carbon atoms, demonstrating the feasibility of producing exceptionally long alkanes.[5]

These synthetic advancements have been crucial for obtaining pure standards for analytical studies and for investigating the physical properties of VLCAs.

Natural Occurrence of this compound

This compound, while not as ubiquitous as shorter-chain alkanes, is a naturally occurring component in a diverse range of biological and geological sources. It typically forms part of complex lipid or hydrocarbon mixtures.

  • Fossil Fuels: As a high-molecular-weight hydrocarbon, this compound is a constituent of petroleum (crude oil) and natural gas deposits.[6] It is found in the heavier, high-boiling point fractions of crude oil, such as lubricating oils and waxes.[7][8][9] These fractions are separated on an industrial scale via fractional distillation in oil refineries.[9]

  • Plantae (Plants): Very long-chain n-alkanes are key components of the epicuticular waxes that coat plant leaves and stems, serving as a protective barrier against water loss and environmental stressors.[10] this compound has been specifically identified through spectral studies in plant extracts, including those from Bauhinia championii (rattan) and rice (Oryza sativa).[6]

  • Fungi: The presence of this compound has also been confirmed in fungi. GC-MS analysis of a methanol extract from the tinder fungus, Fomes fomentarius, revealed the presence of C₆₀H₁₂₂.[6]

Data Presentation: Natural Sources

The following table summarizes the identified natural sources of this compound based on available analytical data. Quantitative values are often not reported for individual alkanes but as part of a total n-alkane profile, hence this table focuses on confirmed presence.

KingdomSource OrganismPart / MatrixIdentification Method
Geological Petroleum / Crude OilHeavy Distillate FractionsFractional Distillation, GC-MS
Plantae Bauhinia championiiRattan Ethanol ExtractNMR and MS Spectral Studies[6]
Plantae Oryza sativa (Rice)Not SpecifiedGC-MS Analysis[6]
Fungi Fomes fomentariusMethanol ExtractGC-MS Analysis[6]

Experimental Protocols

Protocol 1: Extraction and Analysis from Plant/Fungal Sources

This protocol details a standard method for extracting this compound from a solid biological matrix (e.g., dried plant leaves or fungal fruiting bodies) and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1 Objective: To extract total lipids, including this compound, from a solid matrix and identify the compound using GC-MS.

4.1.2 Materials & Equipment:

  • Sample: Dried and ground plant or fungal material (approx. 5-10 grams).

  • Apparatus: Soxhlet extractor with a round-bottom flask (500 mL), condenser, and cellulose thimble.[11][12]

  • Solvent: Hexane or Dichloromethane (GC-MS grade).

  • Filtration: Cotton plug or glass wool.

  • Evaporation: Rotary evaporator.

  • Analysis: Gas Chromatograph with Mass Spectrometer (GC-MS), equipped with a high-temperature column (e.g., DB-1ht, Rtx-5ms).[13]

  • Vials: 1.5 mL glass autosampler vials.[14]

4.1.3 Methodology:

  • Sample Preparation: Weigh 5-10 g of the dried, powdered sample and place it into a cellulose thimble. Place a small cotton plug on top to prevent the sample from floating into the extractor.[11]

  • Soxhlet Extraction:

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing ~300 mL of hexane and a few anti-bumping granules.[12]

    • Place the thimble inside the Soxhlet extractor chamber.

    • Connect the condenser and ensure a steady flow of cooling water.

    • Heat the solvent using a heating mantle to a gentle boil. The solvent will vaporize, condense, and drip into the thimble, extracting the lipids.[12]

    • Allow the extraction to proceed for a minimum of 8-12 hours, ensuring multiple siphoning cycles.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent extract using a rotary evaporator to obtain the crude lipid extract.

  • Sample Preparation for GC-MS:

    • Redissolve a small portion of the crude extract in hexane to a final concentration of approximately 10 µg/mL.[14]

    • If particulates are present, centrifuge the solution before transferring it to a 1.5 mL glass autosampler vial.[14]

  • GC-MS Analysis:

    • Injector: Set temperature to 300-320°C. Use splitless or split mode injection (1 µL).[13]

    • Oven Program: A high-temperature program is critical. Example: Initial temperature 90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min) or higher, depending on the column's maximum temperature.[13]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line: Set temperature to 300°C or higher to prevent condensation.[13]

    • MS Detection: Acquire data in full scan mode (e.g., m/z 50-900). For targeted analysis, use Single Ion Monitoring (SIM) for characteristic alkane fragments (m/z 57 and 71).[15]

    • Identification: Identify the this compound peak by comparing its retention time to an authentic standard and its mass spectrum to library data. The mass spectrum of long-chain alkanes is characterized by a series of fragment ions separated by 14 amu (CH₂).

G cluster_colors A Process Step B Material/Output C Analysis sample Dried Plant/ Fungal Material soxhlet Soxhlet Extraction (Hexane) sample->soxhlet extract Crude Lipid Extract in Hexane soxhlet->extract rotovap Rotary Evaporation extract->rotovap concentrate Concentrated Crude Extract rotovap->concentrate prep Dilution & Filtration concentrate->prep gcms_sample ~10 µg/mL Sample in Vial prep->gcms_sample gcms High-Temp GC-MS Analysis gcms_sample->gcms data Mass Spectrum & Retention Time Data gcms->data identification Compound Identification (vs. Standard/Library) data->identification

Plant/Fungal Extraction & Analysis Workflow
Protocol 2: Isolation of n-Alkanes from a Hydrocarbon Mixture via Urea Adduction

This protocol describes the selective isolation of linear alkanes (n-alkanes) from a complex hydrocarbon mixture (e.g., a petroleum fraction) using urea to form crystalline adducts (clathrates).

4.2.1 Objective: To separate straight-chain alkanes, including this compound, from branched and cyclic hydrocarbons.

4.2.2 Materials & Equipment:

  • Sample: Hydrocarbon mixture (e.g., kerosene, light lubricating oil fraction).

  • Reagents: Urea (crystalline), Methanol, Hexane.

  • Apparatus: Erlenmeyer flasks, magnetic stirrer and stir bar, Buchner funnel and vacuum flask for vacuum filtration, separatory funnel.[16]

4.2.3 Methodology:

  • Adduct Formation (Clathration):

    • In an Erlenmeyer flask, prepare a saturated solution of urea in methanol by heating gently with stirring.

    • In a separate flask, dissolve the hydrocarbon sample in a minimal amount of hexane.

    • While stirring vigorously, add the hydrocarbon solution to the hot, saturated urea-methanol solution.

    • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes. A white precipitate of the urea-alkane adduct will form.[17]

  • Isolation of Adduct:

    • Collect the white solid adduct by vacuum filtration using a Buchner funnel.[16]

    • Wash the collected solid with a small amount of ice-cold methanol or hexane to remove any non-adducted (i.e., branched or cyclic) hydrocarbons clinging to the surface.[16] The filtrate contains the non-linear hydrocarbons.

  • Decomposition of Adduct & Recovery of n-Alkanes:

    • Transfer the filtered adduct solid into a clean flask.

    • Add warm deionized water to the solid. The urea is highly soluble in water, causing the crystalline clathrate structure to decompose and release the trapped n-alkanes.[16]

    • The n-alkanes, being insoluble in water, will form a separate organic layer.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the n-alkane layer with a non-polar solvent like hexane or dichloromethane.

    • Wash the organic layer with deionized water to remove any residual urea.

    • Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified n-alkane fraction. This fraction can then be analyzed by GC-MS as described in Protocol 4.1.

G cluster_colors cluster_solid Solid Phase cluster_liquid Liquid Phase A Process Step B Mixture/Phase C Separation D Product start Hydrocarbon Mixture (n-alkanes, branched, cyclic) add_urea Add Saturated Urea-Methanol Solution start->add_urea cool Cool & Stir add_urea->cool slurry Slurry of Precipitate and Liquid cool->slurry filtration Vacuum Filtration slurry->filtration adduct Urea-Alkane Adduct (White Solid) filtration->adduct Solid filtrate Filtrate (Branched/Cyclic HCs) filtration->filtrate Liquid add_water Add Warm Water (Decomposition) adduct->add_water two_phase Aqueous Urea + Organic (n-alkane) Layer add_water->two_phase extraction Solvent Extraction (e.g., Hexane) two_phase->extraction final Purified n-Alkane Fraction extraction->final

Urea Adduction for n-Alkane Separation

References

A Technical Guide to the Spectroscopic Identification of Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of Hexacontane (C60H122). The information presented herein is intended to assist researchers in the fields of materials science, organic chemistry, and drug development in accurately identifying this long-chain alkane.

This compound is a saturated hydrocarbon with the chemical formula C60H122.[1] Its high molecular weight and nonpolar nature present unique considerations for spectroscopic analysis. This guide covers the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and provides the expected spectral data and experimental protocols for each.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a simple alkane like this compound, the IR spectrum is characterized by absorptions arising from C-H stretching and bending vibrations.

Expected IR Data for this compound

The following table summarizes the characteristic IR absorption bands for long-chain alkanes, which are applicable to this compound.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H Stretch-CH₃, -CH₂-2850 - 2960Strong
C-H Bend (Scissoring)-CH₂-~1465Medium
C-H Bend (Asymmetric)-CH₃~1450Medium
C-H Bend (Symmetric)-CH₃~1375Medium
C-H Rocking-(CH₂)n- (n > 4)~720 - 725Weak-Medium
C-C StretchAlkane backbone800 - 1300Weak

Data sourced from general alkane spectroscopic information.[1][2]

Experimental Protocol for IR Spectroscopy

A common method for preparing solid samples like this compound for IR analysis is the Nujol mull technique.[3]

  • Sample Preparation (Nujol Mull):

    • Place a small amount of finely powdered this compound in an agate mortar.

    • Add a few drops of Nujol (a heavy paraffin oil) to the sample.

    • Grind the mixture with a pestle until a smooth, paste-like mull is formed. The particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[3]

  • Sample Application:

    • Apply a small amount of the mull to the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence of methyl and methylene groups.

Expected ¹H NMR Data for this compound

In the ¹H NMR spectrum of a straight-chain alkane, the signals for the methyl (-CH₃) and methylene (-CH₂-) protons are typically found in a narrow range.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Terminal Methyl (-CH₃)~0.8 - 0.9Triplet
Methylene (-CH₂-)~1.2 - 1.4Multiplet

Data is based on typical values for long-chain alkanes.[1][4]

Expected ¹³C NMR Data for this compound

The ¹³C NMR spectrum of this compound will show distinct signals for the different carbon environments. Due to the length of the chain, some methylene signals may overlap.

Carbon Environment Expected Chemical Shift (δ, ppm)
Terminal Methyl (C1)~14
Methylene adjacent to Methyl (C2)~23
Methylene (C3)~32
"Internal" Methylene groups~29 - 30
Methylene adjacent to the center of the chain~32

Data is inferred from ¹³C NMR data for similar long-chain alkanes.[1][5]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a small amount of this compound in a deuterated solvent, such as deuterated chloroform (CDCl₃).[4][5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

    • Transfer the solution to an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.0 ppm.[4][5]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra. Due to the low natural abundance of ¹³C and potentially long relaxation times for carbons in large molecules, a longer acquisition time may be necessary for the ¹³C spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

Expected Mass Spectrometry Data for this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak. The spectrum will be characterized by a series of fragment ions separated by 14 mass units, corresponding to the loss of -CH₂- groups.

m/z Assignment Relative Intensity
842.95[C₆₀H₁₂₂]⁺ (Molecular Ion)Low
M - 15[M - CH₃]⁺Low
M - 29[M - C₂H₅]⁺Higher
M - 43[M - C₃H₇]⁺Higher
...CₙH₂ₙ₊₁⁺ fragmentsVariable

The molecular weight of this compound is approximately 843.6 g/mol .[6][7][8] The mass spectrum will show a series of peaks corresponding to the fragmentation of the alkyl chain.[9]

Experimental Protocol for Mass Spectrometry

  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) for volatile compounds. For high molecular weight compounds like this compound, direct insertion or high-temperature GC may be used.[8]

    • The sample is vaporized in a vacuum.[10]

  • Ionization:

    • In the electron ionization (EI) source, the vaporized molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a molecular ion (M⁺).[10]

  • Mass Analysis and Detection:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The separated ions are detected, and a mass spectrum is generated.

Visualization of Analytical Workflows

Workflow for Spectroscopic Identification of an Unknown Compound

The following diagram illustrates the general workflow for identifying an unknown compound, such as this compound, using spectroscopic methods.

G General Spectroscopic Identification Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample Unknown Compound (e.g., this compound) Prep_IR Prepare for IR (e.g., Nujol Mull) Sample->Prep_IR Prep_NMR Prepare for NMR (e.g., Dissolve in CDCl3) Sample->Prep_NMR Prep_MS Prepare for MS (e.g., GC Injection) Sample->Prep_MS Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analyze_IR Identify Functional Groups Acq_IR->Analyze_IR Analyze_NMR Determine C-H Framework Acq_NMR->Analyze_NMR Analyze_MS Determine Molecular Weight & Fragmentation Acq_MS->Analyze_MS Conclusion Propose Structure Analyze_IR->Conclusion Analyze_NMR->Conclusion Analyze_MS->Conclusion

Caption: General workflow for spectroscopic identification.

Logical Relationship of Spectroscopic Methods for this compound Identification

This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

G Complementary Nature of Spectroscopic Data for this compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_conclusion Conclusion This compound This compound (C60H122) IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy (1H & 13C) This compound->NMR MS Mass Spectrometry This compound->MS Info_IR Presence of C-H bonds (alkane functionality) IR->Info_IR Info_NMR Types of protons and carbons (-CH3 and -CH2- groups) NMR->Info_NMR Info_MS Molecular Weight (842.95) Fragmentation pattern of long chain MS->Info_MS Conclusion Confirmed Structure of this compound Info_IR->Conclusion Info_NMR->Conclusion Info_MS->Conclusion

Caption: How spectroscopic methods complement each other.

References

Methodological & Application

Synthesis of High-Purity Hexacontane for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the availability of high-purity standards and reagents is paramount. Hexacontane (C60H122), a long-chain n-alkane, serves as a crucial reference material in various analytical techniques, a model compound in materials science, and a building block in the synthesis of complex organic molecules. This document provides detailed protocols for the synthesis of high-purity this compound, methods for its purification, and analytical procedures for purity verification.

Synthetic Pathways for this compound

Two primary synthetic routes are detailed for the preparation of this compound: the Kolbe electrolysis of triacontanoic acid and the Wurtz coupling of 1-bromotriacontane. Both methods are effective in forming the C60 carbon chain through the coupling of 30-carbon precursors.

Kolbe Electrolysis of Triacontanoic Acid

The Kolbe electrolysis is an electrochemical method that involves the decarboxylative dimerization of carboxylates.[1] Electrolysis of the sodium or potassium salt of triacontanoic acid yields this compound at the anode.[1]

Reaction: 2 CH₃(CH₂)₂₈COOH → CH₃(CH₂)₅₈CH₃ + 2 CO₂ + H₂

Experimental Protocol:

  • Preparation of the Electrolyte:

    • In a 500 mL beaker, dissolve 20.0 g of triacontanoic acid in 200 mL of methanol.

    • Carefully add a stoichiometric amount of sodium methoxide (a 25% solution in methanol) to neutralize the acid and form the sodium triacontanoate salt. The endpoint can be checked with a pH indicator.

  • Electrolysis Setup:

    • Transfer the methanolic solution of sodium triacontanoate to an undivided electrolytic cell equipped with two platinum foil electrodes (each with a surface area of approximately 10 cm²).

    • A constant current power supply is connected to the electrodes.

  • Electrolysis:

    • Pass a constant current of 1A through the solution. The current density should be maintained at approximately 0.1 A/cm².

    • The electrolysis is carried out at room temperature with gentle stirring for 24 hours.

    • As the reaction proceeds, the product, this compound, will precipitate from the solution due to its low solubility in methanol.

  • Work-up and Isolation:

    • After the electrolysis is complete, filter the reaction mixture to collect the precipitated this compound.

    • Wash the crude product with hot methanol to remove any unreacted triacontanoic acid salt and other soluble impurities.

    • Dry the product in a vacuum oven at 50°C.

Wurtz Coupling of 1-Bromotriacontane

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal to form a new carbon-carbon bond, resulting in a longer alkane.[2][3][4]

Reaction: 2 CH₃(CH₂)₂₉Br + 2 Na → CH₃(CH₂)₅₈CH₃ + 2 NaBr

Experimental Protocol:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 100 mL of anhydrous diethyl ether and 2.3 g of finely dispersed sodium metal.

    • The entire apparatus should be under an inert atmosphere of nitrogen or argon.

  • Reaction:

    • Dissolve 25.0 g of 1-bromotriacontane in 150 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Slowly add the 1-bromotriacontane solution to the stirred sodium dispersion over a period of 2 hours.

    • After the addition is complete, reflux the reaction mixture for 4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and cautiously add 50 mL of ethanol to quench any unreacted sodium.

    • Add 100 mL of water and separate the organic layer.

    • Wash the organic layer with saturated sodium chloride solution and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound obtained from either synthetic route requires purification to achieve high purity suitable for research purposes. Recrystallization is the most effective method for this.

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent for recrystallization should dissolve this compound at high temperatures but have low solubility at room temperature. Toluene or a mixed solvent system of toluene and hexane is recommended.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot toluene (near its boiling point).

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at 60°C to a constant weight.

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC) are powerful methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates components of a mixture based on their volatility and mass-to-charge ratio, allowing for the identification and quantification of impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a high-purity solvent such as hexane or chloroform.

  • GC-MS Conditions:

    • Column: A high-temperature capillary column suitable for high molecular weight hydrocarbons (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5HT or equivalent).

    • Injector Temperature: 350°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/minute to 380°C.

      • Hold at 380°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 1000.

Data Presentation:

ParameterExpected Value
Retention TimeDependent on the specific GC column and conditions
Major Peak (m/z)Characteristic fragments of long-chain alkanes (e.g., 57, 71, 85)
Purity (by peak area)> 99.5%
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, providing information about its melting point and purity. For a pure substance, a sharp melting endotherm is expected. Impurities will cause a broadening of the melting peak and a depression of the melting point.[2]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan and seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 50°C to 120°C at a rate of 2°C/minute under a nitrogen atmosphere.

    • Reference: An empty, sealed aluminum pan.

Data Presentation:

ParameterExpected Value for High-Purity this compound
Onset of Melting~98°C
Peak Melting Temperature~100°C[2]
Enthalpy of Fusion (ΔHfus)~44.65 kJ/mol[5]
Peak ShapeSharp and symmetrical

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_kolbe Kolbe Electrolysis cluster_wurtz Wurtz Coupling cluster_purification Purification and Analysis Triacontanoic_Acid Triacontanoic Acid Electrolysis Electrolysis (Pt electrodes, MeOH) Triacontanoic_Acid->Electrolysis Crude_Hexacontane_K Crude this compound Electrolysis->Crude_Hexacontane_K Recrystallization Recrystallization (Toluene/Hexane) Crude_Hexacontane_K->Recrystallization Crude Product Bromotriacontane 1-Bromotriacontane Wurtz Wurtz Reaction (Na, dry ether) Bromotriacontane->Wurtz Crude_Hexacontane_W Crude this compound Wurtz->Crude_Hexacontane_W Crude_Hexacontane_W->Recrystallization Crude Product Pure_this compound High-Purity this compound Recrystallization->Pure_this compound GCMS GC-MS Analysis Pure_this compound->GCMS DSC DSC Analysis Pure_this compound->DSC Purity_Data Purity Data (>99.5%) GCMS->Purity_Data DSC->Purity_Data

Caption: Synthetic and purification workflow for high-purity this compound.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Verification Crude_Product Crude this compound Purified_Product Recrystallized this compound Crude_Product->Purified_Product Recrystallization GCMS_Analysis GC-MS: Single Major Peak Purified_Product->GCMS_Analysis Analysis DSC_Analysis DSC: Sharp Melting Endotherm Purified_Product->DSC_Analysis Analysis High_Purity High-Purity Confirmed (>99.5%) GCMS_Analysis->High_Purity DSC_Analysis->High_Purity

Caption: Logical flow from synthesis to verified high-purity this compound.

References

Application Notes and Protocols for the Synthesis of Hexacontane via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacontane (C60H122) is a long-chain saturated hydrocarbon with potential applications in various fields, including materials science, nanotechnology, and as a high-performance lubricant. Its synthesis, however, presents challenges due to its high molecular weight and the need for precise control over the carbon chain length. One effective method for the synthesis of this compound involves the catalytic hydrogenation of a corresponding C60 unsaturated precursor. This document provides detailed application notes and a generalized protocol for this synthetic approach.

Synthetic Strategy

The synthesis of this compound can be strategically divided into two main stages:

  • Formation of a C60 Carbon Skeleton: This involves the creation of a 60-carbon chain with one or more double bonds. Several methods can be employed to achieve this, including:

    • Oligomerization/Dimerization: Controlled oligomerization of shorter-chain alkenes or dimerization of a C30 alkene (e.g., 1-triacontene).

    • Coupling Reactions: The Wurtz reaction, involving the coupling of two 30-carbon alkyl halides (e.g., 1-iodotriacontane) in the presence of sodium metal, can produce the C60 alkane directly.[1]

    • Kolbe Electrolysis: The electrolysis of a C31 carboxylic acid salt can also yield this compound through radical dimerization.[2][3]

  • Catalytic Hydrogenation: The unsaturated C60 precursor is then subjected to catalytic hydrogenation to saturate all carbon-carbon double bonds, yielding the final product, this compound. This process typically involves the use of a heterogeneous catalyst and hydrogen gas under pressure.

This document will focus on the catalytic hydrogenation step, assuming a C60 unsaturated precursor is available.

Experimental Protocols

Catalytic Hydrogenation of a C60 Unsaturated Precursor

This protocol describes a generalized procedure for the catalytic hydrogenation of a hypothetical C60 unsaturated hydrocarbon (e.g., 1-hexacontene) to this compound. The conditions are adapted from established methods for the hydrogenation of high-molecular-weight waxes.[4]

Materials:

  • C60 unsaturated precursor (e.g., 1-hexacontene)

  • Solvent (e.g., high-boiling point, inert hydrocarbon such as dodecane or a suitable paraffinic solvent)

  • Catalyst: 5% Palladium on carbon (Pd/C) or a reduced nickel catalyst (e.g., Ni/Al2O3)[4]

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel or pressure filter)

  • Rotary evaporator

  • Analytical equipment for product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC))

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Charge the reactor with the C60 unsaturated precursor and the solvent. The concentration should be optimized based on the precursor's solubility at the reaction temperature.

    • Under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), carefully add the hydrogenation catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.

  • Hydrogenation Reaction:

    • Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (see Table 1 for typical ranges).

    • Begin stirring and heat the reactor to the target temperature.

    • Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete when hydrogen consumption ceases.

    • Maintain the reaction at the set temperature and pressure for a predetermined time or until completion.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and dilute the reaction mixture with a suitable solvent to reduce viscosity if necessary.

    • Filter the mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., a mixture of alkanes and a more polar solvent) or by column chromatography.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques.

      • GC-MS: To determine the molecular weight and fragmentation pattern.

      • NMR (¹H and ¹³C): To confirm the saturated alkane structure and absence of double bonds.

      • DSC: To determine the melting point.

Safety Precautions:

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources in the vicinity.

  • Palladium on carbon and reduced nickel catalysts can be pyrophoric; handle them under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes typical reaction conditions for the hydrogenation of long-chain hydrocarbons, which can be used as a starting point for the optimization of this compound synthesis.

ParameterRangeReference
Catalyst Reduced Nickel (Ni/Al₂O₃)[4]
Reaction Pressure 4 - 10 MPa[4]
Reaction Temperature 200 - 300 °C[4]
Volume Space Velocity 0.2 - 3.5 h⁻¹[4]
Hydrogen to Oil Volume Ratio 100:1 - 800:1[4]

Visualizations

Hexacontane_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Catalytic Hydrogenation C30 Alkene C30 Alkene Dimerization Dimerization C30 Alkene->Dimerization e.g., Metathesis C60 Unsaturated Precursor C60 Unsaturated Precursor Dimerization->C60 Unsaturated Precursor Hydrogenation Reactor Hydrogenation Reactor C60 Unsaturated Precursor->Hydrogenation Reactor H₂, Catalyst Purification Purification Hydrogenation Reactor->Purification Filtration, Recrystallization This compound This compound Purification->this compound

Caption: Proposed experimental workflow for the synthesis of this compound.

Catalytic_Hydrogenation_Mechanism cluster_surface Catalyst Surface Catalyst Metal Catalyst (e.g., Pd, Ni) H2 H₂ H2->Catalyst Adsorption & Dissociation Alkene R-CH=CH-R' Alkene->Catalyst Adsorption Adsorbed_H H H Transition_State [Transition State] Adsorbed_H->Transition_State Adsorbed_Alkene R-CH=CH-R' Adsorbed_Alkene->Transition_State Alkane R-CH₂-CH₂-R' Transition_State->Alkane Hydrogen Addition Alkane->Catalyst Desorption

Caption: Mechanism of catalytic hydrogenation of an alkene on a metal surface.

References

Application Notes and Protocols for the Use of Hexacontane as a Calibration Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexacontane (n-C60H122) is a high molecular weight, long-chain n-alkane that serves as a critical calibration standard in gas chromatography (GC), particularly for high-temperature applications. Its high boiling point and stability make it an ideal marker for the analysis of heavy petroleum fractions, waxes, and other high-boiling point compounds. One of the primary applications of this compound is in simulated distillation (SIMDIS), a GC technique used to determine the boiling point distribution of petroleum products, often following standardized methods such as those from ASTM International.

These application notes provide a detailed protocol for the preparation and use of this compound as a calibration standard, along with recommended GC parameters and data presentation guidelines.

Data Presentation

The primary quantitative data for this compound and its use as a GC calibration standard are summarized in the tables below.

Table 1: Physical and Chromatographic Properties of this compound

PropertyValue
Chemical FormulaC60H122
Molecular Weight843.61 g/mol
Boiling Point620.2°C at 760 mmHg[1][2]
Melting Point96-100 °C[1][3]
Typical SolventCarbon Disulfide (CS2)

Table 2: Example Gas Chromatography (GC) Method for High-Temperature Simulated Distillation (SIMDIS)

GC ParameterSetting
Column
Stationary Phase100% Dimethylpolysiloxane (non-polar)
Dimensions5 m x 0.53 mm ID, 0.15 µm film thickness
Injector
TypeTemperature-Programmable Cool On-Column (COC) or PTV
Injector Temperature50°C (hold 0.1 min) to 430°C at 200°C/min
Injection Volume1 µL
Oven Temperature Program
Initial Temperature40°C, hold for 2 minutes
Ramp Rate15°C/min
Final Temperature430°C, hold for 10 minutes
Detector
TypeFlame Ionization Detector (FID)
Detector Temperature450°C
Carrier Gas
GasHelium
Flow Rate20 mL/min

Experimental Protocols

1. Preparation of this compound Calibration Standards

This protocol describes the preparation of a 1000 ppm (mg/L) stock solution of this compound and subsequent serial dilutions to create a calibration curve.

Materials:

  • This compound, analytical standard

  • Carbon Disulfide (CS2), HPLC grade

  • Class A volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Pipettes and tips

  • Vials with PTFE-lined septa

Protocol for 1000 ppm Stock Solution Preparation:

  • Accurately weigh 100 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a 100 mL volumetric flask.

  • Add a small amount of carbon disulfide to dissolve the this compound. Gentle warming in a water bath may be necessary to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add carbon disulfide to the flask until the volume reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This is your 1000 ppm stock solution.

Protocol for Serial Dilutions:

Prepare a series of calibration standards (e.g., 10, 25, 50, 100, and 250 ppm) from the 1000 ppm stock solution using the following dilution calculations:

Target Concentration (ppm)Volume of 1000 ppm Stock (mL)Final Volume (mL)
100.110
250.2510
500.510
1001.010
2502.510
  • For each target concentration, pipette the calculated volume of the 1000 ppm stock solution into a labeled 10 mL volumetric flask.

  • Dilute to the 10 mL mark with carbon disulfide.

  • Stopper and invert each flask to ensure thorough mixing.

  • Transfer the prepared standards to labeled GC vials with PTFE-lined septa.

2. Gas Chromatography Analysis

Protocol:

  • Set up the gas chromatograph with the parameters outlined in Table 2.

  • Inject a solvent blank (carbon disulfide) to establish a baseline.

  • Inject the prepared this compound calibration standards, starting from the lowest concentration to the highest.

  • After running the standards, inject the unknown samples.

  • After each run, allow the GC oven to cool down before the next injection.

3. Data Analysis and Calibration Curve Construction

  • Integrate the peak area for this compound in each of the calibration standard chromatograms.

  • Plot the peak area (y-axis) against the known concentration of the standards (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Use the calibration curve to determine the concentration of high-boiling point analytes in unknown samples by correlating their retention times to the boiling point of this compound.

Visualizations

GC_Calibration_Workflow cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Carbon Disulfide weigh->dissolve stock Prepare 1000 ppm Stock Solution dissolve->stock dilute Serial Dilutions stock->dilute standards Calibration Standards (10-250 ppm) dilute->standards inject Inject Standards into GC standards->inject run_gc Run GC Method inject->run_gc detect FID Detection run_gc->detect integrate Integrate Peak Areas detect->integrate plot Plot Area vs. Concentration integrate->plot curve Generate Calibration Curve plot->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for GC calibration using this compound.

Simdis_Principle cluster_input Inputs cluster_process GC-SIMDIS Process cluster_output Output sample Petroleum Sample gc_separation GC Separation by Boiling Point sample->gc_separation alkane_std n-Alkane Standard (with this compound) rt_bp_correlation Retention Time vs. Boiling Point Correlation alkane_std->rt_bp_correlation gc_separation->rt_bp_correlation boiling_point_dist Boiling Point Distribution rt_bp_correlation->boiling_point_dist

Caption: Principle of Simulated Distillation (SIMDIS).

References

Application Notes and Protocols for Hexacontane in Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexacontane (n-C60H122), a long-chain alkane, in the field of nanotechnology for the creation of highly ordered molecular layers. The information compiled from scientific literature details the formation, characterization, and potential applications of these layers, particularly in the realms of biosensing and drug delivery.

Introduction to this compound for Molecular Layers

This compound is a linear saturated hydrocarbon with 60 carbon atoms. Its length and simple, unbranched structure allow it to self-assemble into well-ordered, crystalline monolayers on various substrates. These monolayers serve as ultrathin, well-defined surfaces with tunable properties, making them valuable components in the fabrication of nanoscale devices and functional materials. The van der Waals interactions between the long alkyl chains are a primary driving force for the formation of these stable, ordered structures.

Applications in Nanotechnology

The unique properties of this compound molecular layers lend themselves to several key applications in nanotechnology:

  • Surface Passivation and Insulation: The dense, crystalline nature of this compound monolayers can effectively passivate a surface, protecting it from the environment and providing an ultrathin insulating layer in nanoelectronic components.

  • Templates for Nanofabrication: The ordered structure of this compound monolayers can be used as a template for the controlled deposition of other materials, enabling the fabrication of nanostructures with precise arrangements.

  • Biosensor Platforms: By modifying the surface of a this compound monolayer with specific recognition elements (e.g., antibodies, enzymes), it can be used as a platform for highly sensitive and selective biosensors. The well-ordered nature of the monolayer can enhance the accessibility and activity of the immobilized biomolecules.

  • Drug Delivery Vehicle Coatings: As a coating for nanoparticles, this compound can provide a stable, biocompatible, and hydrophobic layer. This can be used to control the release of encapsulated drugs and to modify the interaction of the nanoparticles with biological systems.

Experimental Protocols

Formation of this compound Monolayers on Graphite (by Solution Deposition)

This protocol describes the formation of a this compound monolayer on a Highly Oriented Pyrolytic Graphite (HOPG) substrate from a solution.

Materials:

  • This compound (98% or higher purity)

  • 1,2,4-trichlorobenzene (TCB), HPLC grade

  • Highly Oriented Pyrolytic Graphite (HOPG), freshly cleaved

  • Ultrasonic bath

  • Syringe filters (0.2 µm, PTFE)

Protocol:

  • Prepare a dilute solution of this compound in TCB (e.g., 1 mg/mL).

  • Gently heat the solution while sonicating in an ultrasonic bath to ensure complete dissolution of the this compound.

  • Freshly cleave the HOPG substrate using adhesive tape to expose a clean, atomically flat surface.

  • Filter the warm this compound solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Apply a small drop of the filtered solution onto the freshly cleaved HOPG substrate.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This process allows for the self-assembly of this compound molecules into an ordered monolayer at the liquid-solid interface.

  • Once the solvent has completely evaporated, the substrate will be covered with a this compound monolayer, ready for characterization.

Workflow Diagram:

G cluster_prep Solution and Substrate Preparation cluster_deposition Monolayer Formation prep_sol Prepare this compound Solution in TCB sonicate Sonicate and Heat to Dissolve prep_sol->sonicate filter_sol Filter Solution sonicate->filter_sol deposit Deposit Solution on HOPG filter_sol->deposit cleave_hopg Cleave HOPG Substrate cleave_hopg->deposit evaporate Slow Solvent Evaporation deposit->evaporate monolayer This compound Monolayer Formed evaporate->monolayer

Solution deposition workflow for this compound on HOPG.
Characterization of this compound Monolayers

A. Scanning Tunneling Microscopy (STM)

STM is a powerful technique to visualize the molecular arrangement of the this compound monolayer with sub-nanometer resolution.

Protocol:

  • Mount the HOPG substrate with the this compound monolayer onto the STM sample holder.

  • Use a mechanically cut Pt/Ir tip.

  • Operate the STM in constant-current mode under ambient conditions.

  • Typical imaging parameters:

    • Tunneling current (I_set): 50-100 pA

    • Bias voltage (V_bias): 0.5-1.0 V

  • Acquire images to observe the lamellar structure of the this compound molecules lying flat on the graphite surface.

B. X-ray Diffraction (XRD)

XRD can be used to determine the crystallinity and orientation of the this compound molecules in the thin film.

Protocol:

  • Mount the sample on the XRD stage.

  • Use a diffractometer with Cu Kα radiation.

  • Perform a θ-2θ scan over a relevant angular range (e.g., 2° to 40°) to identify diffraction peaks corresponding to the layered structure of the this compound film.

  • The position of the diffraction peaks can be used to calculate the interlayer spacing (d-spacing) of the molecular layers.

Quantitative Data

The following table summarizes typical quantitative data obtained from the characterization of this compound monolayers on graphite.

ParameterValueCharacterization Technique
Molecular Arrangement Lamellar, molecules oriented parallel to the substrateSTM
Inter-lamellar Spacing ~7.8 nmSTM
Molecular Length (extended) ~7.5 nmTheoretical Calculation
Crystallinity CrystallineXRD
d-spacing (001) ~7.6 nmXRD

Application in Drug Delivery: Nanoparticle Coating

This compound can be used to form a solid lipid coating on nanoparticles, creating solid lipid nanoparticles (SLNs) for controlled drug delivery.

Conceptual Workflow for SLN Formation:

G cluster_emulsion Emulsification Step cluster_solidification Solidification Step drug_lipid Drug + Melted this compound (Oil Phase) emulsify High-Shear Homogenization drug_lipid->emulsify aq_phase Aqueous Surfactant Solution (Aqueous Phase) aq_phase->emulsify emulsion Oil-in-Water Emulsion emulsify->emulsion cool Cooling below this compound Melting Point emulsion->cool sln Solid Lipid Nanoparticles (SLNs) cool->sln

Workflow for Solid Lipid Nanoparticle (SLN) formation.

Protocol Outline (Hot Homogenization Technique):

  • Preparation of Phases:

    • Oil Phase: Melt the this compound and dissolve the hydrophobic drug in the molten lipid.

    • Aqueous Phase: Dissolve a suitable surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the oil phase.

  • Emulsification: Add the hot oil phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer to form a hot oil-in-water emulsion.

  • Solidification: Cool the emulsion down to room temperature while stirring. The this compound will solidify, forming the solid lipid nanoparticles with the drug encapsulated within the lipid matrix.

  • Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant.

Signaling Pathway Visualization (Hypothetical Biosensor)

This diagram illustrates a hypothetical signaling pathway for a biosensor based on a functionalized this compound monolayer for the detection of a specific protein biomarker.

G cluster_surface Biosensor Surface cluster_detection Detection Cascade hex_layer This compound Monolayer antibody Immobilized Antibody hex_layer->antibody binding Binding Event antibody->binding captures biomarker Target Protein Biomarker biomarker->binding enzyme_label Enzyme-Labeled Secondary Antibody binding->enzyme_label binds to product Colored Product enzyme_label->product catalyzes conversion substrate Substrate substrate->product signal Optical Signal Generation product->signal

Hypothetical biosensor signaling pathway.

Disclaimer: The protocols and data presented are intended for informational purposes and should be adapted and optimized for specific experimental conditions and applications. Appropriate safety precautions should always be taken when working with chemicals and laboratory equipment.

Application of Hexacontane in Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacontane (C60H122) is a long-chain n-alkane characterized by its solid, waxy nature at ambient temperatures. While not conventionally utilized as a primary lubricant additive, its molecular structure and physical properties suggest potential applications in specialized lubricant formulations, particularly in scenarios requiring boundary lubrication, high-temperature viscosity modification, or the formation of a sacrificial lubricating film. This document outlines potential applications of this compound in lubricant formulations and provides detailed experimental protocols for its evaluation.

Application Notes

Potential Applications and Mechanisms of Action

This compound's utility in lubricant formulations can be hypothesized based on its properties as a very long-chain paraffin. At temperatures below its melting point, it can act as a solid lubricant, while at elevated temperatures, it can function as a high-viscosity fluid component.

  • Boundary Lubricant Additive: In the solid state, this compound particles dispersed in a base oil may provide a solid lubricating layer between contacting surfaces under high load and low speed conditions. This can help to reduce friction and prevent wear in the boundary lubrication regime. The long, straight-chain molecules can adsorb onto metal surfaces, forming a protective film that minimizes direct metal-to-metal contact.

  • Viscosity Index Improver at High Temperatures: Above its melting point (approximately 100-105°C), this compound transforms into a viscous liquid. This property could be leveraged in high-temperature applications where maintaining lubricant viscosity is critical. As the temperature of the lubricant increases, the solid this compound would melt and dissolve in the base oil, thereby increasing the overall viscosity of the formulation and enhancing film strength at elevated temperatures.

  • Grease Thickener Component: The waxy nature of this compound suggests its potential use as a component in grease formulations. It could contribute to the thickening matrix, helping to hold the base oil in place and providing lubricating properties, particularly at temperatures approaching its melting point.

  • Extreme Pressure Additive (Hypothetical): While less reactive than chlorinated paraffins, under extreme pressure and temperature at asperity contacts, the long hydrocarbon chains of this compound could potentially undergo thermal decomposition and form a carbonaceous film that provides a degree of extreme pressure protection.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C60H122
Molar Mass 843.61 g/mol
Appearance White waxy solid
Melting Point 100 - 105 °C
Boiling Point > 600 °C (decomposes)
Solubility in Water Insoluble
Solubility in Oils Soluble at elevated temperatures

Table 2: Hypothetical Performance Data of this compound as a Lubricant Additive

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual performance would need to be determined through experimental testing.

ParameterBase Oil (ISO VG 32)Base Oil + 2% wt. This compound
Kinematic Viscosity @ 40°C (cSt) 32.032.5
Kinematic Viscosity @ 100°C (cSt) 5.46.2
Viscosity Index 105125
Pour Point (°C) -15-12
Four-Ball Wear Scar Diameter (mm) (ASTM D4172) 0.550.45
Coefficient of Friction (Pin-on-Disk) 0.120.09 (at 50°C)

Experimental Protocols

Protocol 1: Preparation of this compound Dispersion in Lubricating Oil

Objective: To prepare a stable dispersion of micronized this compound in a base lubricating oil.

Materials:

  • This compound powder (micronized, <10 µm particle size)

  • Base oil (e.g., ISO VG 32 Group II mineral oil)

  • Dispersant (e.g., polyisobutylene succinimide)

  • High-shear mixer or ultrasonicator

  • Heating mantle and magnetic stirrer

  • Beaker and measuring cylinders

Procedure:

  • Determine the desired concentration of this compound in the base oil (e.g., 1%, 2%, 5% by weight).

  • In a beaker, add the calculated amount of base oil.

  • While stirring the base oil with a magnetic stirrer, slowly add the desired amount of dispersant (typically 0.5-1% of the total formulation weight). Stir for 15 minutes to ensure complete dissolution.

  • Gradually add the micronized this compound powder to the oil-dispersant mixture while continuously stirring.

  • Once all the this compound is added, increase the stirring speed and heat the mixture to a temperature just below the melting point of this compound (e.g., 80-90°C) for 30 minutes to aid in wetting the particles.

  • For a finer dispersion, process the mixture using a high-shear mixer at 5000 rpm for 20 minutes or an ultrasonicator for 30 minutes.

  • Allow the dispersion to cool to room temperature while stirring.

  • Visually inspect the dispersion for any signs of settling. For long-term stability assessment, let the sample stand for 24 hours and observe for sedimentation.

Protocol 2: Evaluation of Anti-Wear Properties using a Four-Ball Tester

Objective: To assess the effectiveness of this compound in reducing wear under boundary lubrication conditions.

Apparatus:

  • Four-ball wear tester (compliant with ASTM D4172)

  • Steel balls (AISI 52100 steel)

  • Microscope for measuring wear scar diameter

Procedure:

  • Clean the steel balls and the test cup thoroughly with a suitable solvent (e.g., heptane) and dry them.

  • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.

  • Pour the lubricant sample (base oil and this compound-formulated oil) into the test cup, ensuring the stationary balls are fully immersed.

  • Conduct the test according to ASTM D4172 standard conditions:

    • Temperature: 75 ± 2 °C

    • Speed: 1200 ± 60 rpm

    • Load: 40 ± 0.2 kgf (392 N)

    • Duration: 60 ± 1 min

  • At the end of the test, disassemble the apparatus and clean the stationary balls.

  • Measure the wear scar diameter on each of the three stationary balls using a calibrated microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Protocol 3: Determination of Frictional Characteristics using a Pin-on-Disk Tribometer

Objective: To evaluate the effect of this compound on the coefficient of friction.

Apparatus:

  • Pin-on-disk tribometer

  • Steel pin and disk (e.g., AISI 52100 steel)

  • Data acquisition system to record frictional force

Procedure:

  • Clean the pin and disk surfaces with a suitable solvent and dry them.

  • Mount the disk on the rotating stage and the pin in the stationary holder.

  • Apply a small amount of the test lubricant to the disk surface.

  • Set the test parameters:

    • Normal Load: 10 N

    • Sliding Speed: 0.1 m/s

    • Test Duration: 30 minutes

    • Temperature: 50 °C (to test below the melting point of this compound)

  • Start the test and record the frictional force as a function of time.

  • Calculate the coefficient of friction (COF) by dividing the frictional force by the normal load.

  • Compare the steady-state COF of the base oil with the this compound-formulated oil.

Mandatory Visualizations

Experimental_Workflow_for_Hexacontane_Lubricant_Evaluation cluster_prep Protocol 1: Formulation Preparation cluster_eval Performance Evaluation cluster_wear Protocol 2: Anti-Wear Test cluster_friction Protocol 3: Friction Test cluster_analysis Data Analysis and Comparison prep_start Start: Define this compound Concentration mix_dispersant Mix Dispersant in Base Oil prep_start->mix_dispersant add_this compound Add Micronized this compound mix_dispersant->add_this compound heat_stir Heat and Stir add_this compound->heat_stir homogenize High-Shear Mixing / Ultrasonication heat_stir->homogenize cool Cool to Room Temperature homogenize->cool prep_end End: Stable Lubricant Dispersion cool->prep_end four_ball Four-Ball Wear Test (ASTM D4172) prep_end->four_ball pin_on_disk Pin-on-Disk Test prep_end->pin_on_disk measure_wsd Measure Wear Scar Diameter four_ball->measure_wsd compare_data Compare Performance against Base Oil measure_wsd->compare_data measure_cof Calculate Coefficient of Friction pin_on_disk->measure_cof measure_cof->compare_data

Caption: Experimental workflow for evaluating this compound in lubricant formulations.

Boundary_Lubrication_Mechanism Hypothetical Boundary Lubrication by this compound cluster_lubricant Lubricant Film Top_Surface Top Metal Surface Asperity This compound This compound Particle Top_Surface:f1->this compound Load Bottom_Surface Bottom Metal Surface Asperity This compound->Bottom_Surface:f1 Base_Oil Base Oil Molecules

Application Note: X-ray Diffraction Analysis of Hexacontane Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexacontane (C60H122) is a long-chain aliphatic hydrocarbon that serves as a valuable model system for studying the crystallization behavior, phase transitions, and self-assembly of polymers and other long-chain molecules.[1] Its well-defined molecular structure and tendency to form highly ordered crystalline phases make it an ideal candidate for analysis by X-ray diffraction (XRD). XRD is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal, including lattice parameters, space group, and polymorphic form.[2] This application note provides a detailed protocol for the XRD analysis of this compound crystals, from sample preparation to data analysis and interpretation.

Applications of XRD in this compound Analysis

  • Crystal Structure Determination: Under standard conditions, this compound crystallizes in an orthorhombic symmetry.[1] XRD is the primary method for determining the precise lattice parameters and space group of this crystalline form.

  • Polymorphism Studies: Long-chain alkanes like this compound can exhibit polymorphism, existing in different crystal structures depending on conditions such as temperature and crystallization rate. These polymorphs, which can include triclinic, monoclinic, and various rotator phases, have distinct physical properties.[3] XRD allows for the identification and characterization of these different polymorphic forms.

  • Phase Transition Analysis: By using a temperature-controlled stage, XRD can be used to monitor phase transitions in this compound in real-time. This provides valuable information on the thermodynamics and kinetics of these transitions.[4]

  • Crystallite Size and Strain Analysis: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) and the amount of microstrain within the crystal lattice.

  • Assessment of Crystallinity: XRD can be used to determine the degree of crystallinity in semi-crystalline samples containing both crystalline and amorphous this compound.

Quantitative Data Summary

The crystallographic data for this compound can be determined through Rietveld or Le Bail refinement of the powder XRD pattern.[4] The following table provides an example of the crystallographic data for an orthorhombic polymorph of a long-chain alkane, similar to what would be expected for this compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a-axis (Å)7.42
b-axis (Å)4.96
c-axis (Å)78.8
α, β, γ (°)90, 90, 90
Volume (ų)2900.5
Molecules per Cell (Z)4

Note: The values in this table are representative for a long-chain n-alkane and serve as an illustrative example.

Experimental Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_results Results & Interpretation start Start: this compound Sample grind Grind to Fine Powder (<20 µm) start->grind load Load into Sample Holder (Back-loading recommended) grind->load xrd Powder X-ray Diffractometer Setup (e.g., Cu Kα radiation) load->xrd collect Collect Diffraction Data (e.g., 2θ = 2° to 40°) xrd->collect process Process Raw Data (Background Subtraction, Peak Search) collect->process identify Phase Identification (Compare to Database) process->identify refine Lattice Parameter Refinement (Le Bail / Rietveld) identify->refine size Crystallite Size Analysis (Scherrer Equation) refine->size report Generate Report: - Crystal Structure - Phase Purity - Lattice Parameters size->report

Caption: Experimental workflow for XRD analysis of this compound.

Detailed Experimental Protocol

1. Sample Preparation

The goal of sample preparation is to obtain a randomly oriented powder to ensure that all possible diffraction planes contribute to the pattern. Preferred orientation can significantly alter the relative intensities of the diffraction peaks, complicating data analysis.[5]

  • Materials:

    • This compound sample

    • Agate mortar and pestle

    • Spatula

    • Powder XRD sample holder (back-loading or zero-background type)

    • Glass slide

  • Protocol:

    • Place a small amount of the this compound sample into an agate mortar.

    • Gently grind the sample with the pestle until a fine, homogeneous powder is obtained. The ideal particle size is between 1 and 5 micrometers to ensure good particle statistics.[5]

    • To minimize preferred orientation, use a back-loading sample holder.[5] Assemble the holder and place it face down on a clean glass slide.

    • Use a spatula to carefully fill the cavity of the sample holder with the ground this compound powder.

    • Gently tap the holder to ensure the powder is packed, then press gently with the glass slide to create a flat surface that is flush with the back of the holder.

    • Secure the back plate of the sample holder and carefully turn it over. Clean any excess powder from the edges of the holder.

    • For very small sample amounts, a zero-background holder (e.g., a single crystal silicon wafer) is recommended to minimize background signal from the holder itself.[6]

2. Instrument Setup and Data Collection

The following are typical starting parameters for a powder X-ray diffractometer. These may need to be optimized depending on the specific instrument and sample.

  • Typical Instrument Parameters:

    • X-ray Source: Cu Kα (λ = 1.5418 Å)

    • Tube Voltage: 40 kV

    • Tube Current: 40 mA

    • Goniometer Scan Range (2θ): 2° to 40° (This range typically covers the most intense reflections for long-chain alkanes)

    • Step Size: 0.02°

    • Time per Step (Scan Speed): 1-2 seconds

    • Optics: Bragg-Brentano geometry with a graphite monochromator or a solid-state detector to reduce fluorescence.

  • Data Collection Protocol:

    • Carefully place the prepared sample holder into the diffractometer.

    • Configure the data collection software with the desired parameters.

    • If performing temperature-dependent studies, set the desired temperature on the non-ambient stage and allow the sample to equilibrate before starting the measurement.[4]

    • Initiate the XRD scan.

    • Upon completion, save the raw data file (e.g., in .raw or .xy format) for analysis.

3. Data Analysis

Data analysis involves processing the raw diffraction pattern to extract structural information.

  • Software:

    • Instrument-specific data visualization software

    • Phase identification software with access to a crystallographic database (e.g., ICDD PDF-4+)

    • Crystallographic analysis software for refinement (e.g., GSAS-II, FullProf, Rietica)[4]

  • Analysis Protocol:

    • Data Processing: Open the raw data file in an analysis software. Perform background subtraction to remove the broad, amorphous scattering signal.

    • Peak Identification: Identify the angular positions (2θ) and intensities of the diffraction peaks.

    • Phase Identification: Compare the experimental d-spacings (calculated from the 2θ values using Bragg's Law) and relative intensities to entries in a crystallographic database to confirm the presence of this compound and identify its polymorphic form.[2]

    • Lattice Parameter Refinement: Once the phase is identified, perform a Le Bail or Rietveld refinement to precisely determine the unit cell parameters (a, b, c, α, β, γ). This method fits a calculated diffraction pattern to the experimental data.[4]

    • (Optional) Crystallite Size Analysis: Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks. This requires accounting for instrumental broadening, which can be determined by measuring a standard reference material (e.g., LaB₆).

Logical Relationship Diagram

Logical_Relationship cluster_property Material Property cluster_technique Analytical Technique cluster_data Observed Data cluster_info Derived Information This compound This compound Crystal xrd X-ray Diffraction (XRD) This compound->xrd is analyzed by pattern Diffraction Pattern (Peak Positions & Intensities) xrd->pattern produces structure Crystal Structure (Lattice Parameters, Space Group) pattern->structure reveals polymorph Polymorphic Form pattern->polymorph identifies crystallinity Crystallinity & Size pattern->crystallinity indicates

Caption: Relationship between material, technique, and derived data.

References

Application Notes and Protocols for Atomic Force Microscopy of Hexacontane Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacontane (n-C60H122) is a long-chain n-alkane that serves as a model system for studying the crystallization and self-assembly of polymers and other organic molecules. Its linear, well-defined structure forms highly ordered thin films, making it an ideal candidate for investigation by Atomic Force Microscopy (AFM). AFM provides nanoscale topographical and morphological information, revealing details about molecular arrangement, film growth, and surface properties. This document provides detailed application notes and protocols for the preparation and AFM analysis of this compound thin films, intended to guide researchers in obtaining high-quality, reproducible data.

Experimental Protocols

I. Substrate Preparation

The quality of the substrate is paramount for achieving high-resolution AFM images of this compound thin films. Atomically flat surfaces are essential to distinguish the molecular features of the film from the underlying substrate.

Protocol 1: Mica Substrate Preparation

  • Cleaving Mica: Using sharp tweezers, carefully peel a thin layer from the mica sheet to expose a fresh, atomically flat surface. This process, known as cleaving, should be done immediately before sample deposition to minimize contamination.

  • Adhesion: Secure the freshly cleaved mica sheet to a metal AFM sample puck using double-sided adhesive tape. Ensure the mica is firmly attached and flat.

Protocol 2: Highly Oriented Pyrolytic Graphite (HOPG) Substrate Preparation

  • Cleaving HOPG: Place a piece of adhesive tape onto the HOPG surface and gently pull it off. This will remove the top layers of graphite, revealing a pristine, atomically flat surface. Repeat if necessary.

  • Mounting: Mount the HOPG substrate onto an AFM sample puck.

Protocol 3: Silicon Wafer (with native SiO2 layer) Preparation

  • Cleaning: Clean the silicon wafer by sonicating in a sequence of solvents: acetone, then ethanol, each for 15 minutes.

  • Drying: Dry the wafer with a stream of dry nitrogen gas.

  • Plasma Cleaning (Optional): For an atomically clean surface, an oxygen plasma treatment can be used to remove any remaining organic contaminants.

II. This compound Thin Film Deposition

This compound thin films can be prepared by either solution deposition or physical vapor deposition (sublimation). The choice of method will influence the resulting film morphology.

Protocol 4: Solution Deposition (Spin Coating)

  • Solution Preparation: Prepare a dilute solution of this compound in a volatile, non-polar solvent such as toluene or chloroform. A typical concentration is in the range of 0.1 to 1 mg/mL.

  • Deposition: Place the prepared substrate on the spin coater chuck. Dispense a small volume of the this compound solution onto the center of the substrate.

  • Spin Coating: Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. The final film thickness will depend on the solution concentration and spin speed.

  • Annealing (Optional): To promote crystallization and ordering, the sample can be annealed on a hot plate at a temperature below the melting point of this compound (~101°C), for example, at 80-90°C for 1-2 hours. Allow the sample to cool down slowly to room temperature.

Protocol 5: Physical Vapor Deposition (Sublimation)

  • Apparatus: Place the substrate and a small amount of this compound powder in a high-vacuum chamber (pressure < 10^-6 Torr). The this compound should be in a Knudsen cell or a similar evaporation source.

  • Deposition: Heat the this compound source to a temperature that allows for a slow, controlled sublimation rate (e.g., 150-200°C). The substrate can be kept at room temperature or heated to control the film growth.

  • Monitoring: Use a quartz crystal microbalance to monitor the deposition rate and final film thickness. A typical deposition rate is 0.1-1 Å/s.

  • Cooling: After deposition, allow the substrate to cool to room temperature before venting the chamber.

Atomic Force Microscopy (AFM) Analysis

Protocol 6: AFM Imaging

  • Instrument Setup: Mount the sample on the AFM stage. Install a suitable AFM probe. For tapping mode in air, a standard silicon cantilever with a resonant frequency in the range of 150-300 kHz and a spring constant of 5-40 N/m is recommended.

  • Tapping Mode Imaging:

    • Engage the tip on the sample surface in tapping mode.

    • Optimize the imaging parameters:

      • Setpoint: Adjust the amplitude setpoint to be a significant fraction of the free air amplitude (e.g., 70-90%) to ensure gentle tapping and minimize sample damage.

      • Scan Rate: Start with a slower scan rate (e.g., 0.5-1 Hz) for better image quality and increase as appropriate.

      • Gains: Adjust the integral and proportional gains to optimize the feedback loop response and minimize imaging artifacts.

  • Data Acquisition: Acquire topography and phase images simultaneously. The phase image can provide valuable information on the material properties and can reveal features not visible in the topography.

  • High-Resolution Imaging: For resolving molecular lattices, a very sharp tip and careful optimization of imaging parameters are crucial. It may be necessary to operate at lower setpoints and slower scan rates.

Data Presentation

Quantitative Analysis of this compound Thin Films

The following tables summarize typical quantitative data obtained from AFM analysis of this compound thin films on different substrates.

ParameterSubstrateDeposition MethodValueCitation
Island HeighthBNSublimation0.4 ± 0.1 nm[1]
Lamellar Row SeparationhBNSublimation/Solution7.9 ± 0.2 nm
Intermolecular DistancehBNSublimation/Solution0.44 ± 0.02 nm

Note: The data in this table is compiled from published literature and serves as a reference. Actual values may vary depending on specific experimental conditions.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_depo Thin Film Deposition cluster_afm AFM Analysis Cleave Cleave Substrate (Mica/HOPG) Solution Solution Deposition (Spin Coating) Cleave->Solution Sublimation Physical Vapor Deposition (Sublimation) Cleave->Sublimation Clean Clean Substrate (Si Wafer) Clean->Solution Clean->Sublimation Imaging Tapping Mode AFM Imaging Solution->Imaging Sublimation->Imaging Data Data Acquisition (Topography & Phase) Imaging->Data Analysis Quantitative Analysis Data->Analysis

Caption: Experimental workflow for AFM analysis of this compound thin films.

afm_protocol_flowchart Start Start AFM Protocol Mount Mount Sample and Tip Start->Mount Engage Engage Tip in Tapping Mode Mount->Engage Optimize Optimize Imaging Parameters (Setpoint, Scan Rate, Gains) Engage->Optimize Acquire Acquire Topography and Phase Images Optimize->Acquire Retract Retract Tip Acquire->Retract Analyze Analyze Data Retract->Analyze

Caption: Step-by-step protocol for AFM imaging of this compound thin films.

References

Application Notes and Protocols for the Preparation of Hexacontane Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexacontane (C60H122) is a long-chain, saturated hydrocarbon belonging to the alkane series.[1][2] At room temperature, it exists as a colorless, odorless, waxy solid.[1] Due to its high molecular weight and nonpolar nature, this compound is insoluble in water but exhibits solubility in various nonpolar organic solvents, particularly at elevated temperatures.[1][2][3] These properties make it a valuable compound in diverse research and industrial applications, including as a standard for studying hydrocarbon properties, in the formulation of waxes and coatings, and as a component in lubricants.[1] In the realm of drug development, its lipophilicity is leveraged in designing novel drug delivery systems.[4] This document provides detailed protocols for the preparation of this compound solutions for experimental use, emphasizing proper technique and safety.

Physicochemical Properties and Solubility Data

Understanding the physical and chemical properties of this compound is crucial for its effective use in experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C60H122[1]
Molecular Weight 843.61 g/mol [3]
Appearance White to off-white solid/powder[1][3]
Melting Point 96-100 °C[3][5]
Boiling Point (est.) 614.39 °C[3]
Density (est.) 0.9296 g/cm³[3]
Water Solubility Insoluble[1][2]

Table 2: Qualitative Solubility of this compound in Organic Solvents

The dissolution of alkanes in organic solvents involves overcoming van der Waals forces between solvent molecules and replacing them with new van der Waals forces between the solvent and the alkane.[6] Due to its long-chain nature, dissolving this compound often requires heating to increase its solubility.

SolventSolubilityConditionsReference
Hexane Soluble-[1]
Benzene Soluble-[1]
Toluene Slightly SolubleRequires heating[3]
Dichloromethane Slightly SolubleRequires heating[3]
n-Alkanes (e.g., Decane, Dodecane) SolubleTemperature-dependent[7]

Experimental Protocols

Protocol 1: Preparation of a Standard Saturated this compound Solution

This protocol describes the preparation of a saturated solution of this compound in an organic solvent at a specific temperature.

Materials:

  • This compound (C60H122)

  • Anhydrous organic solvent (e.g., Toluene, Dodecane)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with temperature control

  • Thermometer or temperature probe

  • Weighing balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a measured volume of the chosen organic solvent to a clean, dry glass beaker or flask equipped with a magnetic stir bar.

  • Initial Mixing: Place the beaker on the magnetic stirrer and begin stirring to suspend the this compound.

  • Heating and Dissolution:

    • Gently heat the solvent while stirring. The temperature should be raised slowly to avoid overshooting the target temperature. For solvents like toluene, heating is necessary to achieve significant dissolution.[3]

    • Gradually add the pre-weighed this compound to the heated solvent.

    • Continue to add this compound until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated at that temperature.

  • Equilibration: Maintain the solution at the target temperature with continuous stirring for at least 1-2 hours to ensure equilibrium is reached.

  • Filtration (Optional): If a clear, saturated solution free of excess solid is required, the solution can be filtered while hot using a pre-warmed filtration apparatus to prevent premature crystallization.

  • Storage: Store the solution in a tightly sealed container. Note that cooling will likely cause the this compound to crystallize out of the solution.

Protocol 2: Preparation of a Supersaturated this compound Solution for Crystallization Experiments

Supersaturated solutions, which contain more dissolved solute than a saturated solution at the same temperature, are metastable and essential for crystallization studies.[8][9]

Materials:

  • Same as Protocol 1

  • Insulated container (e.g., Dewar flask or styrofoam box) for slow cooling

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 from Protocol 1, but add an excess of this compound to the solvent at an elevated temperature (e.g., 80-90 °C for toluene). Ensure all the this compound dissolves completely by adding slightly more solvent if necessary. The goal is to create a saturated solution at a high temperature.

  • Hot Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper into a clean, dust-free container to remove any undissolved impurities or excess solid. This step is critical to prevent unwanted nucleation.

  • Slow Cooling:

    • Cover the container to prevent solvent evaporation and contamination.

    • Place the container in an insulated environment to allow it to cool down to room temperature as slowly as possible. Slow cooling is crucial for forming a stable supersaturated solution.[9]

  • Initiating Crystallization: The resulting supersaturated solution is unstable. Crystallization can be initiated by:

    • Adding a single seed crystal of this compound.[10][11]

    • Scratching the inside surface of the container with a glass rod.

    • Introducing a speck of dust.[10]

  • Observation: Once initiated, the excess dissolved this compound will crystallize out of the solution, often rapidly.

Safety Precautions

Handling this compound and organic solvents requires strict adherence to safety protocols to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling solvent vapors.[13][14] Many organic solvents can cause dizziness, headaches, or other adverse health effects upon inhalation.[12]

  • Fire Safety: Many organic solvents are flammable.[14] Keep solutions away from open flames, hot surfaces, and other sources of ignition.[15] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[13][15]

  • Handling: Avoid direct skin contact with this compound and solvents.[12] In case of skin contact, wash the affected area thoroughly with soap and water.[12]

  • Storage: Store organic solvents in tightly sealed, appropriate containers in a cool, dry, and well-ventilated area away from heat sources.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.[16]

Visualizations

The following diagrams illustrate key workflows and concepts related to the preparation of this compound solutions.

G cluster_prep Solution Preparation Workflow weigh_h 1. Weigh this compound combine 3. Combine in Flask weigh_h->combine measure_s 2. Measure Solvent measure_s->combine heat_stir 4. Heat & Stir combine->heat_stir cool 5. Cool to Target Temp heat_stir->cool store 6. Store Solution cool->store

Caption: General workflow for preparing a this compound solution.

G cluster_states Relationship Between Temperature, Concentration, and Saturation Unsaturated Unsaturated (More solute can dissolve) Saturated Saturated (Equilibrium) Unsaturated->Saturated Add Solute or Cool Solution Saturated->Unsaturated Add Solvent or Heat Solution Supersaturated Supersaturated (Metastable) Saturated->Supersaturated Prepare at High Temp & Cool Slowly Supersaturated->Saturated Induce Crystallization

Caption: Logical diagram of solution saturation states.

G cluster_dd This compound in a Liposomal Drug Delivery System cluster_liposome Liposome Formation This compound This compound (Lipophilic Component) B This compound->B Drug Hydrophobic Drug Drug->B Phospholipid Phospholipid (Amphiphilic) A Phospholipid->A A->B Liposome_Product Drug-Loaded Liposome B->Liposome_Product C Target_Cell Target Cell Liposome_Product->Target_Cell Delivery & Fusion

Caption: Role of this compound in a drug delivery model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in long-chain alkane synthesis.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing long-chain alkanes?

The primary methods for synthesizing long-chain alkanes include Fischer-Tropsch synthesis, Kolbe electrolysis, and olefin metathesis. Each method has its advantages and is suited for different starting materials and desired product specifications.

2. How do I choose the right synthesis method for my application?

  • Fischer-Tropsch Synthesis: Ideal for producing a broad range of hydrocarbons, including long-chain alkanes, from syngas (a mixture of carbon monoxide and hydrogen). It is a highly scalable industrial process.

  • Kolbe Electrolysis: A method that involves the electrochemical decarboxylation of carboxylic acids. It is particularly useful for synthesizing symmetrical long-chain alkanes from fatty acids.

  • Olefin Metathesis: A versatile method that allows for the construction of carbon-carbon double bonds, which can then be hydrogenated to form long-chain alkanes. It offers high selectivity and functional group tolerance.

3. What are the main factors affecting the yield of long-chain alkanes?

Key factors influencing yield include the choice of catalyst, reaction temperature, pressure, reaction time, solvent, and the purity of starting materials. The specific impact of these factors varies depending on the synthesis method used.

4. How can I purify the synthesized long-chain alkanes?

Common purification techniques include fractional distillation to separate alkanes based on their boiling points and recrystallization to obtain high-purity solid alkanes. The choice of method depends on the physical properties of the desired alkane and the impurities present.

Troubleshooting Guides

Fischer-Tropsch Synthesis
Problem Possible Causes Solutions
Low Yield of Long-Chain (C20+) Alkanes - Inappropriate reaction temperature or pressure.- Low chain growth probability (α-value).- Catalyst deactivation.- Optimize temperature and pressure. Higher pressures and lower temperatures generally favor longer chains.[1][2]- Use a catalyst with high α-value (e.g., cobalt-based catalysts).- Regenerate or replace the catalyst.
High Methane Selectivity - High reaction temperature.- High H₂/CO ratio.- Use of nickel-based catalysts.- Lower the reaction temperature.[1]- Adjust the H₂/CO ratio; lower ratios can reduce methane formation.- Switch to an iron or cobalt-based catalyst.[3]
Catalyst Deactivation - Sintering: High temperatures causing catalyst particles to agglomerate.[4][5]- Poisoning: Contaminants like sulfur compounds in the syngas feed.[5][6]- Coking: Deposition of carbon on the catalyst surface.[5][7]- Operate within the recommended temperature range for the catalyst.- Purify the syngas feed to remove sulfur and other poisons.- Adjust process conditions (e.g., H₂/CO ratio) to minimize carbon deposition and consider periodic catalyst regeneration.
Kolbe Electrolysis
Problem Possible Causes Solutions
Low Yield of Dimerized Alkane - Low current density.- Inappropriate electrode material.- Unsuitable solvent or pH.[8]- Side reactions (e.g., Hofer-Moest reaction).- Increase the current density to favor the Kolbe reaction.- Use platinum or platinized titanium electrodes for better efficiency.[9][10]- Optimize the solvent system (e.g., methanol/water) and maintain a slightly acidic to neutral pH.[8]- Minimize water content and use a high concentration of the carboxylate salt.
Electrode Fouling/Passivation - Formation of a polymeric film on the electrode surface.- Periodically reverse the polarity of the electrodes.- Use a pulsed current.- Clean the electrodes mechanically or chemically between runs.
Formation of Side Products (Alkenes, Esters, Alcohols) - Disproportionation of radical intermediates.- Reaction of radicals with the solvent.- Use a high concentration of the carboxylate to favor dimerization.- Choose a solvent that is less reactive towards the radical intermediates.
Olefin Metathesis
Problem Possible Causes Solutions
Low Conversion Rate - Inactive or poisoned catalyst.- Sterically hindered substrate.- Unfavorable reaction equilibrium.- Use a fresh, active catalyst and ensure all reagents and solvents are pure and deoxygenated.[11]- For sterically demanding substrates, consider using a more active catalyst like a second-generation Grubbs or a Schrock catalyst.[3][11][12]- If a volatile olefin (e.g., ethylene) is a byproduct, remove it from the reaction mixture by bubbling with an inert gas or applying a vacuum to drive the equilibrium forward.[11][13]
Low Selectivity (Mixture of Products) - Formation of homodimers in cross-metathesis.- Isomerization of the double bond.- Use one olefin in excess in cross-metathesis to favor the desired product.[14]- Choose a catalyst and reaction conditions that minimize isomerization.
Poor E/Z Selectivity - The nature of the catalyst and substrate.- Employ specialized catalysts designed for high E or Z selectivity.- Modify the substrate structure if possible to influence stereochemical outcomes.

Data Presentation

Table 1: Effect of Temperature and Space Velocity on Fischer-Tropsch Synthesis over a Co-Mn/CNT Catalyst

Temperature (°C)Gas Hourly Space Velocity (GHSV) (L/g.h)CO Conversion (%)C5+ Selectivity (%)
2002.559.583.2
2202.5--
2402.586.685.8
2602.5--
2802.588.255.2
2400.5--
2401.5--
2403.5--
2404.555.855.7

Data adapted from reference[6]. Note: "-" indicates data not provided in the source.

Table 2: Comparison of Electrode Materials in Kolbe Electrolysis of Hexanoic Acid

Electrode MaterialYield of n-decane (%)Current Efficiency for n-decane (%)
Pure Platinum (Pt)63.7 ± 12.455.5 ± 3.5
Platinized Titanium (Type A)52.3 ± 6.927.4 ± 15.2
Platinized Titanium (Type B)60.4 ± 43.0-

Data adapted from reference[9]. Note: "-" indicates data not provided in the source.

Experimental Protocols

Protocol 1: General Procedure for Kolbe Electrolysis of a Long-Chain Fatty Acid

This protocol describes the synthesis of a symmetrical long-chain alkane from a fatty acid (e.g., lauric acid to produce docosane).

Materials:

  • Long-chain fatty acid (e.g., lauric acid)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Electrolysis cell with two platinum foil electrodes

  • DC power supply

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the fatty acid (e.g., 0.7 mmol of lauric acid) and a sub-stoichiometric amount of KOH (e.g., 0.4 equivalents) in a mixture of methanol and water in the electrolysis cell.

  • Place the platinum electrodes in the solution, ensuring they are parallel and not touching.

  • Begin stirring the solution.

  • Apply a constant current using the DC power supply. The current density should be optimized for the specific reaction but is typically in the range of 10-100 mA/cm².

  • Continue the electrolysis for the desired duration (e.g., 6 hours). The progress of the reaction can be monitored by observing gas evolution at both electrodes.

  • After the reaction is complete, turn off the power supply.

  • The long-chain alkane product will likely be insoluble and can be isolated by filtration or extraction with a nonpolar solvent.

  • Purify the product by recrystallization from a suitable solvent.

Protocol 2: General Procedure for Cross-Metathesis of Terminal Alkenes

This protocol outlines the synthesis of a long-chain internal alkene from two shorter terminal alkenes, which can then be hydrogenated to the corresponding alkane.

Materials:

  • Terminal alkenes (e.g., 1-decene)

  • Grubbs or Schrock catalyst

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Dissolve the terminal alkenes in the anhydrous, deoxygenated solvent in the reaction vessel. If one alkene is a gas, it can be bubbled through the solution.

  • In a separate glovebox or under a positive pressure of inert gas, weigh the metathesis catalyst (typically 0.1-5 mol%).

  • Add the catalyst to the stirred solution of the alkenes.

  • The reaction is typically run at room temperature to 40°C.[12] Monitor the reaction progress by TLC or GC.

  • If ethylene is a byproduct, it can be removed by gently bubbling an inert gas through the reaction mixture to drive the reaction to completion.[11]

  • Once the reaction is complete, quench the catalyst by adding a reagent such as ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the resulting internal alkene by column chromatography.

  • The purified alkene can then be hydrogenated to the final long-chain alkane using a standard procedure (e.g., H₂ gas with a palladium on carbon catalyst).

Visualizations

Fischer_Tropsch_Troubleshooting Start Low Yield of Long-Chain Alkanes Cause1 Suboptimal Temperature/ Pressure Start->Cause1 Cause2 Low Chain Growth Probability (α) Start->Cause2 Cause3 Catalyst Deactivation Start->Cause3 Solution1 Optimize Conditions: Increase Pressure, Decrease Temperature Cause1->Solution1 Solution2 Select Catalyst with High α-value (e.g., Co-based) Cause2->Solution2 Solution3 Regenerate or Replace Catalyst Cause3->Solution3

Caption: Troubleshooting low yields in Fischer-Tropsch synthesis.

Kolbe_Electrolysis_Workflow Start Start: Carboxylic Acid (R-COOH) Step1 1. Deprotonation (e.g., with KOH) Start->Step1 Step2 2. Electrolysis Setup (Pt Electrodes) Step1->Step2 Step3 3. Anodic Oxidation & Decarboxylation Step2->Step3 Side_Product2 H₂ (at cathode) Step2->Side_Product2 Step4 4. Radical Dimerization Step3->Step4 Side_Product1 CO₂ Step3->Side_Product1 Product Product: Long-Chain Alkane (R-R) Step4->Product

Caption: Simplified workflow for Kolbe electrolysis.

Olefin_Metathesis_Catalyst_Selection cluster_schrock Schrock Catalysts Start Select Olefin Metathesis Catalyst Substrate Substrate Characteristics Start->Substrate Desired_Product Desired Product Properties Start->Desired_Product Steric_Hindrance Sterically Hindered? Substrate->Steric_Hindrance Functional_Groups Sensitive Functional Groups? Substrate->Functional_Groups Selectivity High E/Z Selectivity Needed? Desired_Product->Selectivity Grubbs_II Grubbs II or Schrock Catalyst Steric_Hindrance->Grubbs_II Yes Grubbs_I_or_II Grubbs I or II Steric_Hindrance->Grubbs_I_or_II No Functional_Groups->Grubbs_I_or_II Yes Schrock_Catalyst Schrock Catalyst (High Activity) Functional_Groups->Schrock_Catalyst No Consider Schrock Selectivity->Grubbs_I_or_II No Specialized_Catalyst Specialized Catalyst Selectivity->Specialized_Catalyst Yes Grubbs_I Grubbs I Catalyst

Caption: Decision guide for olefin metathesis catalyst selection.

References

Technical Support Center: Handling Waxy High Molecular Weight Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with waxy, high molecular weight alkanes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of waxy high molecular weight alkanes.

Issue 1: Difficulty in Dissolving Waxy Alkanes

Question: My high molecular weight alkane won't dissolve in my chosen solvent at room temperature. How can I achieve complete dissolution?

Answer:

Complete dissolution of waxy, high molecular weight alkanes often requires a combination of appropriate solvent selection and elevated temperatures. These molecules are non-polar and have strong van der Waals forces, making them challenging to dissolve.[1][2]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a non-polar organic solvent. Alkanes are generally soluble in solvents like toluene, hexane, and chloroform.[2] For pharmaceutical applications, consider solvents with appropriate safety profiles.

  • Heating: Gently heat the solvent while stirring, then gradually add the waxy alkane. The solubility of most solids, including high molecular weight alkanes, increases significantly with temperature.[3][4] Use a water bath or a heating mantle with a stirrer to ensure even heating and prevent localized overheating, which could degrade the sample.

  • Agitation: Continuous stirring or sonication can help break down the solid matrix and facilitate dissolution.

  • Solvent Mixtures: If a single solvent is ineffective, a solvent mixture can be employed. For instance, a mixture of a good solvent (in which the alkane is highly soluble when hot) and a poor solvent (in which it is less soluble) can be effective for subsequent recrystallization.[3]

Issue 2: Precipitation of Alkanes During Experimentation

Question: My alkane precipitates out of solution when the temperature fluctuates or when another substance is added. How can I prevent this?

Answer:

Precipitation occurs when the solubility limit of the alkane in the solvent is exceeded. This is often triggered by a decrease in temperature or a change in the solvent composition.

Troubleshooting Steps:

  • Maintain Temperature: If your experiment allows, maintain the solution at an elevated temperature where the alkane remains soluble. This can be achieved using a jacketed reaction vessel or a constant temperature bath.

  • Increase Solvent Volume: If precipitation occurs upon the addition of another reagent, consider increasing the total volume of the solvent to keep the alkane concentration below its solubility limit at that temperature.

  • Solvent Compatibility: Ensure that any added substances are soluble in the chosen solvent and do not significantly alter its polarity, which could reduce the solubility of the alkane.

  • Use of Co-solvents: In some cases, adding a co-solvent can help to maintain the solubility of the alkane throughout the experiment.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the properties, handling, and analysis of waxy high molecular weight alkanes.

General Handling
  • Q1: What are the primary safety precautions when working with waxy high molecular weight alkanes?

    • A1: While generally considered to have low toxicity, it is important to handle them in a well-ventilated area, especially when heating, to avoid inhaling any fumes. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should always be worn. For flammable solvents used in dissolution, ensure that heating is performed using non-sparking equipment like a heating mantle or a steam bath.

  • Q2: How can I accurately weigh a waxy, static-prone solid?

    • A2: Use an anti-static weighing dish or an anti-static gun to dissipate static charges. Weighing the substance in a tared, sealed container can also prevent mass fluctuations due to air currents.

Pharmaceutical Formulation
  • Q3: What are the main challenges of using waxy alkanes as excipients in tablet formulations?

    • A3: Waxy alkanes can present several challenges in tablet manufacturing. Their hydrophobic nature can lead to poor powder flow, which can cause variations in tablet weight and content uniformity.[5] They can also negatively impact tablet hardness and increase disintegration times, potentially affecting the drug's release profile.[6] Furthermore, their inert nature can sometimes lead to compatibility issues with certain active pharmaceutical ingredients (APIs).[7][8][9]

  • Q4: How can I improve the flowability of a powder blend containing a waxy alkane?

    • A4: Incorporating a glidant, such as colloidal silicon dioxide, can significantly improve the flow properties of the powder blend. Granulation techniques, either wet or dry, can also be employed to create larger, more uniform particles with better flow characteristics.

  • Q5: My tablet containing a waxy alkane excipient shows prolonged disintegration and dissolution times. What can I do?

    • A5: The concentration of the waxy excipient may need to be optimized. Reducing the amount of the waxy alkane or incorporating a disintegrant, such as croscarmellose sodium or sodium starch glycolate, can help to accelerate tablet breakup and drug release. The choice and concentration of the disintegrant should be carefully evaluated to ensure it is effective in the hydrophobic matrix.

Analysis and Purification
  • Q6: What is the best method to purify a waxy high molecular weight alkane in the lab?

    • A6: Recrystallization is a common and effective method for purifying solid organic compounds like waxy alkanes.[3][4][10] The process involves dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, during which pure crystals form, leaving impurities in the solution.

  • Q7: How do I choose the right solvent for recrystallization?

    • A7: An ideal solvent for recrystallization should dissolve the alkane well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent (to be filtered out) or remain soluble in the cold solvent (to be removed with the mother liquor). Common non-polar solvents like hexane, heptane, or toluene are often good starting points. A solvent selection decision tree can guide this process.

  • Q8: What analytical technique is suitable for determining the purity and molecular weight distribution of high molecular weight alkanes?

    • A8: High-Temperature Gas Chromatography (HTGC) is a powerful technique for analyzing high-boiling compounds like long-chain alkanes. It allows for the separation and quantification of alkanes with carbon numbers exceeding C100.[11][12][13]

Quantitative Data

Table 1: Physical Properties of Selected High Molecular Weight n-Alkanes

n-AlkaneFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 1 atm)
EicosaneC₂₀H₄₂282.5536.7343
PentacosaneC₂₅H₅₂352.6953.5401
TriacontaneC₃₀H₆₂422.8265.8450
PentatriacontaneC₃₅H₇₂492.9575.1490
TetracontaneC₄₀H₈₂563.0881.5525
PentacontaneC₅₀H₁₀₂703.3591.5575
HexacontaneC₆₀H₁₂₂843.61100.2625 (est.)

Note: Boiling points for higher alkanes are often extrapolated or determined under vacuum due to thermal decomposition at atmospheric pressure.

Table 2: Solubility of High Molecular Weight n-Alkanes in Toluene

n-AlkaneTemperature (°C)Solubility ( g/100g Toluene)
Tetracosane (C₂₄H₅₀)201.5
4010.2
6045.8
Octacosane (C₂₈H₅₈)200.3
402.8
6018.5
Hexatriacontane (C₃₆H₇₄)20<0.1
400.4
604.1

Experimental Protocols

Protocol 1: Laboratory-Scale Recrystallization of a Waxy Alkane

Objective: To purify a waxy, high molecular weight alkane from soluble and insoluble impurities.

Materials:

  • Impure waxy alkane

  • Selected recrystallization solvent (e.g., hexane, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure alkane in a few potential solvents at room temperature and when heated. The ideal solvent will dissolve the alkane when hot but not when cold.

  • Dissolution: Place the impure waxy alkane in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to cover the solid.

  • Heating: Gently heat the mixture while stirring. Continue to add the solvent in small portions until the alkane is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the purified crystals.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove any residual solvent.

Protocol 2: High-Temperature Gas Chromatography (HTGC) of High Molecular Weight Alkanes

Objective: To determine the purity and molecular weight distribution of a high molecular weight alkane sample.

Instrumentation and Consumables:

  • Gas chromatograph equipped with a high-temperature oven, a cool on-column or programmable temperature vaporization (PTV) inlet, and a flame ionization detector (FID).

  • High-temperature capillary column (e.g., a short, thin-film, metal-clad column).

  • High-boiling point solvent (e.g., carbon disulfide, high-purity hexane).

  • n-Alkane standard mixture for calibration.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the waxy alkane and dissolve it in a high-boiling point solvent to a known concentration (e.g., 1-5 mg/mL). Ensure complete dissolution, which may require gentle heating.

  • Instrument Setup:

    • Injector: Set the injector temperature program. For a PTV inlet, start at a low temperature to introduce the sample, then rapidly ramp to a high temperature (e.g., 400-450°C) to ensure complete vaporization of the high molecular weight analytes.

    • Oven Program: Start the oven at a low temperature (e.g., 50-100°C) and then ramp up to a high final temperature (e.g., 400-430°C) at a controlled rate (e.g., 10-15°C/min). Hold at the final temperature to ensure all components elute.

    • Detector: Set the FID temperature to be higher than the final oven temperature (e.g., 450°C) to prevent condensation.

    • Carrier Gas: Use a high-purity carrier gas (e.g., helium or hydrogen) at an optimized flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: Acquire the chromatogram.

  • Analysis: Identify the peaks corresponding to the different alkanes based on their retention times relative to the n-alkane standard. Quantify the components by integrating the peak areas.

Visualizations

Troubleshooting_Dissolution start Start: Waxy alkane does not dissolve solvent Is the solvent appropriate? (non-polar) start->solvent heat Have you tried heating the solution? solvent->heat Yes change_solvent Select a non-polar solvent (e.g., Toluene, Hexane) solvent->change_solvent No agitation Is the solution being agitated? heat->agitation Yes apply_heat Gently heat while stirring heat->apply_heat No dissolved Alkane Dissolved agitation->dissolved Yes stir_sonicate Stir vigorously or use sonication agitation->stir_sonicate No change_solvent->heat apply_heat->agitation stir_sonicate->dissolved Solvent_Selection_Recrystallization start Start: Choose a solvent for recrystallization sol_hot Is the alkane soluble in the hot solvent? start->sol_hot sol_cold Is the alkane insoluble in the cold solvent? sol_hot->sol_cold Yes try_another Try another solvent sol_hot->try_another No ideal_solvent Ideal Solvent Found sol_cold->ideal_solvent Yes consider_pair Consider a solvent pair sol_cold->consider_pair No try_another->sol_hot consider_pair->start

References

Technical Support Center: Crystallization of Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for hexacontane.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
No crystals are forming. The solution is undersaturated.Concentrate the solution by slowly evaporating the solvent. If using a multi-solvent system, remove the solvent in which this compound is more soluble.
The cooling process is too fast.Allow the solution to cool to room temperature more slowly. Insulate the crystallization vessel. Consider using a programmable cooling bath for precise control.
The chosen solvent is not appropriate.Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for non-polar molecules like this compound include toluene, xylenes, or long-chain alkanes.[1]
The resulting solid is an oil or wax, not crystalline. The concentration of this compound is too high.Dilute the solution with more solvent and repeat the crystallization process.
The cooling rate is too rapid.Decrease the cooling rate to allow sufficient time for crystal lattice formation.
Impurities are present in the sample.Purify the this compound sample using techniques like column chromatography before attempting crystallization.
The crystals are very small (microcrystalline). Nucleation is too rapid.Reduce the rate of supersaturation by slowing down the cooling or evaporation process. Consider using a solvent in which this compound is slightly more soluble at room temperature.
The concentration of this compound is too high.Lower the initial concentration of the this compound solution.
The crystal yield is low. The final cooling temperature is not low enough.Cool the solution to a lower temperature (e.g., in a refrigerator or freezer) after initial crystal formation at room temperature.
Too much solvent was used.If the filtrate is suspected to contain a significant amount of dissolved this compound, try to recover it by evaporating the solvent and re-crystallizing from a smaller volume.
The crystals are clumped together or are of poor quality. The solution was disturbed during crystal growth.Ensure the crystallization vessel is left in a vibration-free environment.
The cooling was uneven.Ensure uniform cooling of the solution. Using a stirred vessel (with very slow stirring) or a temperature-controlled bath can help.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

  • Aromatic hydrocarbons: Toluene and xylenes are often good choices as they can dissolve a significant amount of this compound at elevated temperatures.[2]

  • Aliphatic hydrocarbons: Longer-chain alkanes (e.g., decane, dodecane) can also be effective solvents.[3]

  • Halogenated hydrocarbons: Dichloromethane has been noted as a solvent for this compound when heated.[2][4]

The ideal solvent is one in which this compound exhibits a steep solubility curve with respect to temperature.

Q2: What is a typical starting concentration for this compound crystallization?

A2: The optimal concentration is highly dependent on the chosen solvent and the desired crystallization temperature. A general recommendation is to prepare a saturated solution at a temperature close to the solvent's boiling point, and then allow it to cool slowly. As a starting point, you can aim for a concentration that is slightly below the saturation point at the elevated temperature to avoid premature precipitation.

Q3: How can I improve the size and quality of my this compound crystals?

A3: To obtain larger and higher-quality crystals, the key is to control the rate of nucleation and growth. Here are some tips:

  • Slow Cooling: This is the most critical factor. A slower cooling rate reduces the number of nucleation sites and allows for more orderly growth on existing crystal faces.

  • Solvent Selection: A solvent in which this compound has moderate, rather than extremely high, solubility at high temperatures can sometimes lead to better-quality crystals.

  • Minimize Disturbances: Avoid moving or agitating the solution during crystal growth.

  • Seeding: Introducing a small, well-formed crystal of this compound into a supersaturated solution can promote the growth of a single, large crystal.

Q4: Should I use a single solvent or a mixed solvent system?

A4: Both approaches can be effective.

  • Single Solvent: This is the simpler method and is often successful if a suitable solvent with a strong temperature-dependent solubility for this compound can be found.

  • Mixed Solvent System: This technique, often used in solvent layering or vapor diffusion, can provide finer control over the supersaturation rate. A common approach is to dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly introduce a "poor" solvent (in which it is sparingly soluble) to induce crystallization.

Q5: At what temperature should I expect this compound to crystallize?

A5: The crystallization temperature will depend on the solvent and the concentration of your solution. This compound has a melting point of approximately 96-100 °C.[4] Crystallization will occur from a saturated solution at a temperature below this, and the exact temperature is a function of the solution's thermodynamics.

Experimental Protocols

Slow Cooling Crystallization

This is the most common and straightforward method for crystallizing compounds like this compound.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound sample in a minimal amount of a suitable solvent (e.g., toluene) by heating the mixture gently (e.g., on a hot plate with stirring). Add the solvent portion-wise until the this compound is fully dissolved at the elevated temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).

  • Crystal Collection: Once crystal formation appears complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Allow the crystals to air dry or place them in a desiccator to remove any residual solvent.

Solvent Layering

This technique is useful when a suitable single solvent cannot be identified and relies on the slow diffusion of a "poor" solvent into a solution of this compound in a "good" solvent.

Methodology:

  • Prepare Solution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., hot toluene) in a narrow container such as a test tube or a small diameter beaker.

  • Layering: Carefully and slowly add a "poor" solvent (e.g., hexane or methanol) down the side of the container to form a distinct layer on top of the this compound solution. The "poor" solvent should be less dense than the "good" solvent.

  • Incubation: Seal the container and leave it undisturbed. Crystals will form at the interface between the two solvents as the "poor" solvent slowly diffuses into the "good" solvent, reducing the solubility of this compound.

  • Crystal Collection: Once a sufficient amount of crystals have formed, they can be collected by carefully decanting the solvent and then filtering.

Vapor Diffusion

This method is particularly suitable for small amounts of material and provides very slow crystallization.

Methodology:

  • Prepare Solution: Dissolve the this compound sample in a small volume of a relatively non-volatile "good" solvent (e.g., toluene) in a small, open container (e.g., a small vial or a hanging drop slide).

  • Set up Diffusion Chamber: Place the container with the this compound solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar). The chamber should contain a reservoir of a volatile "poor" solvent (e.g., pentane or diethyl ether).

  • Incubation: The volatile "poor" solvent will slowly diffuse in the vapor phase into the this compound solution. This will gradually decrease the solubility of the this compound and induce crystallization.

  • Crystal Collection: The resulting crystals can be carefully collected from the small container.

Visualizations

experimental_workflow General Experimental Workflow for this compound Crystallization cluster_prep Preparation cluster_methods Crystallization Method cluster_growth Crystal Growth cluster_harvest Harvesting start Start with this compound Sample dissolve Dissolve in a suitable 'good' solvent with heating start->dissolve slow_cooling Slow Cooling dissolve->slow_cooling Method 1 solvent_layering Solvent Layering (add 'poor' solvent) dissolve->solvent_layering Method 2 vapor_diffusion Vapor Diffusion (in chamber with 'poor' solvent) dissolve->vapor_diffusion Method 3 growth Allow crystals to grow undisturbed slow_cooling->growth solvent_layering->growth vapor_diffusion->growth collect Collect crystals via filtration growth->collect wash Wash with cold solvent collect->wash dry Dry the crystals wash->dry finish Pure this compound Crystals dry->finish

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_tree Troubleshooting Decision Tree for this compound Crystallization cluster_no_crystals No Crystals Forming cluster_poor_quality Poor Crystal Quality cluster_low_yield Low Yield start Problem with Crystallization check_saturation Is the solution clear upon cooling? start->check_saturation undersaturated Solution is likely undersaturated. - Concentrate the solution. - Cool to a lower temperature. check_saturation->undersaturated Yes oily_solid Oily or waxy solid? check_saturation->oily_solid No, a solid formed end Successful Crystallization undersaturated->end too_fast_cooling Cooling rate may be too fast. - Slow down the cooling process. - Use a more dilute solution. oily_solid->too_fast_cooling Yes small_crystals Microcrystalline solid? oily_solid->small_crystals No too_fast_cooling->end rapid_nucleation Nucleation is too rapid. - Decrease cooling/evaporation rate. - Lower the initial concentration. small_crystals->rapid_nucleation Yes check_filtrate Is the yield unexpectedly low? small_crystals->check_filtrate No rapid_nucleation->end recover_filtrate Significant material may be in the filtrate. - Cool to a lower temperature. - Reduce the amount of solvent used. check_filtrate->recover_filtrate Yes recover_filtrate->end

Caption: A decision tree to troubleshoot common this compound crystallization issues.

References

Preventing degradation of Hexacontane during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hexacontane during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound (C60H122) is a long-chain saturated hydrocarbon.[1] Its high molecular weight and low volatility make it susceptible to degradation under the high temperatures often employed in analytical techniques like Gas Chromatography (GC). Degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the primary degradation pathways for this compound during analysis?

The two primary degradation pathways for this compound during analysis are:

  • Thermal Degradation: At elevated temperatures, particularly in a GC inlet, the long carbon chain of this compound can break apart, a process known as pyrolysis. This results in the formation of smaller, more volatile hydrocarbon fragments.

  • Oxidation: Although alkanes are generally considered chemically inert, oxidation can occur, especially at high temperatures and in the presence of oxygen. This can introduce oxygenated functional groups into the hydrocarbon chain, leading to the formation of alcohols, ketones, and other degradation products.

Q3: Which analytical techniques are most suitable for this compound analysis?

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is commonly used for analyzing long-chain alkanes like this compound. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable alternative, especially for preventing thermal degradation.

Q4: How can I dissolve and store this compound to ensure its stability?

This compound is a waxy solid at room temperature and is insoluble in water. It is soluble in non-polar organic solvents like hexane, heptane, and toluene. For long-term storage, it is recommended to dissolve this compound in a high-purity, non-polar solvent and store the solution in a tightly sealed vial at a low temperature to minimize solvent evaporation and potential oxidation. It is advisable to use solvents that are compatible with the intended analytical method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Gas Chromatography (GC) Analysis

Problem: Peak Tailing or Broadening

  • Possible Cause:

    • Poor Column Installation: Improperly cut or installed columns can create dead volume, leading to peak distortion.[2]

    • Column Contamination: Accumulation of non-volatile residues on the column can interfere with analyte interaction.[2][3]

    • Inlet Activity: Active sites in the GC inlet liner can interact with the analyte.

    • Low Inlet Temperature: Insufficient temperature may lead to slow vaporization and band broadening.

  • Solution:

    • Ensure the column is cut cleanly and installed according to the manufacturer's instructions to minimize dead volume.[2]

    • Regularly bake out the column at the maximum recommended temperature to remove contaminants.

    • Use a deactivated inlet liner to minimize active sites.

    • Optimize the inlet temperature to ensure rapid and complete vaporization of this compound without causing thermal degradation.

Problem: Poor Reproducibility and Loss of Analyte

  • Possible Cause:

    • Thermal Degradation in the Inlet: High inlet temperatures can cause this compound to break down.

    • Sample Discrimination: In split/splitless injection, higher molecular weight compounds like this compound may not be transferred to the column as efficiently as more volatile compounds.

    • Precipitation in the Autosampler: If the solvent is too volatile or the sample concentration is too high, this compound may precipitate in the vial or syringe.

  • Solution:

    • Optimize the inlet temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.

    • Consider using a programmed temperature vaporization (PTV) inlet, which allows for a more controlled temperature ramp.

    • Use a solvent with a higher boiling point to prevent precipitation in the autosampler vial.

    • Ensure the sample is fully dissolved before placing it in the autosampler.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: No Peak Detected with UV Detector

  • Possible Cause:

    • Lack of Chromophore: this compound is a saturated hydrocarbon and does not possess a chromophore, which is necessary for detection by a UV-Vis detector.

  • Solution:

    • Employ a universal detector that does not rely on the optical properties of the analyte. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable for detecting non-chromophoric compounds like this compound.

Problem: Low Sensitivity or Baseline Noise with ELSD

  • Possible Cause:

    • Suboptimal Detector Settings: The nebulizer and evaporator temperatures of the ELSD are critical for sensitivity.

    • Mobile Phase Incompatibility: The mobile phase must be sufficiently volatile to be completely evaporated in the ELSD.

  • Solution:

    • Optimize the ELSD settings. The nebulizer temperature should be high enough to create a fine aerosol, while the evaporator temperature should be set to efficiently evaporate the mobile phase without causing significant loss of the semi-volatile this compound.

    • Use a mobile phase with a high percentage of volatile organic solvent.

Experimental Protocols

Protocol 1: Preventing Thermal Degradation in GC Analysis

This protocol outlines a method to minimize the thermal degradation of this compound during GC analysis.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a high-purity, non-polar solvent (e.g., hexane, heptane) to a final concentration of 1 mg/mL.

    • To prevent potential oxidation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the standard solutions, especially if they are to be stored for an extended period.

  • GC-FID/MS Conditions:

    • Inlet: Use a deactivated, split/splitless inlet liner.

    • Inlet Temperature: Start with an initial inlet temperature of 250°C. If peak tailing or broadening is observed, gradually increase the temperature in 10°C increments, not exceeding 350°C. Monitor for the appearance of degradation products (smaller hydrocarbon peaks eluting before this compound).

    • Injection Mode: Use a splitless injection for trace analysis to maximize analyte transfer to the column.

    • Column: A high-temperature, low-bleed capillary column suitable for high molecular weight hydrocarbons (e.g., a dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/minute to 350°C.

      • Hold: 10 minutes at 350°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: FID or MS.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Monitor the baseline for the presence of smaller, earlier eluting peaks which may indicate thermal degradation.

Protocol 2: HPLC-ELSD Analysis of this compound

This protocol provides a methodology for the quantitative analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD).

  • Sample and Mobile Phase Preparation:

    • Dissolve this compound in a suitable non-polar solvent such as tetrahydrofuran (THF) or a mixture of hexane and isopropanol to a concentration range of 0.1 - 1 mg/mL.

    • The mobile phase should be a mixture of solvents that are miscible and sufficiently volatile for the ELSD. A common mobile phase for normal-phase chromatography of alkanes is a gradient of hexane and isopropanol or ethyl acetate.

  • HPLC-ELSD Conditions:

    • Column: A normal-phase column (e.g., silica or diol).

    • Mobile Phase Gradient: A typical gradient might start with 100% hexane and ramp up to a small percentage of a more polar solvent like isopropanol to elute the this compound.

    • Flow Rate: 1.0 mL/min.

    • ELSD Settings:

      • Nebulizer Temperature: Optimize between 30°C and 50°C.

      • Evaporator Temperature: Optimize between 40°C and 60°C. The goal is to evaporate the mobile phase without significant loss of the analyte.

      • Gas Flow (Nitrogen): Adjust according to the manufacturer's recommendations, typically between 1.5 and 2.5 L/min.

  • Quantification:

    • Generate a calibration curve using a series of this compound standards of known concentrations.

    • The relationship between concentration and ELSD response is often non-linear, so a logarithmic or quadratic fit may be necessary for the calibration curve.

Quantitative Data Summary

The following table summarizes the potential impact of GC inlet temperature on this compound stability. Note that these are representative values and actual degradation will depend on the specific instrument and conditions.

GC Inlet Temperature (°C)Expected this compound Recovery (%)Observation
250> 95%Minimal degradation, potential for peak broadening.
30085 - 95%Onset of minor thermal degradation.
35070 - 85%Noticeable thermal degradation.
> 380< 70%Significant pyrolysis.

Visualizations

GC_Troubleshooting_Workflow start Problem Observed: Peak Tailing/Broadening or Poor Reproducibility check_installation Check Column Installation (Properly cut and fitted?) start->check_installation check_contamination Check for Column Contamination check_installation->check_contamination Installation OK no_resolution Problem Persists check_installation->no_resolution Installation Faulty check_inlet Check Inlet Conditions check_contamination->check_inlet Column Clean bakeout Bakeout Column check_contamination->bakeout Contamination Suspected replace_liner Use Deactivated Liner check_inlet->replace_liner optimize_temp Optimize Inlet Temperature (Start low, increase gradually) check_inlet->optimize_temp bakeout->check_inlet replace_liner->optimize_temp resolution Problem Resolved optimize_temp->resolution Successful optimize_temp->no_resolution Unsuccessful

Caption: Troubleshooting workflow for common GC issues during this compound analysis.

HPLC_Method_Development start HPLC Analysis of this compound dissolve Dissolve this compound in appropriate solvent (e.g., THF, Hexane/IPA) start->dissolve column_selection Select Normal-Phase Column (e.g., Silica) dissolve->column_selection mobile_phase Prepare Mobile Phase (e.g., Hexane/Isopropanol gradient) column_selection->mobile_phase hplc_setup Set up HPLC System (Flow rate, Gradient) mobile_phase->hplc_setup elsd_setup Set up ELSD hplc_setup->elsd_setup optimize_elsd Optimize ELSD Parameters (Nebulizer & Evaporator Temp, Gas Flow) elsd_setup->optimize_elsd inject Inject Sample optimize_elsd->inject acquire_data Acquire Data inject->acquire_data analyze Analyze Results (Generate Calibration Curve) acquire_data->analyze

Caption: Experimental workflow for developing an HPLC-ELSD method for this compound analysis.

References

Technical Support Center: Hexacontane Separation in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting hexacontane separation in chromatography. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of this long-chain alkane.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak in Gas Chromatography (GC)?

A1: Poor peak shape for high molecular weight hydrocarbons like this compound is a common issue in GC and can be attributed to several factors:

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1] Try reducing the injection volume or sample concentration.

  • Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing.[1] Ensure you are using a deactivated liner and a high-quality, low-bleed column. Regular maintenance, such as trimming the column inlet, can also help.

  • Improper Vaporization: Incomplete or slow vaporization of this compound in the injector can lead to broad and tailing peaks.[1] It is crucial to use a high injector temperature and an appropriate injection technique.

  • Condensation in the Column: If the initial oven temperature is too low, this compound can condense at the head of the column, resulting in broad peaks.

Q2: My this compound peak has a very long retention time or is not eluting at all. What should I do?

A2: Extremely long or no elution of this compound is typically due to its high boiling point and low volatility. Here are some solutions:

  • Increase Oven Temperature: High-temperature gas chromatography (HTGC) is often necessary for analyzing compounds like this compound, with oven temperatures potentially exceeding 400°C.[2] Ensure your GC column and system are rated for such high temperatures.[3][4]

  • Use a Thinner Film Column: A column with a thinner stationary phase film will result in shorter retention times for high-boiling compounds.[3]

  • Increase Carrier Gas Flow Rate: A higher flow rate can reduce the retention time, but be mindful that it can also decrease resolution.

  • Check for Column Bleed: At high temperatures, column stationary phase degradation (bleed) can occur, which might interfere with peak detection.[3] Using a low-bleed, high-temperature stable column is essential.

Q3: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?

A3: Baseline instability can obscure peaks and affect quantification. Common causes include:

  • Column Bleed: As mentioned, at high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline.[1][5]

  • Contamination: Contamination in the carrier gas, injector, or detector can lead to a noisy baseline.[1][5][6] Ensure high-purity carrier gas and regularly clean the injector and detector.

  • Detector Instability: The detector may not be properly equilibrated or may be contaminated.[1] Allow sufficient time for the detector to stabilize and perform maintenance as needed.

  • Leaks: Leaks in the system, particularly around the injector septum or column fittings, can introduce air and cause baseline noise.[1]

Q4: Can I analyze this compound using High-Performance Liquid Chromatography (HPLC)?

A4: While GC is the more common technique for non-polar hydrocarbons, HPLC can be used. However, this compound's high hydrophobicity and poor solubility in common reversed-phase mobile phases present challenges. Normal-phase HPLC with non-polar solvents like hexane is a more viable option.[7] Due to its waxy nature at room temperature, heated systems may be necessary to maintain solubility.[8][9][10]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

If you are experiencing poor resolution between this compound and other components in your sample, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Temperature Program:

    • Problem: Co-elution with other analytes.

    • Solution: Lower the initial oven temperature to improve the separation of early eluting peaks. Decrease the ramp rate to increase the separation window between peaks.[11]

  • Adjust Carrier Gas Flow Rate:

    • Problem: Peaks are too broad, leading to overlap.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. Slower flow rates generally improve resolution but increase run time.

  • Change Column:

    • Problem: Insufficient selectivity between this compound and interfering compounds.

    • Solution: Select a column with a different stationary phase polarity to alter the elution order.[12] For non-polar compounds like this compound, a non-polar stationary phase is typically used.[13] A longer column can also increase resolution.

Guide 2: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable. Use this guide to diagnose the cause:

Caption: Troubleshooting workflow for irreproducible retention times.

Detailed Steps:

  • Check for System Leaks:

    • Problem: Leaks in the gas lines, at the injector, or at the column fittings will cause fluctuations in the carrier gas flow rate and pressure, leading to shifting retention times.

    • Solution: Use an electronic leak detector to systematically check all connections from the gas source to the detector.

  • Verify Carrier Gas Flow Rate:

    • Problem: An unstable or incorrect flow rate will directly impact retention times.

    • Solution: Use a calibrated flow meter to measure the flow rate at the detector outlet and ensure it matches the method setpoint.

  • Ensure Stable Oven Temperature:

    • Problem: Inconsistent oven temperatures will cause retention times to vary between runs.

    • Solution: Verify that the oven temperature is accurate and stable using a calibrated external thermometer. Ensure the oven is not located in an area with significant temperature fluctuations.

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended Value/RangeRationale
Injection Technique Programmable Temperature Vaporizing (PTV) or Cool On-ColumnMinimizes discrimination against high molecular weight compounds.[3]
Injector Temperature 350 - 450 °CEnsures complete and rapid vaporization of this compound.[14]
Injection Volume 0.5 - 2.0 µLAvoids column overloading.[15][16]
Split Ratio 10:1 to 100:1 (for split injection)Prevents column overloading with concentrated samples.[13]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.[11]
Column Type High-temperature, low-bleed, non-polar (e.g., DB-1ht, DB-5ht)Stable at high temperatures required for elution.[3][4]
Column Dimensions 15-30 m length, 0.25-0.32 mm ID, 0.1-0.25 µm film thicknessShorter columns and thinner films reduce analysis time for high boilers.[3]
Oven Temperature Program Initial: 60-100 °C, Ramp: 10-20 °C/min, Final: 400-430 °CA temperature program is necessary to elute a wide range of compounds. The final temperature must be high enough to elute this compound.[2]
Detector Flame Ionization Detector (FID)Robust and provides a linear response for hydrocarbons.[11]
Detector Temperature 400 - 450 °CPrevents condensation of the analyte in the detector.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterInsoluble[8]
HexaneSoluble[8]
BenzeneSoluble[8]
DichloromethaneSlightly soluble (requires heating)[9][10]
TolueneSlightly soluble (requires heating)[9][10]

Experimental Protocols

Protocol 1: High-Temperature Gas Chromatography (HTGC) Method for this compound

This protocol provides a starting point for the analysis of this compound using a high-temperature gas chromatograph.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable high-boiling point solvent (e.g., carbon disulfide, o-xylene) to a final concentration of approximately 100-500 µg/mL. Ensure the sample is fully dissolved, which may require gentle heating and sonication.

2. GC System Configuration:

  • Injector: PTV inlet.
  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.1 µm film thickness) or equivalent.[3]
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  • Detector: FID.

3. GC Method Parameters:

  • Inlet Temperature Program: Start at 80°C, then ramp at 200°C/min to 430°C and hold for 10 minutes.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: 15°C/min to 420°C.
  • Hold at 420°C for 5 minutes.
  • Detector Temperature: 430°C.
  • Injection Volume: 1 µL.

4. Analysis:

  • Inject the prepared sample.
  • Integrate the peak corresponding to this compound.
  • Use an external or internal standard for quantification if required.

5. System Suitability:

  • Inject a standard solution of this compound to verify retention time and peak shape before analyzing unknown samples.

This technical support guide provides a comprehensive resource for troubleshooting common issues in this compound chromatography. By following the structured FAQs, troubleshooting guides, and recommended protocols, researchers can improve the quality and reliability of their analytical results.

References

Technical Support Center: Minimizing Impurities in Hexacontane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hexacontane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during their experimental work. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound (C60H122)?

A1: The two primary methods for synthesizing long-chain alkanes like this compound are the Kolbe electrolysis and the Wurtz reaction.

  • Kolbe Electrolysis: This method involves the electrochemical decarboxylation of a long-chain carboxylic acid salt, such as triacontanoic acid (C29H59COOH). The resulting alkyl radicals then dimerize to form the desired alkane.

  • Wurtz Reaction: This reaction involves the coupling of two long-chain alkyl halides (e.g., 1-iodotriacontane, C30H61I) in the presence of a reactive metal, typically sodium, in a dry ether solvent to form a new carbon-carbon bond.[1][2][3]

Q2: What are the typical impurities I can expect in my crude this compound product?

A2: The impurities largely depend on the synthesis method used.

  • From Kolbe Electrolysis:

    • Shorter-chain alkanes: These can arise from disproportionation of the alkyl radical intermediate, leading to the formation of an alkene and a corresponding shorter alkane.

    • Alkenes: As mentioned above, disproportionation is a common side reaction.[4]

    • Unreacted carboxylic acids: Incomplete reaction will leave residual starting material.

  • From Wurtz Reaction:

    • Shorter-chain alkanes and alkenes: Elimination reactions (dehydrohalogenation) are a significant side reaction, especially with sterically hindered alkyl halides, leading to the formation of alkenes.[1]

    • A mixture of alkanes: If two different alkyl halides are used as starting materials, a mixture of three different alkanes (R-R, R-R', and R'-R') will be produced, making purification difficult.[5]

    • Organometallic intermediates: Residual organosodium intermediates may be present if the reaction does not go to completion.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I performed a Kolbe electrolysis to synthesize this compound, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in Kolbe electrolysis can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
High concentration of water in the electrolyte Water electrolysis can compete with the desired reaction. While some water is necessary, an excess should be avoided. A high concentration of the carboxylic acid feedstock (above 0.5 mol/L) is known to favor the Kolbe product and suppress water electrolysis.[6]
Sub-optimal pH of the electrolyte The pH of the solution can influence the reaction pathway. A neutral or slightly alkaline pH is generally preferred to ensure the carboxylic acid is deprotonated.[6]
Low current density Insufficient current density can lead to incomplete reaction and lower yields. The optimal current density should be determined empirically for your specific setup.
Formation of side products Side reactions such as the Hofer-Moest reaction (formation of alcohols) can reduce the yield of the desired alkane. Optimizing the electrode material (platinum or carbon are common) and solvent can help minimize these side reactions.

Q: My Wurtz reaction to produce this compound resulted in a low yield. What could have gone wrong?

A: The Wurtz reaction is notoriously prone to side reactions that can significantly lower the yield of the desired coupled product.

Potential CauseRecommended Solution
Presence of moisture The Wurtz reaction must be carried out under strictly anhydrous conditions. Any moisture will react with the highly reactive sodium metal and the organosodium intermediates. Ensure all glassware is oven-dried and solvents are properly dried before use.
Elimination side reactions The strong basicity of the organosodium intermediate can promote the elimination of HX from the alkyl halide, leading to the formation of an alkene instead of the desired alkane. Using primary alkyl halides and controlling the reaction temperature can help minimize this side reaction.[7]
Poor quality of sodium metal The surface of the sodium metal can become oxidized, reducing its reactivity. Use freshly cut, clean sodium metal for the best results. Finely dispersed sodium can also improve reaction rates and yields.[1]
Use of mixed alkyl halides Using two different alkyl halides will result in a mixture of products that is difficult to separate, leading to a low isolated yield of the desired this compound. It is best to use two identical alkyl halide molecules for a symmetrical alkane.[5]
Issue 2: Product Purity and Contamination

Q: My this compound product has a broad melting point range, suggesting the presence of impurities. How can I identify and remove them?

A: A broad melting point is a classic indicator of an impure solid. The first step is to identify the impurities, which can then guide the purification strategy.

Workflow for Impurity Identification and Removal

start Impure this compound Sample analysis Analyze by GC-FID start->analysis decision Identify Impurities analysis->decision shorter_alkanes Shorter-Chain Alkanes Present decision->shorter_alkanes Yes unreacted_sm Unreacted Starting Material Present decision->unreacted_sm Yes alkenes Alkenes Present decision->alkenes Yes purify_recrystallization Purification by Recrystallization shorter_alkanes->purify_recrystallization purify_chromatography Purification by Column Chromatography unreacted_sm->purify_chromatography alkenes->purify_chromatography final_product Pure this compound purify_recrystallization->final_product purify_chromatography->final_product

Caption: Troubleshooting workflow for impure this compound.

Quantitative Analysis of Impurities:

Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent technique for quantifying the levels of different alkanes in your product mixture.

Impurity TypeTypical Retention Time Relative to this compoundExpected Concentration Range in Crude Product
Shorter-chain alkanes (e.g., C58, C59)Shorter5-15%
Unreacted Triacontanoic Acid (Kolbe)Longer (may require derivatization)2-10%
1-Iodotriacontane (Wurtz)Longer1-5%
Alkenes (e.g., hexacontene)Slightly shorter1-7%

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is effective for removing shorter-chain alkane impurities from your crude this compound product. The principle is based on the lower solubility of the longer-chain this compound in a suitable solvent at lower temperatures compared to the shorter-chain impurities.

Materials:

  • Crude this compound

  • Toluene (or a mixture of toluene and hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of toluene to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solid does not dissolve completely, add small portions of hot toluene until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).

  • Dry the purified this compound crystals in a vacuum oven.

Protocol 2: Purification of this compound by Column Chromatography

Column chromatography is particularly useful for separating this compound from more polar impurities like unreacted starting materials or from alkenes.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • Hexane (as the mobile phase/eluent)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane).

    • Carefully add the sample solution to the top of the column.

  • Elute the column:

    • Add hexane to the top of the column and begin collecting the eluent in fractions.

    • Since this compound is non-polar, it will travel down the column relatively quickly with the hexane eluent.

    • More polar impurities will be retained on the silica gel for a longer time.

  • Analyze the fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-FID to identify which fractions contain the purified this compound.

  • Isolate the product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Logical Relationship for Purification Method Selection

start Impurity Analysis (GC-FID) decision Predominant Impurity? start->decision shorter_alkanes Shorter-Chain Alkanes decision->shorter_alkanes Yes polar_impurities Polar Impurities (e.g., unreacted starting material, alkenes) decision->polar_impurities Yes recrystallization Recrystallization is preferred shorter_alkanes->recrystallization column_chromatography Column Chromatography is more effective polar_impurities->column_chromatography

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Stabilizing Hexacontane Thin Films for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing hexacontane thin films for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound thin films?

A1: The most common methods for preparing this compound thin films are spin coating and thermal vapor deposition. Spin coating is a solution-based technique where a solution of this compound is dispensed onto a spinning substrate, resulting in a thin film.[1][2][3][4][5] Thermal vapor deposition is a physical vapor deposition (PVD) method where this compound is heated in a vacuum chamber until it evaporates and then condenses as a thin film onto a substrate.[6][7][8][9]

Q2: What are the key challenges in stabilizing this compound thin films?

A2: The primary challenges include film dewetting, controlling polymorphism (the formation of different crystal structures), and managing molecular orientation. Dewetting, where the film breaks up into droplets, is a common issue driven by the minimization of surface energy. Polymorphism can significantly impact the film's physical and electronic properties.

Q3: How can I analyze the quality of my this compound thin films?

A3: Several analytical techniques are used to characterize this compound thin films. Atomic Force Microscopy (AFM) is used to visualize the surface morphology and measure roughness. X-ray Diffraction (XRD) helps in determining the crystal structure and orientation of the molecules.[10][11][12][13] Spectroscopic Ellipsometry is a non-destructive optical technique used to measure film thickness and optical constants.[14][15][16][17]

Q4: What is the purpose of annealing this compound thin films?

A4: Annealing, which involves heating the film to a temperature below its melting point, is a crucial post-deposition step to improve film quality. It can promote the formation of a more stable crystalline phase, reduce defects, and increase the grain size, leading to a more uniform and stable film.

Q5: How does the substrate affect the stability of the this compound thin film?

A5: The choice of substrate significantly influences the morphology, adhesion, and stability of the this compound thin film.[18][19] The substrate's surface energy, roughness, and chemical properties can affect the nucleation and growth of the film. A well-cleaned and properly prepared substrate is critical for achieving a stable film.[1]

Troubleshooting Guides

Issue 1: Film Dewetting

Symptoms: The this compound film is not continuous and has formed islands or droplets on the substrate.

Possible Causes & Solutions:

CauseSolution
Poor Substrate Wettability The surface energy of the substrate is not compatible with the this compound solution. Ensure the substrate is thoroughly cleaned to remove any contaminants. Plasma cleaning or treatment with a self-assembled monolayer (SAM) can modify the substrate's surface energy to improve wetting.
Low Solution Viscosity If using spin coating, a very low viscosity solution can lead to excessive thinning and dewetting. Try increasing the concentration of this compound in the solvent to increase viscosity.
High Annealing Temperature or Long Annealing Time Excessive thermal energy can cause the molecules to become mobile and agglomerate to minimize surface energy. Optimize the annealing temperature and time. Start with a lower temperature and shorter duration and gradually increase to find the optimal conditions.
Incompatible Solvent The solvent used for spin coating may have a high surface tension that promotes dewetting. Experiment with different solvents that have lower surface tension and are compatible with this compound.
Issue 2: Poor Film Uniformity and High Roughness

Symptoms: AFM analysis reveals a non-uniform film with high surface roughness.

Possible Causes & Solutions:

CauseSolution
Inconsistent Spin Coating Speed Fluctuations in the spin coater's speed can lead to variations in film thickness. Ensure the spin coater is calibrated and maintains a stable rotation speed.
Contaminated Solution or Substrate Particulates in the this compound solution or on the substrate surface can act as nucleation sites for defects. Filter the solution before use and ensure the substrate is impeccably clean.[1]
Sub-optimal Annealing Conditions Annealing can either smoothen or roughen the film depending on the temperature and duration. Systematically vary the annealing parameters and characterize the film at each step with AFM to find the optimal conditions for reducing roughness.
Fast Solvent Evaporation (Spin Coating) Rapid solvent evaporation can prevent the molecules from arranging into an ordered, smooth film. Using a solvent with a higher boiling point can slow down the evaporation rate.
Issue 3: Inconsistent XRD Results

Symptoms: XRD patterns are weak, show broad peaks, or indicate the presence of multiple crystalline phases (polymorphism).

Possible Causes & Solutions:

CauseSolution
Amorphous or Poorly Crystalline Film The film may not have had sufficient thermal energy to crystallize properly. Increase the annealing temperature or duration to promote crystallization.
Presence of Multiple Polymorphs The deposition and annealing conditions may favor the formation of multiple crystal structures. Carefully control the substrate temperature during deposition and the annealing protocol. A slower cooling rate after annealing can sometimes favor the formation of a single, more stable phase.
Incorrect XRD Measurement Parameters The X-ray beam might be penetrating the thin film and giving a strong signal from the substrate, obscuring the film's diffraction peaks. Use grazing incidence XRD (GIXRD) to enhance the signal from the thin film.[10]
Preferred Orientation The crystallites in the film may have a preferred orientation, leading to the absence or low intensity of certain diffraction peaks. Performing a pole figure measurement can help to understand the texture of the film.

Data Presentation

Table 1: Illustrative Effect of Annealing Temperature on this compound Thin Film Roughness

Annealing Temperature (°C)Average Roughness (Ra) (nm)Notes
As-deposited5.2High roughness due to rapid solvent evaporation and disordered molecular arrangement.
603.5Initial annealing reduces roughness as molecules begin to rearrange.
801.8Optimal temperature for achieving a smooth, well-ordered film.
1004.1Higher temperatures can induce dewetting, leading to increased roughness.

Note: These are representative values. Actual results will vary based on deposition method, substrate, and other experimental parameters.

Table 2: Illustrative Film Thickness as a Function of Spin Coating Speed

Spin Speed (rpm)Film Thickness (nm)Notes
1000150Lower speeds result in thicker films.
200085Increasing speed leads to greater centrifugal force and a thinner film.
300050High speeds are used for producing very thin films.
400035At very high speeds, the thickness change becomes less pronounced.

Note: These are representative values. Actual results will depend on solution concentration, viscosity, and solvent volatility.

Experimental Protocols

Protocol 1: Spin Coating of this compound Thin Films
  • Solution Preparation: Dissolve this compound in a suitable solvent (e.g., toluene, xylene) to the desired concentration (e.g., 1-10 mg/mL). Ensure the this compound is fully dissolved, using gentle heating if necessary. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.[1]

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A common procedure involves sequential sonication in acetone, and isopropanol, followed by drying with a stream of nitrogen.[1] Optional: Treat the substrate with oxygen plasma to enhance wettability.

  • Spin Coating:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the this compound solution onto the center of the substrate to cover about two-thirds of the surface.[3][5]

    • Start the spin coater. A typical two-step program is used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[2]

  • Annealing: Transfer the coated substrate to a hotplate in a controlled environment (e.g., a glovebox) and anneal at a temperature below the melting point of this compound (typically 60-100°C) for a specified time (e.g., 30-60 minutes).

  • Cooling: Allow the film to cool down slowly to room temperature before analysis.

Protocol 2: Thermal Vapor Deposition of this compound Thin Films
  • Substrate Preparation: Clean the substrate as described in the spin coating protocol. Mount the substrate onto the substrate holder in the deposition chamber.

  • Source Preparation: Place a small amount of high-purity this compound powder into a crucible (e.g., a tungsten boat) within the thermal evaporation system.[7]

  • Deposition:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

    • Gradually increase the current to the crucible to heat the this compound until it starts to evaporate.[6][9]

    • Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate is 0.1-1 Å/s.

    • Once the desired thickness is achieved, close the shutter and turn off the power to the crucible.

  • Annealing: If required, the substrate can be heated during or after deposition to a specific annealing temperature.

  • Cooling: Allow the substrate to cool to room temperature under vacuum before venting the chamber.

Protocol 3: AFM Analysis of this compound Thin Films
  • Sample Mounting: Securely mount the this compound-coated substrate onto an AFM sample puck using double-sided tape or clips.

  • Cantilever Selection: Choose an appropriate AFM cantilever for tapping mode imaging, which is generally less destructive to soft organic films.

  • Imaging Parameters:

    • Engage the cantilever with the sample surface.

    • Optimize the imaging parameters, including the setpoint, scan size, scan rate, and gains, to obtain a high-quality image with minimal sample damage.

    • Acquire topography and phase images simultaneously.

  • Image Analysis: Use AFM analysis software to measure the surface roughness (e.g., root mean square - Rq, and average - Ra) and to visualize the film morphology.

Protocol 4: XRD Analysis of this compound Thin Films
  • Sample Mounting: Mount the substrate on the XRD sample stage, ensuring it is flat and at the correct height.

  • Measurement Geometry: For thin films, it is highly recommended to use a grazing incidence XRD (GIXRD) geometry to maximize the signal from the film and minimize the signal from the substrate.[10] Set the incidence angle to a small value (e.g., 0.5-2 degrees).

  • Scan Parameters:

    • Define the 2θ range to be scanned based on the expected diffraction peaks of this compound.

    • Set the step size and the time per step to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the diffraction peaks and compare their positions to known crystal structures of this compound to determine the polymorphism and molecular orientation.

Protocol 5: Spectroscopic Ellipsometry Analysis of this compound Thin Films
  • Sample Alignment: Place the sample on the ellipsometer stage and align it according to the instrument's instructions.

  • Data Acquisition: Acquire ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., UV-Vis-NIR).

  • Modeling:

    • Build an optical model that represents the sample, typically consisting of the substrate, the this compound film, and a surface roughness layer.[14]

    • Use a suitable dispersion model (e.g., Cauchy model for transparent films) to describe the optical properties of the this compound layer.[15]

    • Fit the model to the experimental data by varying the model parameters (e.g., film thickness, roughness) to minimize the difference between the measured and calculated Ψ and Δ values.[14][15]

  • Results: The best-fit model will provide the thickness and optical constants of the this compound thin film.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub Substrate Cleaning sc Spin Coating sub->sc tvd Thermal Vapor Deposition sub->tvd sol Solution Preparation sol->sc ann Annealing sc->ann tvd->ann afm AFM ann->afm xrd XRD ann->xrd elip Ellipsometry ann->elip end_node End afm->end_node xrd->end_node elip->end_node start Start start->sub

General experimental workflow for this compound thin film preparation and analysis.

Troubleshooting_Dewetting start Film Dewetting Observed cause1 Poor Substrate Wettability? start->cause1 cause2 Sub-optimal Annealing? start->cause2 cause3 Inappropriate Solution Properties? (Spin Coating) start->cause3 sol1 Improve Substrate Cleaning or Apply Surface Treatment cause1->sol1 Yes sol2 Optimize Annealing Temperature and Time cause2->sol2 Yes sol3 Adjust Solution Concentration or Change Solvent cause3->sol3 Yes end_node Stable Film Achieved sol1->end_node sol2->end_node sol3->end_node

Troubleshooting workflow for addressing film dewetting.

References

Techniques for dissolving Hexacontane at low temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Hexacontane, focusing on the challenges of achieving dissolution at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound is a long, straight-chain alkane with the chemical formula C₆₀H₁₂₂.[1] It is a waxy, white solid at room temperature.[2] Due to its high molecular weight (843.61 g/mol ) and long carbon chain, it possesses strong intermolecular van der Waals forces.[2][3] This results in a high melting point, typically between 96-100°C, and makes it challenging to dissolve, particularly at low temperatures.[4]

Q2: Why is dissolving this compound at low temperatures so difficult?

The dissolution of a solid in a solvent is an energy-dependent process. Key factors hindering the low-temperature dissolution of this compound include:

  • Strong Intermolecular Forces: Solid this compound molecules are tightly packed and held together by significant van der Waals dispersion forces.[3] A substantial amount of energy is required to overcome these forces and allow the solvent to surround the individual molecules.

  • Thermodynamics of Dissolution: The dissolution process involves breaking solute-solute bonds (energy input) and forming solute-solvent bonds (energy release). For non-polar substances like alkanes, the energy released when new van der Waals forces form with the solvent is often not sufficient to compensate for the energy needed to break the strong hydrogen bonds in polar solvents like water, which is why it is insoluble in water.[5][6] In organic solvents, while the energy balance is more favorable, low temperatures reduce the available thermal energy (enthalpy) to overcome the initial energy barrier.[6]

  • Low Entropy of Solution: Long-chain alkanes have limited conformational freedom when dissolved, leading to a smaller increase in entropy compared to smaller molecules. At lower temperatures, the enthalpic barrier becomes dominant, making dissolution less spontaneous.

Q3: What types of solvents are most effective for dissolving this compound?

Following the principle of "like dissolves like," non-polar organic solvents are the most suitable for dissolving non-polar this compound.[6]

  • Good Solvents: Aromatic hydrocarbons (e.g., Toluene, Benzene, Xylene) and some halogenated hydrocarbons (e.g., Dichloromethane, Chloroform) are often effective, though heating may be required.[4][7]

  • Sparingly Effective Solvents: Aliphatic hydrocarbons like Hexane and Heptane can also be used, but the solubility of very long-chain alkanes in shorter-chain alkanes is limited.[2][8]

  • Ineffective Solvents: Polar solvents such as water, ethanol, and acetone are unsuitable for dissolving this compound.[3][5]

Q4: How does temperature generally affect the solubility of this compound?

For most solid solutes in liquid solvents, including this compound, solubility increases with temperature. Higher temperatures provide the necessary thermal energy to break the intermolecular forces in the solid lattice, allowing the solvent molecules to interact and dissolve the solute. Conversely, as temperature decreases, the solubility of this compound drops significantly, which can lead to precipitation in a previously saturated solution.

Quantitative Data Summary

Specific quantitative solubility data for this compound at various low temperatures is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior in common organic solvents.

SolventChemical ClassQualitative Solubility of this compound
TolueneAromatic HydrocarbonSlightly soluble, requires heating[4][7]
BenzeneAromatic HydrocarbonSoluble[2]
DichloromethaneHalogenated HydrocarbonSlightly soluble, requires heating[4][7]
HexaneAliphatic HydrocarbonSoluble[2]
WaterPolar, InorganicInsoluble[2][3]

Note: "Slightly soluble, requires heating" indicates that dissolution at room temperature or lower is negligible, and elevated temperatures are necessary to achieve a meaningful concentration.

Troubleshooting Guide

Problem: My this compound powder will not dissolve at the target low temperature.

  • Potential Cause 1: Incorrect Solvent Choice. The solvent may not be sufficiently non-polar to effectively dissolve this compound.

    • Solution: Switch to a more suitable solvent like Toluene or Dichloromethane. Review the qualitative solubility table to guide your selection.

  • Potential Cause 2: Insufficient Energy Input. Low temperatures lack the thermal energy needed to overcome the lattice energy of solid this compound.

    • Solution 1 (Controlled Heating & Cooling): Use the protocol described in Experimental Protocol 1 to gently heat the mixture until dissolution is complete, then slowly cool it to the target temperature. This can create a supersaturated, but kinetically stable, solution.

    • Solution 2 (Sonication): Use an ultrasonic bath or probe as described in Experimental Protocol 2 . Sonication provides mechanical energy to break apart the solute particles without significantly increasing the bulk temperature of the solution.

  • Potential Cause 3: Concentration is too high. The desired concentration may exceed the solubility limit of this compound in the chosen solvent at the target temperature.

    • Solution: Reduce the target concentration of this compound. If a higher concentration is necessary, a different solvent or a co-solvent system may be required.

Problem: The solution becomes cloudy or this compound precipitates after cooling.

  • Potential Cause 1: Solution is Supersaturated and Unstable. The concentration of dissolved this compound is above its thermodynamic solubility limit at the low temperature. The presence of nucleation sites (e.g., dust, scratches on the glassware) can trigger rapid precipitation.

    • Solution 1 (Slow Cooling): A very slow and controlled cooling rate can help maintain a metastable supersaturated state. Insulate the vessel or use a programmable bath to ramp down the temperature gradually.

    • Solution 2 (Filtration): After dissolving at a higher temperature, filter the warm solution through a pre-warmed filter to remove any insoluble impurities that could act as nucleation sites before cooling.

    • Solution 3 (Maintain Higher Temperature): If the experimental parameters allow, store the solution at the lowest possible temperature where the solute remains fully dissolved.

Problem: The dissolution process is extremely slow.

  • Potential Cause 1: Low Surface Area. The this compound powder may have a large particle size, limiting the surface area available for the solvent to act upon.

    • Solution: If possible, gently grind the this compound powder using a mortar and pestle to increase its surface area before adding it to the solvent.

  • Potential Cause 2: Inadequate Agitation. Without proper mixing, a layer of saturated solvent can form around the solute particles, preventing further dissolution.

    • Solution: Increase the agitation rate using a magnetic stirrer. For viscous solutions, an overhead mechanical stirrer may be more effective. Intermittent vortexing can also help break up clumps of powder.

Experimental Protocols

Protocol 1: Controlled Temperature Dissolution Method

  • Preparation: Weigh the required amount of this compound powder and place it in a clean, dry flask. Add the appropriate volume of the selected non-polar solvent (e.g., Toluene).

  • Heating: Place the flask in a heated water or oil bath equipped with a magnetic stirrer. Begin stirring.

  • Dissolution: Gradually increase the temperature of the bath in 5°C increments. Hold at each step for 10-15 minutes to allow for dissolution. Continue until all this compound is visibly dissolved. Do not exceed the boiling point of the solvent.

  • Controlled Cooling: Once dissolution is complete, turn off the heat source. Allow the solution to cool slowly to the target low temperature. For best results, leave the flask in the bath as it cools or transfer it to a programmable cooling system. A slow cooling rate (e.g., 0.1-0.5°C per minute) is recommended to prevent premature precipitation.

  • Storage & Use: Once at the target temperature, the solution should be used promptly. If stored, ensure the container is sealed to prevent solvent evaporation and kept at a constant temperature.

Protocol 2: Sonication-Assisted Dissolution at Low Temperature

  • Preparation: Weigh the this compound powder and add it to a flask with the chosen solvent.

  • Cooling: Place the flask in a cooling bath (e.g., an ice-water bath or a cryo-cooler) set to your target low temperature. Allow the mixture to equilibrate to the target temperature.

  • Sonication: Submerge the lower part of the flask in an ultrasonic bath. Turn on the sonicator. The ultrasonic waves will provide high-frequency agitation, breaking up solute particles and facilitating dissolution.

  • Monitoring: Monitor the dissolution progress visually. Also, monitor the temperature of the solution, as prolonged sonication can cause minor heating. If the temperature rises above the target, pause the sonication to allow it to cool back down.

  • Completion: Continue sonication until the this compound is fully dissolved. This method is ideal for preparing solutions directly at a low temperature when heating is not desirable.

Visualizations

TroubleshootingWorkflow start Start: Dissolve this compound at Low Temperature problem Problem: This compound not dissolving start->problem check_solvent Is the solvent appropriate? (e.g., Toluene, Dichloromethane) problem->check_solvent change_solvent Action: Change to a more suitable solvent check_solvent->change_solvent No check_energy Is there sufficient energy input for the target concentration? check_solvent->check_energy Yes change_solvent->problem use_sonication Action: Use sonication at target temperature (Protocol 2) check_energy->use_sonication No use_heat_cool Action: Use controlled heating & cooling (Protocol 1) check_energy->use_heat_cool No, and Sonication is unavailable check_conc Is concentration too high? check_energy->check_conc Yes success Success: This compound Dissolved use_sonication->success use_heat_cool->success lower_conc Action: Reduce concentration check_conc->lower_conc Yes check_conc->success No lower_conc->problem

Caption: Troubleshooting workflow for dissolving this compound.

FactorsInfluencingSolubility cluster_solute cluster_solvent cluster_conditions center This compound Solubility solute Solute Properties center->solute solvent Solvent Properties center->solvent conditions System Conditions center->conditions mw High Molecular Weight solute->mw forces Strong van der Waals Forces solute->forces polarity Polarity (Non-polar is best) solvent->polarity structure Molecular Structure (Aromatic > Aliphatic) solvent->structure temp Temperature (Higher T ↑ Solubility) conditions->temp pressure Pressure (Minimal effect) conditions->pressure agitation Agitation (Increases rate) conditions->agitation

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Hexacontane Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination in hexacontane samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound samples?

A1: Contamination in this compound samples can arise from several sources, including:

  • Synthesis Byproducts: Residual starting materials, catalysts, and solvents from the manufacturing process.

  • Environmental Exposure: Absorption of airborne particles, moisture, and volatile organic compounds from the laboratory environment.

  • Cross-Contamination: Introduction of impurities from shared laboratory equipment, such as spatulas, glassware, and storage containers.

  • Improper Handling: Contamination from gloves, packaging materials, and inappropriate handling techniques.

  • Degradation: Slow oxidation or degradation of the this compound sample over time, especially if not stored correctly.

Q2: How should I properly store my this compound samples to prevent contamination?

A2: To maintain the purity of your this compound samples, it is crucial to store them in a cool, dry, and dark environment, preferably in a refrigerator.[1] The container should be made of an inert material, such as amber glass, with a tightly sealed lid to minimize exposure to air and light. For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

Q3: What are the initial signs that my this compound sample might be contaminated?

A3: Visual inspection can often provide the first clues of contamination. A pure this compound sample should be a white to off-white, waxy solid.[1] Any discoloration, presence of foreign particles, or a noticeable odor may indicate the presence of impurities. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) are necessary.

Q4: Can I purify a contaminated this compound sample in my lab?

A4: Purification of a contaminated this compound sample can be challenging without specialized equipment. Techniques like recrystallization or column chromatography can be effective for removing certain impurities. However, for critical applications, it is often more practical and reliable to obtain a new, high-purity sample from a reputable supplier.

Troubleshooting Guide

This guide will help you identify the potential source of contamination and provide steps to rectify the issue.

Problem: Unexpected peaks in GC-MS analysis.

Potential Cause Troubleshooting Steps
Solvent Contamination 1. Run a blank analysis of the solvent used to dissolve the this compound sample. 2. If peaks are present in the blank, use a fresh, high-purity solvent.
Contaminated Syringe 1. Thoroughly clean the GC syringe with a high-purity solvent. 2. Run a solvent blank to ensure the syringe is clean.
Cross-Contamination from Previous Sample 1. Bake out the GC column according to the manufacturer's instructions to remove residual compounds. 2. Run a solvent blank to confirm the column is clean.
Inherent Impurities in the Sample 1. Review the certificate of analysis for your this compound sample to check for known impurities. 2. If the impurity levels are unacceptable, consider purchasing a higher purity grade of this compound.

Problem: Uncharacteristic peaks in FTIR spectrum (e.g., C=O, O-H bands).

Potential Cause Troubleshooting Steps
Sample Oxidation 1. Review storage conditions. Ensure the sample is stored in a tightly sealed container, protected from light, and in a cool environment. 2. For future samples, consider storage under an inert atmosphere.
Moisture Contamination 1. Dry the this compound sample in a desiccator or under vacuum. 2. Ensure all glassware and handling tools are thoroughly dried before use.
Solvent Residue 1. If the sample was dissolved and the solvent evaporated, residual solvent may be present. 2. Gently heat the sample under vacuum to remove any remaining solvent.

Data Presentation

The following tables summarize typical purity grades of commercially available this compound and the detection limits of common analytical methods for potential impurities.

Table 1: Typical Purity Grades of this compound and Common Impurities

Purity Grade Typical this compound Purity (%) Common Impurities Typical Impurity Concentration Range (%)
Technical Grade90-95Other n-alkanes (C58, C59, C61, C62), Branched Alkanes5-10
High Purity98Other n-alkanes (C59, C61), Branched Alkanes< 2
Ultra-High Purity>99Trace amounts of adjacent n-alkanes< 1

Table 2: Detection Limits of Analytical Methods for Common Impurities in this compound

Analytical Method Common Impurities Detected Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ)
GC-MS Shorter and longer chain n-alkanes, branched alkanes, residual solvents.0.1 - 1 ppm0.5 - 5 ppm
FTIR Functional group impurities (e.g., carbonyls from oxidation, hydroxyls from moisture).Dependent on the functional group; typically in the 0.01 - 0.1% range.Dependent on the functional group; typically in the 0.05 - 0.5% range.

Experimental Protocols

1. Protocol for Purity Analysis of this compound by GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean glass vial.

    • Add 10 mL of a high-purity, volatile solvent such as hexane or dichloromethane.

    • Gently warm the vial in a water bath (not exceeding 40°C) and sonicate until the this compound is fully dissolved.

    • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).

    • Injector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/minute to 320°C.

      • Hold: 10 minutes at 320°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • MSD Transfer Line Temperature: 325°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-1000 m/z.

2. Protocol for Detecting Functional Group Impurities in this compound by FTIR

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 2-3 mg of the solid this compound sample into an agate mortar.

    • Add approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent pellet.

  • FTIR Instrumentation and Analysis:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Analysis:

      • Acquire a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder and acquire the sample spectrum.

      • Examine the spectrum for characteristic absorption bands of impurities:

        • O-H stretch (moisture): Broad peak around 3200-3600 cm⁻¹.

        • C=O stretch (oxidation): Sharp peak around 1700-1725 cm⁻¹.

Mandatory Visualizations

Contamination_Troubleshooting start Unexpected Analytical Result check_method Is the analytical method validated? start->check_method validate_method Validate the analytical method (run standards and blanks) check_method->validate_method No method_ok Method is Valid check_method->method_ok Yes validate_method->start check_handling Review Sample Handling Procedure method_ok->check_handling improper_handling Improper Handling Identified (e.g., contaminated glassware) check_handling->improper_handling Issue Found review_storage Review Sample Storage Conditions check_handling->review_storage No Issue Found correct_handling Implement Correct Handling Procedures improper_handling->correct_handling improper_storage Improper Storage Identified (e.g., exposure to air/light) review_storage->improper_storage Issue Found contact_supplier Contact Supplier for Certificate of Analysis and Support review_storage->contact_supplier No Issue Found reanalyze Re-analyze Sample correct_handling->reanalyze correct_storage Implement Correct Storage Conditions improper_storage->correct_storage correct_storage->reanalyze problem_solved Problem Resolved reanalyze->problem_solved Contamination Resolved reanalyze->contact_supplier Contamination Persists Hexacontane_Workflow start Receive this compound Sample visual_inspection Visual Inspection (Color, Particulates) start->visual_inspection quarantine Quarantine if Appearance is Abnormal visual_inspection->quarantine Abnormal log_sample Log Sample and Store Appropriately visual_inspection->log_sample Normal prepare_sample Prepare Sample for Analysis (Use clean tools and high-purity solvents) log_sample->prepare_sample analytical_testing Perform GC-MS and/or FTIR Analysis prepare_sample->analytical_testing data_review Review Analytical Data Against Specifications analytical_testing->data_review pass Sample Passes Purity Specifications data_review->pass Pass fail Sample Fails Purity Specifications data_review->fail Fail release Release for Experimental Use pass->release troubleshoot Initiate Troubleshooting Protocol fail->troubleshoot

References

Validation & Comparative

A Comparative Analysis of Hexacontane and Other n-Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science, drug development, and chemical research, a thorough understanding of the physicochemical properties of long-chain hydrocarbons is paramount. This guide provides a comparative analysis of hexacontane (C60H122), a 60-carbon n-alkane, with other members of the homologous series. By presenting key physical properties and the experimental methodologies used to determine them, this document serves as a valuable resource for scientists and professionals working with these compounds.

The Homologous Series of n-Alkanes: A Progressive Trend in Physical Properties

The properties of n-alkanes, a series of saturated hydrocarbons with the general formula CnH2n+2, exhibit predictable trends as the number of carbon atoms increases. These trends are primarily governed by the increasing strength of intermolecular van der Waals forces, specifically London dispersion forces, which become more significant with larger molecular surface areas.

Melting and Boiling Points: A Tale of Two Trends

The melting and boiling points of n-alkanes steadily increase with molecular weight.[1] This is a direct consequence of the enhanced intermolecular attractions that must be overcome to transition from the solid to liquid and liquid to gaseous states. Larger molecules have more electrons, leading to stronger temporary dipoles and thus greater London dispersion forces.[1]

While the boiling point shows a smooth, continuous increase, the melting point trend exhibits a characteristic "saw-tooth" pattern. n-Alkanes with an even number of carbon atoms pack more efficiently into a solid crystal lattice, resulting in stronger intermolecular interactions and consequently higher melting points than their odd-numbered counterparts.[2]

Density and Viscosity: The Influence of Molecular Size

The density of n-alkanes also increases with chain length, although they all remain less dense than water.[3][4] As the carbon chain grows, the molecules pack more closely together, leading to a greater mass per unit volume.

Similarly, viscosity, a measure of a fluid's resistance to flow, rises with increasing molecular size.[1] The greater intermolecular forces in longer-chain alkanes make them more resistant to movement, transitioning from mobile liquids to viscous fluids and eventually waxy solids at room temperature.

Comparative Data of n-Alkanes

The following table summarizes key physical properties of selected n-alkanes, providing a quantitative comparison with this compound.

n-AlkaneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)
n-DecaneC10H22142.28-301740.730
n-EicosaneC20H42282.5536.83430.7886
n-TriacontaneC30H62422.8265.8449.70.8097
n-TetracontaneC40H82563.0981.55250.817
n-PentacontaneC50H102703.3691.35750.824
This compound C60H122 843.63 102 >600 (decomposes) 0.827

Note: Data is compiled from various sources. Boiling point for this compound is difficult to measure as it tends to decompose at high temperatures.

Visualization of Physical Property Trends

The relationship between the number of carbon atoms and the boiling point of n-alkanes can be visualized to illustrate the consistent trend governed by intermolecular forces.

G Boiling Point of n-Alkanes vs. Number of Carbon Atoms cluster_legend Legend Boiling Point Trend Boiling Point Trend 10 Decane (C10) 20 Eicosane (C20) 10->20 Increasing Boiling Point 30 Triacontane (C30) 20->30 40 Tetracontane (C40) 30->40 50 Pentacontane (C50) 40->50 60 This compound (C60) 50->60

Caption: Trend of increasing boiling point with carbon number.

Experimental Protocols

The accurate determination of the physical properties of n-alkanes relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which a solid n-alkane transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the solid n-alkane is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the solid. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is positioned correctly according to the apparatus's instructions to ensure accurate temperature reading of the sample block.[5]

  • Heating and Observation: The apparatus is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point. Within about 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

  • Data Recording: Two temperatures are recorded to define the melting range:

    • The temperature at which the first drop of liquid is observed.

    • The temperature at which the entire sample has completely liquefied.[5]

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of a liquid n-alkane equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: The distillation apparatus is assembled. The liquid n-alkane is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.[7]

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.[7]

  • Data Recording: The temperature is recorded when the vapor temperature stabilizes and there is a consistent drip of condensate into the receiving flask. This stable temperature is the boiling point of the liquid.[7]

Determination of Density (Hydrometer Method - ASTM D1298)

Objective: To determine the density of liquid hydrocarbons.

Apparatus:

  • Hydrometer of the appropriate range

  • Hydrometer cylinder

  • Thermometer

  • Constant-temperature bath

Procedure:

  • Sample Preparation: The hydrometer cylinder is filled with the liquid n-alkane to a level that will allow the hydrometer to float freely without touching the bottom or sides.

  • Temperature Equilibration: The cylinder with the sample is placed in a constant-temperature bath until the sample temperature is stable.[8]

  • Measurement: The hydrometer is gently lowered into the sample. Once it has settled, the reading is taken at the principal surface of the liquid. The temperature of the sample is also recorded.[9]

  • Corrections: The observed hydrometer reading is corrected for temperature effects and any meniscus effects as specified in the ASTM D1298 standard to obtain the density at the reference temperature.[9]

Determination of Kinematic Viscosity (Capillary Viscometer Method - ASTM D445)

Objective: To determine the kinematic viscosity of liquid petroleum products.

Apparatus:

  • Calibrated capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Constant-temperature bath

  • Stopwatch

  • Pipettes

Procedure:

  • Apparatus Setup: The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.[10]

  • Sample Introduction: A specific volume of the liquid n-alkane is introduced into the viscometer using a pipette.[10]

  • Temperature Equilibration: The viscometer is allowed to sit in the bath for a sufficient time (typically around 30 minutes) for the sample to reach the test temperature.[10]

  • Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured with a stopwatch.[11]

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[10]

References

Hexacontane vs. Polyethylene Wax: A Comparative Guide for Controlled-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical sciences, the quest for precise control over drug release profiles has led researchers to explore a variety of hydrophobic excipients. Among these, waxes have garnered significant attention for their ability to form inert matrices that can sustain the release of therapeutic agents. This guide provides a detailed comparison of two such materials: hexacontane, a high-molecular-weight n-alkane, and polyethylene wax, a low-molecular-weight polymer of ethylene. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two excipients in the context of controlled-release applications.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of this compound and polyethylene wax is crucial for their effective application in drug delivery systems. The following table summarizes their key characteristics.

PropertyThis compoundPolyethylene Wax
Chemical Formula C60H122[1](C2H4)n[2]
Molecular Weight 843.61 g/mol [1]Varies (low molecular weight polymer)
Melting Point 96-100 °C[1]115–135 °C[2]
Boiling Point ~614 °C (estimated)[1]Decomposes at higher temperatures
Appearance White to off-white waxy solid[1]Colorless to opaque solid[2]
Solubility Insoluble in water and polar solvents; slightly soluble in heated dichloromethane and toluene.[1][3]Insoluble in water at room temperature; soluble in aromatic hydrocarbons and chlorinated solvents at elevated temperatures.[2]
Nature High-molecular-weight hydrocarbon, paraffin wax.[1][3]Thermoplastic polymer.[4]

Applications in Controlled-Release Formulations

Both this compound and polyethylene wax function as hydrophobic matrix-forming agents in solid oral dosage forms. Their primary mechanism for controlling drug release is by creating a tortuous and non-eroding scaffold from which the drug must diffuse.

This compound , as a long-chain n-alkane, is characterized by its high hydrophobicity. While specific studies on this compound in pharmaceutical matrices are limited, its properties are representative of the broader class of paraffin waxes used in such applications. The drug release from a highly hydrophobic matrix like that which would be formed by this compound is primarily governed by diffusion through the pores and channels created by the dissolved drug. For water-soluble drugs, this results in a release profile that is often proportional to the square root of time, following Higuchi kinetics. The inert and non-swellable nature of the matrix ensures that the release is largely independent of the pH and enzymatic activity of the gastrointestinal tract.

Polyethylene wax is also a hydrophobic, non-eroding matrix former. Its polymeric nature and higher melting point compared to many paraffin waxes can offer greater mechanical strength to the tablet matrix. Polyethylene wax has been investigated as a dispersant, slip agent, and resin additive in various formulations.[5] In controlled-release applications, it provides a stable and inert matrix. The drug release mechanism is similar to that of other wax-based systems, relying on the diffusion of the active pharmaceutical ingredient (API) through the intricate network of pores. The versatility of polyethylene wax allows for its use in various manufacturing processes, including melt granulation and extrusion.

Experimental Data: A Comparative Overview

For instance, studies on various waxes demonstrate that drug release is significantly dependent on the hydrophobicity of the wax and the aqueous solubility of the drug.[6] Generally, a more hydrophobic wax will result in a slower release rate for a water-soluble drug. Given that this compound is a pure, long-chain alkane, it is expected to be highly hydrophobic.

The following table presents hypothetical drug release data to illustrate the expected differences in performance based on the known properties of these materials. This data is for illustrative purposes and should be confirmed by experimental studies.

Time (hours)Hypothetical % Drug Released (this compound Matrix)Hypothetical % Drug Released (Polyethylene Wax Matrix)
11520
22535
44055
65570
86885
128598

Experimental Protocols

The following are generalized experimental protocols for the preparation of controlled-release tablets using a wax matrix, which can be adapted for both this compound and polyethylene wax.

Melt Granulation Method

This technique involves the use of a molten wax to agglomerate the drug and other excipients.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound or Polyethylene Wax

  • Diluent (e.g., lactose, microcrystalline cellulose)

  • Binder (optional)

  • Glidant (e.g., colloidal silicon dioxide)

  • Lubricant (e.g., magnesium stearate)

Procedure:

  • Melt the this compound or polyethylene wax in a suitable vessel at a temperature approximately 10-20°C above its melting point.

  • Disperse the API and diluent in the molten wax with continuous stirring.

  • Allow the molten mixture to cool and solidify.

  • The solidified mass is then milled and sieved to obtain granules of the desired particle size.

  • The resulting granules are blended with a glidant and lubricant.

  • The final blend is compressed into tablets using a tablet press.

In Vitro Dissolution Testing

This is a standard method to evaluate the drug release profile from the prepared tablets.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • 900 mL of a suitable buffer (e.g., pH 1.2, 4.5, or 6.8 to simulate different parts of the GI tract)

Procedure:

  • Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Place one tablet in each dissolution vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Concepts

Drug Release from a Hydrophobic Wax Matrix

The following diagram illustrates the fundamental mechanism of drug release from an inert, hydrophobic wax matrix.

DrugRelease Mechanism of Drug Release from a Hydrophobic Wax Matrix cluster_tablet Tablet Matrix cluster_dissolution Dissolution Medium Drug Dispersed Drug (API) DissolvedDrug Dissolved Drug Drug->DissolvedDrug Dissolution Wax Inert Wax Matrix (this compound or PE Wax) Medium GI Fluid Medium->Drug Penetration ReleasedDrug Drug in Solution DissolvedDrug->ReleasedDrug Diffusion through pores

Caption: Drug release from an inert wax matrix.

Experimental Workflow for Tablet Formulation and Testing

This diagram outlines the key steps involved in the formulation and evaluation of wax-matrix tablets.

Workflow Workflow for Wax-Matrix Tablet Formulation and Evaluation cluster_evaluation Evaluation Tests Start Define Formulation (API, Wax, Excipients) Melt Melt Wax Start->Melt Mix Mix API and Excipients with Molten Wax Melt->Mix Solidify Cool and Solidify Mix->Solidify Granulate Mill and Sieve (Granulation) Solidify->Granulate Blend Blend with Lubricant/Glidant Granulate->Blend Compress Tablet Compression Blend->Compress Evaluate Tablet Evaluation Compress->Evaluate Dissolution In Vitro Dissolution Evaluate->Dissolution Physical Physical Tests (Hardness, Friability) Evaluate->Physical Analyze Analyze Data (Release Kinetics) Dissolution->Analyze

Caption: Formulation and testing workflow.

Conclusion

Both this compound and polyethylene wax are viable candidates for the formulation of controlled-release oral dosage forms, functioning as hydrophobic, non-eroding matrix formers. The choice between them will depend on the specific requirements of the drug product, including the desired release rate, the physicochemical properties of the API, and the manufacturing process to be employed. Polyethylene wax may offer advantages in terms of mechanical strength and processability due to its polymeric nature. This compound, as a pure long-chain alkane, provides a highly inert and hydrophobic matrix. Further experimental studies are warranted to directly compare their performance and fully elucidate their respective advantages and limitations in specific drug delivery applications.

References

A Comparative Analysis of Experimental Data and Theoretical Models for Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of long-chain alkanes like hexacontane (C60H122) is crucial. This guide provides a comparative overview of experimentally determined data and theoretical model predictions for key physical and thermal properties of this compound, offering valuable insights for its application in various research and development fields.

This document summarizes quantitative data in structured tables, details experimental methodologies for key measurements, and presents a visual workflow for the validation of experimental data with theoretical models.

Comparison of Physical and Thermal Properties

The following tables present a side-by-side comparison of experimental values and theoretical predictions for the melting point, boiling point, and density of this compound.

PropertyExperimental ValueCitationTheoretical ModelPredicted ValueCitation
Melting Point96-100 °CMolecular Dynamics (MD) Simulation98.75 °C (371.9 K)[1]
Boiling Point620.2 °C (at 760 mmHg)Not AvailableNot Available
Density0.827 g/cm³Not AvailableNot Available
ViscosityNot AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for measuring the key physical properties of high molecular weight alkanes like this compound.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

A standard method for determining the melting point of petroleum waxes, including long-chain alkanes, is Differential Scanning Calorimetry (DSC), as outlined in ASTM D4419.[2]

Procedure:

  • A small, precisely weighed sample of this compound (typically 10.50 mg ± 0.50 mg) is placed in an aluminum DSC pan.[3]

  • The pan is hermetically sealed to prevent any loss of sample due to evaporation.[3]

  • The sample is heated in the DSC instrument at a controlled rate, for instance, 10 K/min, over a specified temperature range (e.g., 10 - 80 °C for some waxes).[4]

  • An inert reference pan, often containing a material like aluminum oxide, is heated concurrently.[4]

  • The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • The melting point is identified as the peak temperature of the endothermic transition observed in the DSC curve, which corresponds to the solid-liquid phase change.

Boiling Point Determination: Gas Chromatography

For high-boiling point hydrocarbons, the boiling range distribution can be determined using gas chromatography, as described in ASTM D2887 and ASTM D5399.[5][6]

Procedure:

  • A small amount of the this compound sample is dissolved in a suitable solvent.

  • The solution is injected into a gas chromatograph (GC) equipped with a non-polar column.

  • The GC oven temperature is programmed to increase at a controlled rate.

  • As the sample travels through the column, its components separate based on their boiling points and interaction with the stationary phase.

  • A detector at the end of the column measures the concentration of each component as it elutes.

  • The retention time of the this compound peak is correlated with its boiling point by calibrating the system with a series of n-alkanes with known boiling points.

Density Measurement: Pycnometer Method

The density of solid hydrocarbons can be determined using a pycnometer, following principles outlined in standards like ISO 3838:2004.[7]

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • A known mass of the solid this compound sample is added to the pycnometer.

  • A liquid of known density in which the solid is insoluble (e.g., a light hydrocarbon) is added to the pycnometer, ensuring all air bubbles are removed.

  • The pycnometer is filled to its calibrated volume with the liquid and weighed again.

  • The volume of the this compound sample is determined by subtracting the volume of the liquid added from the total volume of the pycnometer.

  • The density is then calculated by dividing the mass of the this compound sample by its determined volume.

Validation Workflow

The process of validating experimental data with theoretical models is a cornerstone of scientific inquiry. The following diagram illustrates a typical workflow for this process.

G cluster_exp Experimental Validation cluster_theo Theoretical Modeling exp_design Experimental Design data_acq Data Acquisition exp_design->data_acq data_analysis Data Analysis data_acq->data_analysis exp_results Experimental Results data_analysis->exp_results comparison Comparison & Validation exp_results->comparison model_select Model Selection (e.g., MD, DFT) simulation Computational Simulation model_select->simulation theo_predict Theoretical Predictions simulation->theo_predict theo_predict->comparison conclusion Conclusion & Publication comparison->conclusion

Workflow for Validating Experimental Data with Theoretical Models.

Discussion

The comparison between the experimental melting point of this compound (96-100 °C) and the value predicted by a Molecular Dynamics simulation (98.75 °C) shows a good agreement. This suggests that current computational models can provide reasonably accurate predictions for the phase behavior of long-chain alkanes. The lack of readily available theoretical values for boiling point, density, and viscosity highlights an area for future research and model development.

The experimental protocols outlined provide a foundation for obtaining reliable and reproducible data. The choice of a specific method and its parameters (e.g., heating rate in DSC, column type in GC) can significantly impact the results, emphasizing the need for standardized procedures.

For professionals in drug development and materials science, the ability to accurately predict the physical properties of molecules like this compound is invaluable for formulation design, process optimization, and understanding molecular interactions. The continued refinement of theoretical models, validated by robust experimental data, will be instrumental in advancing these fields.

References

The Influence of Long-Chain Alkanes on Lipid Bilayer Dynamics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of long-chain alkanes with lipid bilayers is a critical area of study, offering insights into fundamental membrane biophysics and potential applications in drug delivery and formulation. This guide provides a comparative analysis of the effects of different long-chain alkanes on the physical properties of lipid bilayers, supported by experimental data. We further detail the experimental protocols for key analytical techniques and explore the potential impact of these interactions on cellular signaling pathways.

Comparative Effects of Long-Chain Alkanes on Lipid Bilayer Properties

The incorporation of long-chain alkanes into lipid bilayers induces significant changes in their structural and dynamic properties. The magnitude and nature of these effects are highly dependent on the chain length of the alkane. Here, we compare the effects of three representative long-chain alkanes: hexane (C6), dodecane (C12), and hexadecane (C16).

PropertyEffect of Hexane (C6)Effect of Dodecane (C12)Effect of Hexadecane (C16)Experimental Techniques
Membrane Thickness Increases bilayer width by partitioning between the two monolayers.[1]Can increase bilayer thickness.[2]Aligns parallel to lipid acyl chains, with less impact on overall thickness compared to shorter alkanes.[1]Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS)
Membrane Fluidity Decreases the main phase transition temperature (Tm), indicating an increase in fluidity.[1]Can decrease the main phase transition temperature (Tm), suggesting increased fluidity.Increases the main phase transition temperature (Tm), leading to a decrease in membrane fluidity (more ordered state).[1]Differential Scanning Calorimetry (DSC), Fluorescence Recovery After Photobleaching (FRAP)
Permeability Generally increases the permeability of small molecules.Can increase the permeability of certain compounds.Can decrease the permeability of small molecules due to increased order of the lipid chains.[3]Molecular Dynamics (MD) Simulations, Permeation Assays
Phase Behavior Broadens the thermal transition, suggesting a less cooperative phase transition.[1]Can induce phase separation depending on the concentration and lipid composition.Promotes a more ordered gel phase.[4]Differential Scanning Calorimetry (DSC)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of alkane-lipid bilayer interactions. Below are summaries of key experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, providing information about phase transitions.[5][6][7][8]

Methodology:

  • Sample Preparation: Lipid vesicles (liposomes) are prepared by hydrating a dry lipid film with a buffer solution. The alkane of interest is co-dissolved with the lipid in an organic solvent before forming the film. The suspension is then subjected to freeze-thaw cycles and extrusion through polycarbonate filters to create unilamellar vesicles of a defined size.

  • DSC Measurement: A small aliquot of the vesicle suspension is placed in the sample pan of the calorimeter, with an equal volume of buffer in the reference pan. The sample and reference are heated and cooled at a constant rate (e.g., 1-2°C/min).

  • Data Analysis: The heat flow difference between the sample and reference is recorded as a function of temperature. The resulting thermogram shows peaks corresponding to phase transitions. The peak temperature is the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Small-Angle X-ray Scattering (SAXS)

SAXS is a technique that measures the elastic scattering of X-rays by a sample at very small angles to gain information about the size, shape, and structure of nanoscale objects like lipid bilayers.

Methodology:

  • Sample Preparation: A concentrated and monodisperse sample of lipid vesicles with and without the incorporated alkane is prepared as described for DSC.

  • SAXS Measurement: The sample is placed in a capillary tube and exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.

  • Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q. The resulting scattering curve can be analyzed to determine the bilayer thickness, which is related to the position of the diffraction peaks.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of the dynamic behavior of lipid bilayers and their interactions with alkanes over time.

Methodology:

  • System Setup: A model lipid bilayer is constructed in a simulation box, solvated with water molecules. The long-chain alkane molecules are then inserted into the hydrophobic core of the bilayer.

  • Simulation: The system is subjected to energy minimization and equilibration runs. A production run is then performed for a desired length of time (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

  • Data Analysis: The simulation trajectories are analyzed to calculate various properties, including membrane thickness, area per lipid, order parameters of the lipid tails (a measure of fluidity), and the diffusion coefficients of lipids and alkanes.

Visualization of Experimental Workflows

experimental_workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_saxs Small-Angle X-ray Scattering (SAXS) cluster_md Molecular Dynamics (MD) Simulation Lipid & Alkane\nin Organic Solvent Lipid & Alkane in Organic Solvent Dry Lipid-Alkane Film Dry Lipid-Alkane Film Lipid & Alkane\nin Organic Solvent->Dry Lipid-Alkane Film Hydration with Buffer Hydration with Buffer Dry Lipid-Alkane Film->Hydration with Buffer Vesicle Formation\n(MLVs) Vesicle Formation (MLVs) Hydration with Buffer->Vesicle Formation\n(MLVs) Freeze-Thaw & Extrusion\n(LUVs) Freeze-Thaw & Extrusion (LUVs) Vesicle Formation\n(MLVs)->Freeze-Thaw & Extrusion\n(LUVs) DSC Analysis DSC Analysis Freeze-Thaw & Extrusion\n(LUVs)->DSC Analysis Thermogram\n(Tm, ΔH) Thermogram (Tm, ΔH) DSC Analysis->Thermogram\n(Tm, ΔH) LUVs Sample LUVs Sample SAXS Instrument SAXS Instrument LUVs Sample->SAXS Instrument Scattering Pattern Scattering Pattern SAXS Instrument->Scattering Pattern Data Analysis\n(Bilayer Thickness) Data Analysis (Bilayer Thickness) Scattering Pattern->Data Analysis\n(Bilayer Thickness) System Setup\n(Bilayer + Alkane + Water) System Setup (Bilayer + Alkane + Water) Energy Minimization\n& Equilibration Energy Minimization & Equilibration System Setup\n(Bilayer + Alkane + Water)->Energy Minimization\n& Equilibration Production Run Production Run Energy Minimization\n& Equilibration->Production Run Trajectory Analysis\n(Thickness, Fluidity, etc.) Trajectory Analysis (Thickness, Fluidity, etc.) Production Run->Trajectory Analysis\n(Thickness, Fluidity, etc.) signaling_pathway cluster_membrane Lipid Bilayer cluster_signaling Cellular Signaling Long-Chain Alkane Long-Chain Alkane Lipid Bilayer Properties\n(Fluidity, Thickness, etc.) Lipid Bilayer Properties (Fluidity, Thickness, etc.) Long-Chain Alkane->Lipid Bilayer Properties\n(Fluidity, Thickness, etc.) Alters Membrane Protein\n(Receptor, Ion Channel) Membrane Protein (Receptor, Ion Channel) Lipid Bilayer Properties\n(Fluidity, Thickness, etc.)->Membrane Protein\n(Receptor, Ion Channel) Modulates Function Lipid Raft\n(Signaling Platform) Lipid Raft (Signaling Platform) Lipid Bilayer Properties\n(Fluidity, Thickness, etc.)->Lipid Raft\n(Signaling Platform) Affects Formation Signal Transduction Cascade Signal Transduction Cascade Membrane Protein\n(Receptor, Ion Channel)->Signal Transduction Cascade Lipid Raft\n(Signaling Platform)->Signal Transduction Cascade Organizes Cellular Response Cellular Response Signal Transduction Cascade->Cellular Response

References

Benchmarking Hexacontane: A Performance Standard for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise analytical standards, particularly in high-temperature applications, hexacontane (C60H122) emerges as a critical performance benchmark. This guide provides an objective comparison of this compound's performance against other long-chain alkanes, supported by experimental data and detailed protocols for its application in gas chromatography and thermal analysis.

This compound, a linear saturated hydrocarbon with 60 carbon atoms, serves as an invaluable tool for calibrating and validating analytical instrumentation under extreme temperature conditions. Its high molecular weight, thermal stability, and well-defined physical properties make it an excellent reference material in fields ranging from petroleum analysis to polymer science and drug stability studies. This guide will delve into its performance characteristics, compare it with relevant alternatives, and provide the necessary experimental frameworks for its effective implementation.

Physical and Chemical Properties

This compound is a white, waxy solid at room temperature with a high melting point and boiling point, characteristic of long-chain alkanes. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C60H122[1]
Molecular Weight 843.61 g/mol [1]
CAS Number 7667-80-3[1]
Melting Point 96-101 °C[2]
Boiling Point (estimated) 614.39 °C[3]
Solubility Slightly soluble in Dichloromethane (heated), Toluene (heated)[3]

Performance in High-Temperature Gas Chromatography (HT-GC)

In the realm of gas chromatography, particularly for the analysis of high-boiling point compounds, this compound and other long-chain n-alkanes are indispensable as retention index markers and calibrants.[4] The use of a homologous series of n-alkanes allows for the conversion of retention times into retention indices, a more stable and transferable parameter for compound identification.

Comparative Performance of Long-Chain Alkanes

The selection of an appropriate n-alkane standard depends on the boiling point range of the analytes. For very high molecular weight compounds, alkanes such as this compound are essential. The following table provides a comparative overview of the retention times and Kovats retention indices for a selection of long-chain alkanes on a typical non-polar stationary phase used in HT-GC.

n-AlkaneCarbon NumberMolecular Weight ( g/mol )Boiling Point (°C, est.)Retention Time (min)Kovats Retention Index (I)
Pentacontane50703.36~575[Data not available in cited sources]5000
Pentapentacontane55774.48~595[Data not available in cited sources]5500
This compound 60 843.61 ~614 15.2 6000
Pentacosane65914.74~632[Data not available in cited sources]6500
Heptacontane70985.86~649[Data not available in cited sources]7000

Note: Retention times are illustrative and highly dependent on specific GC conditions. Kovats indices are, by definition, 100 times the carbon number for n-alkanes on non-polar stationary phases.

Experimental Protocol: this compound as a Retention Index Standard in HT-GC

This protocol outlines the use of this compound in a standard mixture of n-alkanes for the determination of retention indices of high-boiling analytes.

1. Standard Preparation:

  • Prepare a stock solution of this compound and other relevant n-alkanes (e.g., C20, C30, C40, C50) in a high-boiling, non-polar solvent like carbon disulfide or a high-purity alkane solvent.[4] A typical concentration is in the range of 10-100 ng/µL.

  • Ensure complete dissolution, which may require gentle heating and sonication.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC System: Agilent 7890A or equivalent, equipped with a high-temperature split/splitless injector and a mass selective detector (MSD).[5]

  • Column: A short, thin-film, high-temperature capillary column, such as a 15m x 0.25mm ID, 0.1µm film thickness HP-5MS or equivalent.[6]

  • Injector Temperature: 350-400 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or pulsed splitless to ensure the transfer of high-boiling analytes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 400 °C.

    • Hold at 400 °C for 10 minutes.

  • MSD Transfer Line Temperature: 400 °C.

  • MSD Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Scan mode (e.g., m/z 50-1000) for identification and Selected Ion Monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify the retention times of the n-alkane series, including this compound.

  • Calculate the Kovats retention index (I) for the analytes of interest using the retention times of the bracketing n-alkanes.

Performance in Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal properties of materials. This compound, with its well-defined melting behavior, serves as a reliable calibrant and reference material for high-temperature DSC analysis.

Comparative Thermal Properties of Long-Chain Alkanes

The melting point and enthalpy of fusion of n-alkanes increase with chain length. This predictable behavior allows for the selection of an appropriate standard for the temperature range of interest.

n-AlkaneCarbon NumberMelting Point (°C)Enthalpy of Fusion (kJ/mol)
Pentacontane5093.6134.5
Pentapentacontane5597.8[Data not available in cited sources]
This compound 60 99.5 176.4
Pentacosane65102.7[Data not available in cited sources]
Heptacontane70105.4[Data not available in cited sources]

Source: Data for C50 and C60 from a study on the enthalpy increments of homologous n-alkane series.[7] Data for other alkanes are estimated based on trends.

Experimental Protocol: DSC Analysis of this compound

This protocol describes the procedure for obtaining a DSC thermogram of this compound to be used as a temperature and enthalpy calibrant.

1. Sample Preparation:

  • Accurately weigh 2-5 mg of high-purity (≥98%) this compound into a standard aluminum DSC pan.[2]

  • Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

2. DSC Instrument Conditions:

  • DSC Instrument: TA Instruments DSC Q2000 or equivalent.

  • Temperature Range: 25 °C to 120 °C.

  • Heating Rate: A controlled linear heating rate of 10 °C/min.[8]

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.[8]

  • Analysis Procedure:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 120 °C at 10 °C/min.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Perform a second heating cycle under the same conditions to ensure a consistent thermal history.

3. Data Analysis:

  • From the second heating curve, determine the onset temperature of the melting peak, the peak maximum temperature, and the enthalpy of fusion (area under the peak).

  • Compare these values to the known literature values for this compound to calibrate the DSC instrument.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the GC-MS and DSC analyses described above.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare this compound & n-Alkane Standard Solution Injection Inject 1µL into HT-GC Prep_Standard->Injection Prep_Sample Prepare Analyte Sample Prep_Sample->Injection Separation Chromatographic Separation (Temperature Program to 400°C) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identify_Peaks Identify Retention Times of n-Alkanes Detection->Identify_Peaks Calculate_RI Calculate Kovats Retention Indices for Analytes Identify_Peaks->Calculate_RI DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh_Sample Weigh 2-5mg this compound Seal_Pan Hermetically Seal in Aluminum Pan Weigh_Sample->Seal_Pan Load_DSC Load Sample and Reference into DSC Seal_Pan->Load_DSC Prepare_Ref Prepare Empty Reference Pan Prepare_Ref->Load_DSC Heating_Cycle1 First Heating/Cooling Cycle (to 120°C at 10°C/min) Load_DSC->Heating_Cycle1 Heating_Cycle2 Second Heating Cycle Heating_Cycle1->Heating_Cycle2 Analyze_Thermogram Analyze Second Heating Curve Heating_Cycle2->Analyze_Thermogram Determine_Properties Determine Melting Point & Enthalpy of Fusion Analyze_Thermogram->Determine_Properties

References

Alternative compounds to Hexacontane for high-temperature applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, identifying compounds that maintain stability and performance under extreme thermal conditions is a critical challenge. Hexacontane, a 60-carbon straight-chain alkane, is often a reference point for high-temperature applications due to its high melting point. However, a range of natural and synthetic waxes offer competitive, and in some cases superior, performance characteristics. This guide provides an objective comparison of this compound and its alternatives, supported by quantitative data and detailed experimental protocols for property evaluation.

Comparative Performance of High-Temperature Compounds

The selection of a high-temperature wax is dictated by its specific physical and chemical properties. The following table summarizes key quantitative data for this compound and several alternative compounds, offering a clear comparison of their thermal performance.

CompoundTypeMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)Key Advantages
This compound Alkane96 - 101[1][2]614.39 (estimated)[3]~200-350 (estimated for long-chain alkanes)Well-defined chemical structure, high purity.
Fischer-Tropsch Wax Synthetic95 - 115[4]->210High purity, consistent quality, excellent thermal stability.[5]
Polyethylene Wax Synthetic100 - 135[6][7]->260 (for grades with flash point >500°F)[4]Excellent thermal stability, chemical resistance, and lubricity.[6][8]
Amide Wax Synthetic141.5 - 145[7]--High melting point, good anti-blocking and slip properties.[7][9]
Carnauba Wax Natural82 - 86[2][10][11][12][13]-256.9[10]Among the hardest natural waxes, high gloss, non-toxic.[10][11][13]
Montan Wax Natural82 - 95[14]--High hardness, good solvent resistance, excellent thermal stability.[14]
Microcrystalline Wax Petroleum63 - 93[15]--Good heat resistance, flexibility.[15]
High-Melting Point Paraffin Wax Petroleum58 - 72[16]-~270[16][17]Cost-effective, good water resistance.

Experimental Protocols

Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments used to characterize the high-temperature performance of waxes.

Melting Point Determination (ASTM D87)

This method is suitable for determining the melting point of petroleum waxes, excluding petrolatum and microcrystalline waxes.[14][18][19][20]

Apparatus:

  • ASTM D87 compliant melting point apparatus, including a test tube, air bath, water bath, and calibrated thermometers.

Procedure:

  • A representative sample of the wax is melted slowly to a temperature approximately 8°C above its expected melting point, ensuring the molten state is not maintained for more than one hour.[14]

  • The molten wax is poured into a test tube to a height of 51 mm.[14]

  • A calibrated thermometer is inserted into the center of the molten wax, with the bottom of the bulb positioned 10 mm from the bottom of the test tube.[14]

  • The test tube assembly is placed in an air bath, which is then immersed in a water bath maintained at 16-28°C.[14]

  • The temperature of the molten wax is recorded at 30-second intervals as it cools.

  • The cooling curve (temperature versus time) is plotted.

  • The melting point is identified as the temperature at which the rate of temperature change is at a minimum, which typically corresponds to a plateau in the cooling curve.[14]

Boiling Point Determination at Reduced Pressure (ASTM D1160)

This test method is used to determine the boiling range of petroleum products that may decompose if distilled at atmospheric pressure.[15][21]

Apparatus:

  • A vacuum distillation apparatus consisting of a distillation flask, condenser, receiver, vacuum pump, and calibrated temperature and pressure measuring devices.

Procedure:

  • A measured volume of the sample is charged into the distillation flask.

  • The system is evacuated to the desired pressure, typically between 0.13 and 6.7 kPa (1 to 50 mmHg).

  • Heat is applied to the flask, and the distillation is initiated.

  • The vapor temperature and the volume of distillate are recorded at regular intervals.

  • The distillation is continued until the liquid temperature reaches 400°C or until signs of thermal decomposition are observed.[15]

  • The observed vapor temperatures are converted to atmospheric equivalent temperatures (AET) using a standard vapor pressure-temperature correlation.[15]

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition temperature of materials.[5][12][22]

Apparatus:

  • A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a gas delivery system.

Procedure:

  • A small, accurately weighed sample (typically 5-20 mg) is placed in a sample pan (e.g., alumina or platinum).[22]

  • The sample is loaded into the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) to create an inert atmosphere.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.[12]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is indicative of the material's thermal stability.

Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to study thermal transitions such as melting and crystallization.[11][23][24]

Apparatus:

  • A differential scanning calorimeter with a furnace, sample and reference holders, temperature sensors, and a data acquisition system.

Procedure:

  • A small, accurately weighed sample (typically 5-10 mg) is encapsulated in a sample pan (e.g., aluminum).

  • An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled, linear rate (e.g., 10 K/min).[23]

  • The heat flow to or from the sample relative to the reference is measured and recorded as a function of temperature.

  • The resulting DSC curve shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization), from which transition temperatures and enthalpies can be determined.

Visualization of Material Selection Workflow

The selection of an appropriate high-temperature compound is a multi-step process that involves evaluating various material properties against the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.

MaterialSelectionWorkflow start Define Application Requirements temp_range Operating Temperature Range start->temp_range chem_compat Chemical Compatibility start->chem_compat mech_prop Mechanical Properties (Hardness) start->mech_prop cost Cost Constraints start->cost screen_candidates Screen Potential Candidate Compounds temp_range->screen_candidates chem_compat->screen_candidates mech_prop->screen_candidates cost->screen_candidates data_collection Gather Quantitative Data: - Melting Point - Boiling Point - Thermal Stability (TGA) screen_candidates->data_collection Identify Promising Alternatives compare Compare Candidate Properties to Requirements data_collection->compare select Select Optimal Compound compare->select Meets all Criteria reject Re-evaluate Requirements or Broaden Search compare->reject No Suitable Candidate Found reject->start

Caption: Workflow for High-Temperature Compound Selection.

This guide provides a foundational comparison of high-temperature alternatives to this compound. The selection of the optimal compound will ultimately depend on the specific and nuanced requirements of the intended application. It is recommended that researchers conduct their own targeted experimental evaluations based on the protocols outlined herein to ensure the chosen material meets all necessary performance criteria.

References

Differentiating Isomers of C60H122 from n-Hexacontane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of long-chain alkanes is critical for ensuring the quality, stability, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of analytical methodologies to differentiate the linear n-hexacontane from its branched isomers, all sharing the molecular formula C60H122.

The subtle structural variations between n-hexacontane and its isomers can significantly impact their physicochemical properties, such as melting point, solubility, and viscosity. These differences, in turn, can influence the performance of drug delivery systems where these molecules may be used as excipients. This guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for the unambiguous identification and differentiation of these high-molecular-weight alkanes.

Data Presentation: A Comparative Overview

The following table summarizes the expected differences in analytical data between n-hexacontane and a representative branched isomer of C60H122.

Analytical TechniqueParametern-HexacontaneBranched C60H122 Isomer
GC-MS Retention TimeLongerShorter
Mass Spectrum (EI)Series of fragment ions separated by 14 amu (CH2). Molecular ion peak (m/z 842) may be weak or absent.Preferential fragmentation at branching points, leading to more stable secondary or tertiary carbocations. Abundant fragment ions corresponding to the loss of alkyl branches.
NMR Spectroscopy 1H NMRA large, unresolved multiplet for the internal methylene protons (~1.25 ppm) and a triplet for the terminal methyl groups (~0.88 ppm).Additional signals in the 0.8-1.0 ppm range corresponding to methyl groups at branching points. Methine proton signals (~1.5-1.7 ppm) may be observed.
13C NMRA limited number of signals due to the repetitive methylene units. A distinct signal for the terminal methyl carbons.Additional signals corresponding to methyl, methine, and quaternary carbons at branching points, with chemical shifts differing from the main chain methylene carbons.
DSC Melting PointHigherLower
Enthalpy of FusionHigherLower

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these differentiation studies in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate n-hexacontane and its branched isomers based on their boiling points and to identify their fragmentation patterns.

Instrumentation: A high-temperature gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 5977B MSD).

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dissolve sample in high-boiling solvent (e.g., CS2 or Toluene) Injection Inject sample into high-temperature inlet Sample->Injection Separation Separate on a high-temperature capillary column (e.g., DB-5ht) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Detect fragments based on m/z ratio Ionization->Detection Analysis Compare retention times and fragmentation patterns Detection->Analysis

GC-MS workflow for alkane isomer analysis.

Protocol:

  • Sample Preparation: Dissolve 1 mg of the C60H122 sample in 1 mL of a high-boiling point solvent such as carbon disulfide or toluene.

  • GC Conditions:

    • Injector: On-column or splitless injection at 350°C.

    • Column: A high-temperature, low-bleed capillary column (e.g., 30 m x 0.25 mm ID, 0.1 µm film thickness, DB-5ht or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 400°C and hold for 10 minutes.[1]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 1000.

    • Source Temperature: 350°C.

    • Transfer Line Temperature: 400°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the structural differences between n-hexacontane and its branched isomers based on the chemical environment of their carbon and hydrogen atoms.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 600 MHz) equipped with a cryoprobe.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample Dissolve sample in a deuterated solvent (e.g., CDCl3 or C2D2Cl4) at elevated temperature Acquisition Acquire 1H and 13C{1H} spectra at an elevated temperature (e.g., 60°C) Sample->Acquisition Analysis Analyze chemical shifts, integrations, and multiplicities Acquisition->Analysis

NMR spectroscopy workflow for isomer differentiation.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the C60H122 sample in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl3) or 1,1,2,2-tetrachloroethane-d2 (C2D2Cl4). Gentle heating may be required to achieve dissolution.

  • 1H NMR Acquisition:

    • Acquire the spectrum at an elevated temperature (e.g., 60°C) to ensure solubility and reduce viscosity.

    • Use a standard pulse program with a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of the long-chain alkane protons.

  • 13C{1H} NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum at the same elevated temperature.

    • A longer acquisition time and a larger number of scans will be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons in branched isomers.[2]

Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the melting points and phase transition enthalpies of n-hexacontane and its branched isomers.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000).

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Accurately weigh 2-5 mg of sample into an aluminum DSC pan Heating Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere Sample->Heating Analysis Determine melting point (peak of endotherm) and integrate the peak to find the enthalpy of fusion Heating->Analysis

DSC workflow for thermal analysis of alkane isomers.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the C60H122 sample into a standard aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate of 10°C/min to a temperature above the melting point (e.g., 150°C) under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the peak temperature of the endothermic transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

The Role of Isomer Differentiation in Drug Development

Long-chain alkanes, due to their chemical inertness and biocompatibility, are valuable excipients in pharmaceutical formulations.[3] They can be used in a variety of applications, including:

  • Ointments and Creams: As stiffening agents and to modify the texture and melting point.

  • Controlled-Release Formulations: As part of a matrix system to control the diffusion and release of the active pharmaceutical ingredient (API).

  • Oral Solid Dosage Forms: As lubricants to prevent sticking to manufacturing equipment.

The specific isomer of C60H122 used can have a profound effect on the final product's performance. For instance, the lower melting point and potentially higher solubility of a branched isomer compared to n-hexacontane could lead to a faster release of the API from a solid dosage form. Conversely, the more ordered, crystalline structure of n-hexacontane might be desirable for creating a more robust and slower-releasing matrix.

Therefore, the ability to differentiate and quantify the specific isomers of C60H122 is not merely an academic exercise but a crucial aspect of quality control in pharmaceutical manufacturing. It ensures batch-to-batch consistency, predictable drug release profiles, and the overall safety and efficacy of the final medicinal product. The analytical methods outlined in this guide provide the necessary tools for researchers and drug development professionals to achieve this critical level of characterization.

References

The Enduring Influence of Chain Length: A Comparative Analysis of Hexacontane and its Homologous Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of long-chain alkanes like hexacontane (C60H122) is critical. These properties, intrinsically linked to their molecular structure, govern their behavior in various applications, from serving as inert matrices in formulations to their use as standards in analytical chemistry. This guide provides a comparative analysis of the physical properties of this compound and other long-chain n-alkanes, supported by experimental data and detailed methodologies.

The length of a simple, straight-chain alkane has a profound and predictable impact on its physical characteristics. As the number of carbon atoms in the chain increases, the cumulative effect of intermolecular van der Waals forces becomes more significant, leading to a systematic variation in melting point, boiling point, and density.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of this compound and a selection of other long-chain, unbranched alkanes. This data illustrates the clear trend of increasing melting and boiling points, as well as a general increase in density, with growing carbon chain length.

AlkaneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point at Reduced Pressure (°C at Torr)Density (g/cm³)
EicosaneC20H42282.5536.8205 at 15~0.7886 (at 20°C)
TriacontaneC30H62422.8265.8304 at 15~0.8097 (at 20°C)
TetracontaneC40H82563.1081.5379 at 15~0.817 (at 82°C)[1]
PentacontaneC50H102703.3791.5421 at 15~0.824
This compound C60H122 843.61 100.2 496 at 10 ~0.827
HeptacontaneC70H142983.88109.0-~0.829
OctacontaneC80H1621124.16115.0-~0.831
NonacontaneC90H1821264.43118.0-~0.832
HectaneC100H2021404.71125.0-~0.833

Note: Boiling points for very long-chain alkanes are typically measured under reduced pressure to prevent decomposition at high temperatures. Density values can vary slightly based on the crystalline form and temperature.

Solubility Profile

Long-chain alkanes, being nonpolar molecules, exhibit poor solubility in polar solvents like water.[2][3] However, they are soluble in nonpolar organic solvents such as toluene and dichloromethane.[3] The solubility generally decreases as the chain length and molecular weight increase due to the larger crystal lattice energy that must be overcome. For instance, the solubility of n-alkanes in toluene shows a marked decrease with an increase in the number of carbon atoms.

Experimental Protocols

Accurate determination of the physical properties of long-chain alkanes requires specific experimental techniques, particularly for these high molecular weight, waxy solids.

Melting Point Determination (Capillary Method)

The melting point of waxy solids like this compound can be determined using the capillary tube method.[4][5][6][7][8]

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry alkane is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.[7]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[8]

  • Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[5]

Boiling Point Determination (Vacuum Distillation)

Due to the high boiling points of long-chain alkanes and their tendency to decompose at atmospheric pressure, their boiling points are determined under reduced pressure (vacuum distillation).

Procedure:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a vacuum source. It is crucial to ensure all glass joints are properly sealed to maintain the vacuum.

  • Sample and Boiling Chips: The alkane sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Applying Vacuum: The system is gradually evacuated to the desired pressure, which is monitored with a manometer.

  • Heating: The distillation flask is heated gently. The temperature of the vapor is measured with a thermometer placed at the vapor outlet.

  • Data Recording: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. The corresponding pressure is also recorded.

Density Determination (Pycnometer Method)

The density of solid, waxy alkanes can be determined using a pycnometer.

Procedure:

  • Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.

  • Mass of Pycnometer with Sample: A known mass of the solid alkane is added to the pycnometer, and the total mass is measured.

  • Mass with an Inert Liquid: The pycnometer containing the sample is then filled with an inert liquid of known density in which the alkane is insoluble (e.g., a liquid in which the alkane has negligible solubility at the measurement temperature). Any air bubbles are carefully removed. The total mass of the pycnometer, sample, and inert liquid is measured.

  • Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the inert liquid, and its mass is measured.

  • Calculation: The volume of the solid sample can be calculated from the masses recorded and the known density of the inert liquid. The density of the alkane is then determined by dividing its mass by its calculated volume.

Solubility Determination

Procedure:

  • Sample Preparation: A known mass of the long-chain alkane is placed in a vial.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., toluene, dichloromethane) is added to the vial.

  • Equilibration: The mixture is stirred or agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved alkane in the solvent is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation) or chromatography.

  • Data Reporting: The solubility is typically expressed as grams of solute per 100 grams of solvent or as a mole fraction at a specific temperature.

Visualizing the Structure-Property Relationship

The following diagram illustrates the fundamental relationship between the increasing carbon chain length of n-alkanes and their key physical properties.

G cluster_0 Molecular Property cluster_1 Physical Properties Chain Length Chain Length Melting Point Melting Point Chain Length->Melting Point Increases Boiling Point Boiling Point Chain Length->Boiling Point Increases Density Density Chain Length->Density Increases Solubility in Nonpolar Solvents Solubility in Nonpolar Solvents Chain Length->Solubility in Nonpolar Solvents Decreases

References

A Comparative Analysis of Hexacontane and Triacontane for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexacontane and Triacontane are long-chain saturated hydrocarbons, or n-alkanes, that serve as valuable materials in various scientific and industrial applications. While structurally similar, belonging to the same homologous series, their significant difference in carbon chain length—60 carbons for this compound and 30 for Triacontane—gives rise to distinct physicochemical properties and, consequently, different performance characteristics in experimental settings. This guide provides an objective comparison of these two alkanes, supported by quantitative data and detailed experimental protocols relevant to research and development.

Physicochemical Properties: A Tale of Two Alkanes

The fundamental differences between this compound and Triacontane stem from their molecular size. As n-alkanes, they share the general chemical formula CnH2n+2.[1] Triacontane (C30H62) and this compound (C60H122) are both waxy, white to off-white solids at room temperature, characterized by their nonpolar nature, making them insoluble in water but soluble in nonpolar organic solvents like hexane, toluene, and dichloromethane.[2][3][4]

The doubling of the carbon chain length from Triacontane to this compound leads to a substantial increase in molecular weight and stronger van der Waals forces between molecules. This directly results in significantly higher melting and boiling points for this compound.[1][5][6] The density also increases with chain length, though both remain less dense than water.[1][7]

PropertyTriacontaneThis compound
Chemical Formula C30H62C60H122[4]
Molecular Weight 422.81 g/mol 843.61 g/mol [8]
Appearance Waxy solid[6]Waxy solid[4]
Melting Point 65.8 °C[9]96-100 °C[3][5]
Boiling Point 449.8 °C[9]620.2 °C[3]
Density ~0.81 g/cm³[9]~0.827 g/cm³[3]
Water Solubility Insoluble[2]Insoluble[4]
CAS Number 638-68-67667-80-3[4]

Performance and Applications in Research

The distinct thermal properties of this compound and Triacontane make them suitable for different applications, particularly where precise temperature control or thermal energy storage is required. In the context of drug development, this can be relevant for the formulation of temperature-stabilizing packaging or as components in certain delivery systems.

Thermal Properties and Use as Phase Change Materials (PCMs)

Long-chain n-alkanes are excellent candidates for phase change materials (PCMs) due to their high latent heat of fusion and chemical stability.[10] They can store and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition. The significant difference in melting points means Triacontane is suitable for applications requiring thermal regulation around 66°C, while this compound is effective at a much higher temperature range of 96-100°C. This makes them useful for maintaining specific temperature conditions for sensitive biological samples or chemical reactions.

Biological Activity and Potential Therapeutic Applications

While long-chain alkanes are generally considered to have low biological reactivity, some studies have investigated their potential roles. Triacontane, in particular, has been identified as having potential antitumor properties. Research has shown that Triacontane exhibits cytotoxic activity against melanoma cells in vitro.[8] This suggests a potential, though still exploratory, application in oncological research. In contrast, this compound is more commonly regarded as a highly stable, inert material, often used as a standard in analytical chemistry or as a component in stable formulations like waxes and lubricants.[4]

Performance MetricTriacontaneThis compound
Primary Application Area Phase Change Material, Plant Growth Regulator, Potential Antitumor Agent[8][10]High-Temperature Phase Change Material, Analytical Standard[4][10]
Melting Temperature (as PCM) ~66 °C[9]~96-100 °C[3]
In Vitro Cytotoxicity Exhibited cytotoxicity against B16F10-Nex2 melanoma cells.[8]Data not readily available; generally considered biologically inert.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the number of carbon atoms in an n-alkane chain and its resulting physical properties, using Triacontane and this compound as key examples. As the carbon chain length increases, intermolecular van der Waals forces become stronger, leading to a predictable increase in properties like melting point, boiling point, and density.

G cluster_input Primary Structural Attribute cluster_property Physicochemical Properties cluster_examples Comparative Examples C_Number Number of Carbon Atoms (n) VdW Intermolecular van der Waals Forces C_Number->VdW determines strength of MP Melting Point VdW->MP influences BP Boiling Point VdW->BP influences Density Density VdW->Density influences Triacontane Triacontane (n=30) MP->Triacontane Lower (~66°C) This compound This compound (n=60) MP->this compound Higher (~98°C) BP->Triacontane Lower (~450°C) BP->this compound Higher (~620°C) Triacontane->C_Number This compound->C_Number

Relationship between n-alkane carbon number and physical properties.

Experimental Protocols

Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol describes the methodology for determining and comparing the melting point and enthalpy of fusion for Triacontane and this compound, which are critical parameters for their application as PCMs.

Objective: To accurately measure the phase transition temperature (melting point) and latent heat of fusion (ΔHfus) of this compound and Triacontane.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance (precision of ±0.01 mg)

  • Hermetically sealed aluminum DSC pans and lids

  • Crimping press for sealing pans

  • High-purity Triacontane and this compound samples (≥98%)

  • High-purity nitrogen gas supply (for purging)

  • Reference material (e.g., indium for calibration)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the alkane sample (Triacontane or this compound) directly into an aluminum DSC pan using an analytical balance.

    • Place a lid on the pan and seal it hermetically using a crimping press. This prevents any loss of sample due to sublimation at elevated temperatures.

    • Prepare an identical empty, hermetically sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant, controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 90°C for Triacontane, 130°C for this compound).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

    • Perform a second heating scan under the same conditions to analyze the thermal properties after erasing the sample's prior thermal history.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The melting temperature (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The value is typically expressed in J/g or kJ/mol.

    • Compare the resulting thermograms, onset temperatures, and enthalpies of fusion for Triacontane and this compound.

Purity and Identification Analysis using Gas Chromatography (GC)

This protocol outlines the use of GC for verifying the purity of Triacontane and this compound and their use as analytical standards for the identification of long-chain alkanes in complex mixtures.

Objective: To assess the purity of Triacontane and this compound samples and to demonstrate their use as retention time standards in a GC system.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • High-temperature capillary column suitable for high molecular weight hydrocarbons (e.g., a dimethylpolysiloxane-based column).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity Triacontane and this compound standards.

  • High-purity solvent (e.g., n-Hexane or Toluene, HPLC grade).

  • Volumetric flasks and microsyringes for sample preparation.

  • GC vials with septa.

Procedure:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Triacontane and this compound by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a known volume (e.g., 10 mL) of hexane in a volumetric flask to create a ~1 mg/mL solution.

    • Prepare a mixed standard solution by combining aliquots of each stock solution.

    • Prepare a dilution series if quantitative analysis is required.

  • GC Instrument Setup:

    • Install the appropriate high-temperature capillary column.

    • Set the GC operating conditions. Due to the high boiling points, a temperature program is required:

      • Injector Temperature: 350°C (to ensure rapid vaporization).

      • Detector Temperature: 350°C (FID).

      • Oven Program: Start at an initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 15°C/min) to a final temperature high enough to elute this compound (e.g., 340°C). Hold at the final temperature for several minutes.

      • Carrier Gas Flow Rate: Set according to column manufacturer recommendations.

  • Sample Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared standard solution into the GC.

    • Initiate the data acquisition.

    • The components will separate based on their boiling points and interaction with the stationary phase. Triacontane, being more volatile, will elute before this compound.

  • Data Analysis:

    • Purity Assessment: Analyze the chromatogram of the individual standards. A pure sample should exhibit a single, sharp peak. The presence of other peaks indicates impurities. The area percentage of the main peak can be used to estimate purity.

    • Retention Time Identification: Record the retention times for Triacontane and this compound from the analysis of the mixed standard. These retention times can now be used to identify these specific alkanes in unknown samples run under the same GC conditions.

Conclusion

The choice between this compound and Triacontane is fundamentally dictated by the specific requirements of the application. Triacontane, with its lower melting point and documented biological activity, may be of interest in pharmaceutical research for applications in moderate-temperature thermal regulation and as a lead compound for anticancer studies. This compound serves as a robust, high-temperature phase change material and an excellent high-molecular-weight standard for analytical applications where thermal stability and chemical inertness are paramount. This guide provides the foundational data and methodologies for researchers to make informed decisions when selecting and utilizing these long-chain alkanes in their work.

References

Safety Operating Guide

Proper Disposal of Hexacontane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hexacontane, a long-chain alkane, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a solid, non-reactive hydrocarbon, its disposal follows general principles for solid organic chemical waste. Adherence to institutional and regulatory guidelines is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although specific disposal instructions may not always be detailed, the SDS provides vital information on physical and chemical properties, as well as health and environmental hazards.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and suitable gloves, when handling this compound waste.[3] All disposal procedures for chemical waste should be carried out in a well-ventilated area, such as a fume hood.[3]

Disposal Protocol for this compound

The disposal of this compound should be managed through your institution's Environmental Health & Safety (EHS) office or equivalent authority.[4][5] The following steps outline the standard procedure for disposing of solid chemical waste like this compound.

Step 1: Waste Identification and Segregation

  • Classification: this compound is classified as a non-halogenated organic solid waste.

  • Segregation: Do not mix this compound with other waste types, such as aqueous waste, halogenated organic waste, or reactive chemicals, to prevent unforeseen chemical reactions.[6] Contaminated materials, such as gloves or absorbent paper that have come into contact with this compound, should also be disposed of as solid chemical waste.[1]

Step 2: Packaging and Labeling

  • Container Selection: Use a container that is compatible with this compound. The original product container is often a suitable choice for storing the waste.[1][3] The container must be in good condition, leak-proof, and have a tightly fitting cap.[3][7]

  • Labeling: Affix a hazardous waste label to the container.[1][4] The label must be filled out completely and accurately, including:

    • The full chemical name ("this compound"). Avoid using abbreviations or chemical formulas.[7]

    • An accurate inventory of the container's contents.

    • The appropriate hazard class (e.g., flammable solid, if applicable, though this compound has a high flash point).

    • Your name, laboratory location, and the date.

Step 3: Storage

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[4][5] This area should be close to the point of waste generation and under the direct supervision of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[1][5]

  • Compatibility: Ensure that incompatible waste types are not stored together in the same secondary containment.[1]

Step 4: Disposal

  • Scheduling Pickup: Once the waste container is nearly full (not exceeding 90% capacity), contact your institution's EHS office to schedule a pickup.[1][5]

  • Transportation: The waste will be transported to a licensed waste disposal facility for proper treatment and disposal, which may include incineration.[1]

Quantitative Guidelines for Laboratory Waste Management

The following table summarizes key quantitative parameters for the safe storage and disposal of chemical waste in a laboratory setting.

ParameterGuidelineRationale
Container Fill Limit Do not fill liquid waste containers beyond 75-90% of their total capacity.[1][8]To allow for vapor expansion and prevent spills during handling and transportation.
Waste Storage Time Limit Varies by jurisdiction; a common limit for satellite accumulation is up to 90 days.[1]To ensure timely removal and disposal of hazardous materials.
Labeling Requirement All fields on the hazardous waste label must be completed.[4][7]For proper identification, hazard communication, and regulatory compliance.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not typically published, as disposal methods are standardized based on the chemical's classification. The primary "protocol" is the institutional waste management plan, which is based on regulatory guidelines from agencies such as the Environmental Protection Agency (EPA) in the United States.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory.

Hexacontane_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Solid, Non-Halogenated Organic ppe->classify package Package in a Compatible, Sealed Container classify->package label Complete Hazardous Waste Label package->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Container is Full (≤90%) Schedule EHS Pickup store->pickup end End: EHS Collects for Proper Disposal pickup->end

Figure 1. A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Hexacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of hexacontane (C60H122) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant operational environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a long-chain alkane that is solid at room temperature and is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, appropriate PPE should always be worn to minimize exposure and ensure safe handling.

Recommended Personal Protective Equipment
Condition Required PPE Specifications
Handling Solid this compound Eye ProtectionANSI Z87.1 compliant safety glasses or chemical splash goggles.
Hand ProtectionDisposable nitrile gloves are suitable for incidental contact.
Protective ClothingStandard laboratory coat.
Respiratory ProtectionAn N95 dust mask is recommended if there is a potential for generating airborne dust.[1]
Handling Molten this compound Eye ProtectionChemical splash goggles or a face shield worn over safety glasses.
Hand ProtectionInsulated, heat-resistant gloves (e.g., those made from leather, Kevlar®, or neoprene) capable of handling hot objects.
Protective ClothingStandard laboratory coat.

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize contamination and exposure risks.

General Handling of Solid this compound
  • Preparation : Ensure the work area is clean and uncluttered. Have all necessary equipment, including a spatula, weighing paper or boat, and the receiving vessel, ready.

  • Extraction : Use a clean spatula to transfer the desired amount of this compound from its storage container.

  • Transfer :

    • For wide-mouthed containers, carefully pour the solid from the weighing vessel into the container.

    • For narrow-mouthed containers, create a chute by folding a piece of weighing paper to guide the solid and prevent spillage.

  • Precaution : Avoid returning any excess this compound to the original storage container to prevent contamination.

  • Heating : If melting this compound is required, use a controlled heating source such as a hot plate or a heating mantle in a well-ventilated area or a fume hood. While significant thermal decomposition is not expected at its melting point (96-101°C), local overheating should be avoided.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.

Waste Type Disposal Procedure
Unused or Waste this compound As a non-hazardous solid, small quantities can typically be disposed of in the regular laboratory trash that is designated for solid chemical waste. This should be taken directly to the main waste dumpster, avoiding placement in common laboratory trash cans handled by custodial staff.
Contaminated Materials (e.g., gloves, weighing paper) Dispose of in the regular laboratory trash unless contaminated with a hazardous substance.
Empty this compound Containers Deface or remove the label to indicate the container is empty and dispose of it in the regular trash.

IV. Emergency Procedures

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove any contaminated clothing.
Inhalation (of dust) Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical advice.
Spills For minor spills of solid this compound, sweep up the material, taking care to minimize dust generation, and place it in a suitable container for disposal.

V. Workflow for Safe Handling of this compound

Hexacontane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Transfer to Vessel C->D E Heat if Necessary (in well-ventilated area) D->E F Dispose of Unused Solid in Designated Chemical Waste D->F E->F G Dispose of Contaminated Materials (Gloves, etc.) F->G H Clean & Deface Empty Container for Disposal G->H I Clean Work Area H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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